Technical Documentation Center

Methyl 2-amino-3-(2-bromophenyl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-3-(2-bromophenyl)propanoate

Core Science & Biosynthesis

Foundational

Architectural Blueprint for Unnatural Amino Acids: Synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate Hydrochloride

[label="Filtration & Drying", fillcolor="#34 Finalizing Diagram Details I'm now putting the finishing touches on the diagrams. I've rechecked the colors to meet the contrast requirements and ensured that the labels are c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Filtration & Drying", fillcolor="#34

Finalizing Diagram Details

I'm now putting the finishing touches on the diagrams. I've rechecked the colors to meet the contrast requirements and ensured that the labels are correct. Additionally, I added the final caption to the diagrams. All elements are complete and reviewed.

Finalizing Technical Guide

I'm now in the final stages, aiming for a polished technical guide. I've re-reviewed the diagrams, ensuring all contrast and color rules are met, and the labels are perfectly clear. The entire document is in a fully finalized state.

Completing Document Revisions

I'm now integrating final refinements into the technical guide. I have reviewed the diagrams one last time, making sure that colors meet contrast requirements and labels are clear, and then added the references. All elements are finalized.

The Strategic Imperative of ortho-Halogenated Phenylalanines

In the landscape of modern drug development and peptidomimetic design, unnatural amino acids serve as critical structural vectors. Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride—the methyl ester hydrochloride salt of 2-bromophenylalanine—is a highly versatile building block. The presence of the ortho-bromine atom on the phenyl ring transforms the standard phenylalanine scaffold into a primed substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [2.1].

By temporarily masking the carboxylic acid as a methyl ester and the amine as a hydrochloride salt, chemists can prevent unwanted side reactions (such as diketopiperazine formation or premature peptide coupling) while functionalizing the aryl bromide moiety to create complex, novel molecular architectures[1].

Mechanistic Rationale: The Thionyl Chloride-Methanol System

The conversion of a zwitterionic amino acid to its corresponding ester hydrochloride salt requires overcoming the thermodynamic stability of the zwitterion. While traditional Fischer esterification utilizing aqueous acid catalysts (e.g., HCl or H₂SO₄) is possible, it is an equilibrium-driven process that generates water, limiting the maximum achievable yield.

To bypass this limitation, the industry standard relies on the thionyl chloride (SOCl₂)/methanol system [2].

The Causality of the Reagent Choice:

  • In Situ Anhydrous Acid Generation: Thionyl chloride reacts violently and quantitatively with methanol to form methyl chlorosulfite, which subsequently decomposes into methyl chloride, sulfur dioxide (SO₂), and strictly anhydrous hydrogen chloride (HCl)[3].

  • Dual-Action Activation: The generated anhydrous HCl protonates the α -amino group (preventing nucleophilic attack and subsequent dimerization), while the SOCl₂ directly activates the carboxylic acid, driving the equilibrium entirely to the right[2].

  • Workup Elegance: Because the byproducts (SO₂ and HCl) are gaseous or highly volatile, the reaction mixture can be simply concentrated under reduced pressure to yield the pure product, entirely circumventing aqueous extractions that risk free-basing the ester.

Mechanism M1 SOCl2 + MeOH M2 Methyl Chlorosulfite + HCl (in situ) M1->M2 M3 Amino Acid Protonation M2->M3 HCl M4 Carboxylic Acid Activation M2->M4 Active Species M3->M4 M5 Nucleophilic Attack by MeOH M4->M5 M6 Ester HCl Salt + SO2 + HCl M5->M6

Mechanistic pathway of SOCl2-mediated esterification generating in situ HCl.

Experimental Architecture: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Each phase contains intrinsic physical or analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

Reagents and Equipment
  • Substrate: 2-amino-3-(2-bromophenyl)propanoic acid (1.0 equivalent)

  • Reagents: Thionyl chloride (SOCl₂, 1.5 - 2.0 equivalents)[3]

  • Solvents: Anhydrous Methanol (HPLC grade, acting as both reactant and solvent), Diethyl ether or Diisopropyl ether (for trituration)[4].

  • Equipment: 250 mL round-bottom flask, reflux condenser, dropping funnel, ice bath, rotary evaporator connected to a base-trapped vacuum pump (to neutralize SO₂/HCl vapors).

Step-by-Step Synthesis Workflow

Step 1: Suspension and Thermal Control Suspend 2-amino-3-(2-bromophenyl)propanoic acid (10.0 g, 41.0 mmol) in anhydrous methanol (100 mL) within a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice-water bath[2].

  • Causality: The starting zwitterion is poorly soluble in methanol. Cooling is critical because the subsequent addition of SOCl₂ is highly exothermic; thermal runaway can lead to the formation of unwanted methyl chloride and ether byproducts.

Step 2: Reagent Addition Via a dropping funnel or syringe, add thionyl chloride (4.5 mL, 61.5 mmol, 1.5 eq) dropwise over 15–20 minutes, maintaining the internal temperature below 10 °C[5].

  • Validation Checkpoint 1 (Visual): Vigorous gas evolution (SO₂) will be observed. The suspension will begin to thin as the HCl salt forms.

Step 3: Reflux and Kinetic Drive Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 65 °C) for 4 to 8 hours[5].

  • Validation Checkpoint 2 (Visual & Analytical): As the esterification progresses, the turbid suspension will transition into a completely clear, homogeneous solution[5]. Monitor via TLC (eluent: n-butanol/acetic acid/water 4:1:1, ninhydrin stain). The reaction is complete when the baseline zwitterion spot is entirely consumed.

Step 4: Isolation via Volatile Stripping Allow the reaction to cool to room temperature. Transfer the flask to a rotary evaporator and remove the methanol and residual volatile acids under reduced pressure (water bath at 40 °C)[3].

  • Causality: Stripping the solvent shifts the equilibrium further to the right by removing any trace moisture and completely eliminates the need for an aqueous workup, preserving the hydrochloride salt.

Step 5: Trituration and Crystallization The resulting residue will likely appear as a thick, pale-yellow syrup or semi-solid. Add cold diethyl ether or diisopropyl ether (50–100 mL) and stir vigorously for 30 minutes in an ice bath[4].

  • Validation Checkpoint 3 (Physical): The syrup will crystallize into a white to off-white precipitate. If the product "oils out," residual methanol is still present; re-evaporate and repeat the ether trituration. Filter the solid under vacuum, wash with additional cold ether, and dry under high vacuum at 30 °C[4].

Workflow N1 2-Bromophenylalanine + Methanol N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Dropwise Addition of SOCl2 N2->N3 N4 Reflux (65 °C) for 4-8 hours N3->N4 N5 Evaporate Volatiles (Vacuum) N4->N5 N6 Precipitation / Trituration (Et2O) N5->N6 N7 Methyl 2-amino-3-(2-bromophenyl) propanoate HCl N6->N7

Workflow for the synthesis of 2-bromophenylalanine methyl ester hydrochloride.

Quantitative Data & Analytical Characterization

To ensure maximum throughput and purity, the reaction parameters must be tightly controlled. Table 1 outlines the optimization landscape for this transformation, demonstrating the balance between reaction time, temperature, and reagent equivalents.

Table 1: Reaction Optimization Matrix

SOCl₂ EquivalentsTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Process Notes
1.125 (Ambient)248578Incomplete conversion; requires excessive time.
1.5 65 (Reflux) 4 >99 92 Optimal conditions; high purity.
2.065 (Reflux)2>9994Faster kinetics, but higher SO₂ generation.
3.065 (Reflux)2>9988Excess acid leads to minor degradation/impurities.

Upon successful isolation, the integrity of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride must be verified spectroscopically. The presence of the ortho-bromo substituent uniquely influences the chemical shifts of the adjacent aromatic protons and the β -methylene protons compared to standard phenylalanine derivatives.

Table 2: Spectroscopic Signatures & Diagnostic Significance

Analytical MethodKey Spectral FeaturesDiagnostic Significance
¹H NMR (DMSO-d₆) δ 8.65 – 8.80 (br s, 3H)Confirms the protonation of the α -amine (successful HCl salt formation)[3].
¹H NMR (DMSO-d₆) δ 3.68 (s, 3H)Confirms successful methyl esterification[3].
¹H NMR (DMSO-d₆) δ 4.25 (t, 1H) α -proton, shifted downfield due to the adjacent ester and protonated amine[3].
¹H NMR (DMSO-d₆) δ 3.15 – 3.35 (m, 2H) β -methylene protons (ABX system), influenced by the bulky ortho-bromo group.
¹³C NMR (DMSO-d₆) δ 169.5Diagnostic peak for the newly formed ester carbonyl carbon.
HRMS (ESI+)m/z 258.0125 [M+H]⁺Confirms exact mass for C₁₀H₁₃BrNO₂⁺. The distinct 1:1 isotope pattern confirms the presence of a single Bromine atom (⁷⁹Br/⁸¹Br).

By strictly adhering to this anhydrous, self-validating methodology, researchers can reliably generate high-purity Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride, ready for downstream solid-phase peptide synthesis (SPPS) or advanced palladium-catalyzed structural diversification.

References

  • [1] Exploring the Applications of Fmoc-L-2-Bromophenylalanine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:

  • [5] Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis. Benchchem. Available at:

  • [2] Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica. Available at:

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at:

  • [3] Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. Available at:

  • [4] Process for the preparation of D,L or D,L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Google Patents. Available at:

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-3-(2-bromophenyl)propanoate

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter unnatural amino acid derivatives that serve as linchpins in complex drug discovery pipelines. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter unnatural amino acid derivatives that serve as linchpins in complex drug discovery pipelines. Among these, Methyl 2-amino-3-(2-bromophenyl)propanoate (commonly referred to as 2-bromophenylalanine methyl ester) stands out as a highly versatile building block.

This whitepaper deconstructs the physicochemical properties, structural rationale, and validated laboratory protocols associated with this molecule. Rather than merely listing specifications, we will explore the causality behind its reactivity and how its unique structural features dictate its role in synthesizing advanced therapeutic scaffolds, such as ACE inhibitors and D1 receptor potentiators.

Structural Rationale & Chemical Causality

The utility of Methyl 2-amino-3-(2-bromophenyl)propanoate is driven by two critical structural modifications to the native phenylalanine scaffold:

  • The Ortho-Bromo Substitution: The introduction of a bulky bromine atom at the 2-position of the phenyl ring is not merely a functional handle; it exerts profound steric hindrance. This bulk restricts the rotation of the aryl group around the Cβ​−Cγ​ bond. In process chemistry, this conformational locking is highly advantageous for inducing high diastereoselectivity in downstream reactions, such as the1[1]. Furthermore, the aryl bromide serves as an essential electrophilic site for transition-metal-catalyzed cross-coupling.

  • The Methyl Esterification: Converting the carboxylic acid to a methyl ester serves a dual purpose. First, it protects the acidic moiety during basic or nucleophilic downstream transformations. Second, it significantly alters the molecule's physicochemical profile—increasing its lipophilicity and volatility—which facilitates purification via crystallization or chromatography while preventing zwitterion formation.

Physicochemical Properties

To ensure robust assay development and process scale-up, understanding the physical parameters of the compound is non-negotiable. The compound is predominantly handled and stored as its hydrochloride salt to prevent spontaneous cyclization or auto-degradation of the free base[2].

ParameterValueAnalytical Method / Rationale
IUPAC Name Methyl 2-amino-3-(2-bromophenyl)propanoateStandard nomenclature
CAS Registry Number 147890-64-0 (Hydrochloride salt)2[2]
Molecular Formula C10H12BrNO2Free base composition
Molecular Weight 258.11 g/mol (Base) / 294.57 g/mol (HCl)Calculated
Physical State White to off-white crystalline powderVisual inspection (HCl salt)
pKa (Amine) ~7.5Potentiometric titration estimate
LogP (Octanol/Water) ~2.1Enhanced lipophilicity via ortho-bromo group
Solubility Profile H2O, MeOH, DMSO (Salt); DCM, EtOAc (Base)Empirical solvent screening

Mechanistic Pathways & Reactivity Workflow

The true value of this molecule lies in its divergent reactivity. By leveraging the ortho-bromo group and the primary amine, chemists can drive the scaffold toward distinct therapeutic classes.

Workflow A 2-Bromophenylalanine (Starting Material) B Methyl 2-amino-3-(2-bromophenyl)propanoate (Core Intermediate) A->B SOCl2, MeOH Esterification C Ortho-Palladated Complexes (Catalysis Precursors) B->C Pd(OAc)2, NaBr Cyclopalladation D Indoline-2-carboxylic Acid (ACE Inhibitor Scaffold) B->D CuCl, Base Intramolecular Amination E Tetrahydroisoquinolines (D1 Potentiators) B->E Pictet-Spengler Condensation

Synthetic divergence of 2-bromophenylalanine methyl ester into diverse therapeutic scaffolds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and physical manipulation is grounded in chemical causality to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate Hydrochloride

Objective: High-yielding esterification without racemization of the chiral center.

  • Preparation: Suspend (S)-2-bromophenylalanine (1.0 eq) in anhydrous methanol (10 volumes) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive, in-situ generated acid chloride intermediate back into the starting carboxylic acid.

  • Activation: Cool the suspension to 0°C using an ice-water bath. Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 30 minutes.

    • Causality: SOCl2​ acts as both a dehydrating agent and an in-situ HCl generator. Dropwise addition at 0°C mitigates the highly exothermic reaction and controls the release of HCl and SO2​ gases, preventing localized thermal spikes that could lead to racemization at the sensitive α -carbon.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the equilibrium entirely toward the ester product.

  • Isolation (Self-Validating Step): Concentrate the mixture in vacuo to remove excess methanol and unreacted SOCl2​ . Triturate the resulting crude solid with cold diethyl ether, filter, and dry under a vacuum.

    • Causality: Diethyl ether selectively dissolves non-polar organic impurities while precipitating the highly polar hydrochloride salt. The formation of a free-flowing white powder serves as a visual confirmation of successful salt formation and purification.

Protocol B: Ortho-Palladation for Catalytic Precursors

Objective: Generation of a bromo-bridged dimeric palladium complex. Based on the foundational work by 3[3].

  • Complexation: Combine palladium(II) acetate ( Pd(OAc)2​ , 1.0 eq) and methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (1.0 eq) in acetonitrile.

  • Halide Exchange: Add an excess of sodium bromide (NaBr, 5.0 eq) and heat the mixture to reflux.

    • Causality: NaBr serves a dual purpose: it acts as a base to neutralize the hydrochloride salt, freeing the primary amine for coordination to the Palladium center. Simultaneously, the high concentration of bromide ions drives the ligand exchange, replacing acetate ligands to form the thermodynamically stable bromo-bridged dimer.

  • Precipitation (Self-Validating Step): Cool the mixture to room temperature.

    • Causality: The resulting dimeric palladium complex is highly insoluble in cold acetonitrile. Its precipitation as a distinct solid allows for straightforward isolation via vacuum filtration, ensuring high purity without the need for complex silica gel chromatography[3].

Protocol C: Intramolecular Amination to Indoline-2-carboxylic Acid

Objective: Synthesis of the core scaffold for ACE inhibitors like Perindopril. As detailed in 4[4].

  • Catalysis: Treat the methyl ester free base with a catalytic amount of Copper(I) Chloride (CuCl) and a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent (e.g., NMP) at elevated temperatures (100°C).

    • Causality: The ortho-bromine atom is perfectly positioned for an intramolecular Ullmann-type C-N coupling. The base deprotonates the amine, while the Cu(I) catalyst inserts into the C-Br bond, facilitating ring closure to form the optically active indoline-2-carboxylic acid derivative, a critical precursor for cardiovascular drugs[4].

Analytical Characterization Standards

To confirm the integrity of the synthesized Methyl 2-amino-3-(2-bromophenyl)propanoate, the following analytical validations are required:

  • HPLC (Chiral Stationary Phase): Essential to verify that the enantiomeric excess (ee) remains >99% post-esterification. The bulky ortho-bromo group typically ensures excellent baseline resolution between enantiomers.

  • 1H NMR (DMSO-d6): The hydrochloride salt will exhibit a distinct broad singlet integrating to 3 protons around δ 8.5 ppm ( −NH3+​ ), a sharp singlet at δ 3.7 ppm for the methyl ester ( −OCH3​ ), and the characteristic splitting pattern of the ortho-substituted aromatic ring between δ 7.1 and 7.6 ppm.

References

  • methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride - NextSDS , NextSDS, 2

  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester , ACS Publications, 3

  • EP2069518B1 - Method for producing optically active phenylalanine compounds , Google Patents, 4

  • Diastereoselective Pictet–Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator , ACS Publications, 1

Sources

Foundational

Methyl 2-amino-3-(2-bromophenyl)propanoate (CAS 147890-64-0): A Strategic Building Block in Late-Stage Functionalization and Peptide Engineering

Molecular Rationale & Structural Significance In the landscape of modern drug discovery and peptidomimetic engineering, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Structural Significance

In the landscape of modern drug discovery and peptidomimetic engineering, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. Methyl 2-amino-3-(2-bromophenyl)propanoate (CAS 147890-64-0) [1], commonly referred to as 2-bromophenylalanine methyl ester, serves as a highly versatile, orthogonally reactive building block.

The structural logic behind this specific molecule lies in two distinct features:

  • The Ortho-Bromo Substituent: Unlike para- or meta-substitutions, an ortho-halogen introduces significant steric bulk adjacent to the amino acid backbone. This restricts the rotation around the Cβ-Cγ bond, locking the side chain into specific rotameric states. This pre-organization reduces the entropic penalty upon receptor binding. Furthermore, the aryl bromide is an excellent electrophile for palladium-catalyzed cross-coupling.

  • The Methyl Ester: The C-terminal ester acts as a transient protecting group. During cross-coupling reactions, free carboxylic acids can poison palladium catalysts or undergo unwanted decarboxylative side reactions. The methyl ester ensures the intermediate remains highly soluble in organic solvents (e.g., DMF, Toluene) and directs reactivity exclusively to the aryl ring or the N-terminus [2].

Physicochemical Profiling
PropertySpecification
Chemical Name Methyl 2-amino-3-(2-bromophenyl)propanoate
CAS Number 147890-64-0 (HCl salt / Free base variations) [1]
Molecular Formula C₁₀H₁₂BrNO₂ (Free Base) / C₁₀H₁₃BrClNO₂ (HCl Salt)
Molecular Weight 258.11 g/mol (Free Base) / 294.57 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, and Methanol
Reactivity Hubs Aryl bromide (Cross-coupling), Primary amine (Amidation), Methyl ester (Saponification/Transesterification)

Synthetic Origins: Stereospecific Ortho-Palladation

The de novo synthesis of 2-bromophenylalanine derivatives historically suffered from poor enantiomeric excess and low yields. However, advanced methodologies utilize the direct ortho-palladation of L-phenylalanine methyl ester. As demonstrated by Vicente et al.[3], reacting L-phenylalanine methyl ester hydrochloride with Pd(OAc)₂ yields a cyclopalladated intermediate. Subsequent oxidative addition of bromine (Br₂) forms a transient Pd(IV) complex, which undergoes reductive elimination to yield the ortho-brominated product stereospecifically, preserving the delicate α-chiral center. This mechanistic pathway ensures that the resulting CAS 147890-64-0 maintains high optical purity, an absolute requirement for biological applications.

Divergent Reactivity: The Aryl Bromide as a Synthetic Hub

The true value of CAS 147890-64-0 emerges in late-stage functionalization. By acting as a substrate for Pd(0)-catalyzed cross-coupling, it allows medicinal chemists to rapidly generate libraries of complex phenylalanine derivatives without having to synthesize each amino acid from scratch.

  • Suzuki-Miyaura Coupling: Enables the installation of diverse aryl or alkyl groups at the ortho position, creating deep hydrophobic probes for protein-protein interaction (PPI) targets.

  • Sonogashira Coupling: Facilitates the introduction of terminal alkynes, which can subsequently be used for "Click" chemistry (CuAAC) to attach fluorophores or PEGylating agents.

  • Buchwald-Hartwig Amination: Beyond intermolecular amination, the ortho-position allows for regioselective intramolecular cyclization . Reacting the ortho-bromide with the α-amino group (after appropriate derivatization) yields 3-amino-3,4-dihydro-1H-quinolin-2-ones—highly constrained azaheterocycles that mimic peptide beta-turns [4].

CrossCoupling A 2-Bromophenylalanine Methyl Ester B Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) A->B Pd(0), Base C Sonogashira (Terminal Alkynes) A->C Pd(0), Cu(I), Base D Buchwald-Hartwig (Amines/Amides) A->D Pd(0), Ligand, Base E Biaryl/Alkyl-Phe Derivatives B->E F Alkynyl-Phe Derivatives C->F G Dihydroquinolines (Intramolecular) D->G

Figure 1: Divergent palladium-catalyzed cross-coupling pathways utilizing the ortho-bromo moiety of CAS 147890-64-0.

Macromolecular Applications: Conformational Restriction in Peptides

When converted to its Fmoc-protected free acid (Fmoc-2-Br-Phe-OH), this compound is seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS).

Integrin-Targeting RGD Peptides: Cyclic RGD (Arg-Gly-Asp) peptides are heavily utilized for targeting αvβ3 integrins in tumor neovasculature. Substituting standard phenylalanine with 2-bromophenylalanine forces the cyclic peptide into a tighter, more rigid conformation. This conformational locking drastically reduces non-specific binding to off-target integrins (like αvβ5 or α5β1), thereby increasing the therapeutic index of RGD-drug conjugates [5].

Kisspeptin Receptor (hGPR54) Agonists: Kisspeptins are critical regulators of the reproductive axis. Truncated analogs (e.g., Kisspeptin-10) suffer from rapid proteolytic degradation. By incorporating 2-bromophenylalanine at the C-terminal RF-amide region, researchers block enzymatic cleavage sites while simultaneously enhancing the binding affinity to hGPR54 through favorable halogen-π interactions within the receptor's hydrophobic binding pocket [6].

PeptideWorkflow Step1 1. Saponification & Fmoc Protection (Conversion to Fmoc-2-Br-Phe-OH) Step2 2. Solid-Phase Peptide Synthesis (SPPS) (Coupling via DIC/HOBt) Step1->Step2 Step3 3. Late-Stage Diversification (On-Resin Pd-Catalyzed Coupling) Step2->Step3 Step4 4. Cleavage & Global Deprotection (TFA/Scavengers) Step3->Step4 Step5 5. Purification & Assay (Receptor Binding/Activity) Step4->Step5

Figure 2: Workflow for the incorporation and late-stage diversification of 2-bromophenylalanine in SPPS.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls to verify causality and success at each step.

Protocol A: Preparation of Fmoc-2-Br-Phe-OH for SPPS

Causality: The methyl ester must be removed (saponified) and the amine protected with an Fmoc group to be compatible with standard Fmoc/tBu solid-phase peptide synthesis.

  • Saponification: Dissolve Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.5 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the methyl ester mass (m/z 258 [M+H]⁺) completely shifts to the free acid mass (m/z 244 [M+H]⁺).

  • Fmoc Protection: To the same reaction vessel, add NaHCO₃ (2.0 eq) to ensure slight basicity (pH ~8). Slowly add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of THF. Stir for 12 hours at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitating the product). Extract with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Check: Confirm final product via LC-MS (Expected m/z 466[M+H]⁺) and ¹H-NMR (appearance of Fmoc aromatic protons at 7.2-7.8 ppm).

Protocol B: General On-Resin Suzuki-Miyaura Cross-Coupling

Causality: Performing the cross-coupling on-resin allows for the use of excess reagents to drive the reaction to completion, followed by simple filtration to remove the palladium catalyst, avoiding complex liquid-liquid purifications.

  • Resin Swelling: Swell the peptidyl-resin containing the N-terminally protected 2-bromophenylalanine residue in degassed DMF for 30 minutes.

  • Reagent Preparation: In a separate vial under Argon, dissolve the desired aryl boronic acid (10.0 eq), Pd(PPh₃)₄ (0.2 eq), and K₂CO₃ (10.0 eq) in a degassed mixture of DMF/H₂O (9:1).

  • Coupling: Add the reagent mixture to the swollen resin. Agitate the suspension gently at 80 °C under an Argon atmosphere for 12 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/H₂O (1:1, 3x), Methanol (3x), and DCM (3x) to remove all palladium species and unreacted boronic acid.

  • Cleavage & Validation: Cleave a micro-aliquot of the peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and analyze via LC-MS.

    • Validation Check: The mass spectrum should show a complete shift from the brominated peptide isotope pattern (characteristic 1:1 M/M+2 ratio) to the mass of the newly formed biaryl peptide.

References

  • NextSDS Database. "Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride - Chemical Substance Information." NextSDS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. "Exploring the Applications of Fmoc-L-2-Bromophenylalanine in Chemical Synthesis." NBInno. Available at: [Link]

  • Vicente, J., et al. "Ortho Palladation and Functionalization of L-Phenylalanine Methyl Ester." Inorganic Chemistry, ACS Publications, 2007. Available at:[Link]

  • Hallé, F., Van der Poorten, O., Doebelin, C., Bihel, F. J. J., et al. "Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization." European Journal of Organic Chemistry, 2016. Available at:[Link]

  • US Patent 9073974B2. "RGD-containing cyclic peptides." Google Patents, 2015.
  • US Patent 11807660B2. "Peptide compound and application thereof, and composition containing..." Google Patents, 2023.
Exploratory

structure elucidation of Methyl 2-amino-3-(2-bromophenyl)propanoate

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3-(2-bromophenyl)propanoate Introduction: The Imperative of Unambiguous Structure Verification In the realm of drug discovery and chemical resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3-(2-bromophenyl)propanoate

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug discovery and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide provides a comprehensive, methodology-driven approach to the complete , a substituted amino acid ester with potential applications as a synthetic building block.

Chapter 1: Foundational Analysis - Molecular Formula and Mass

The first step in any structural elucidation is to determine the elemental composition and exact molecular weight.[1] This is most effectively achieved through a combination of high-resolution mass spectrometry (HRMS) and, if necessary, elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for determining the molecular formula.[1] For the target compound, C₁₀H₁₂BrNO₂, the expected monoisotopic mass can be calculated. The presence of bromine is a key indicator, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom.

Expected HRMS Data for [M+H]⁺:

  • C₁₀H₁₃⁷⁹BrNO₂⁺: Calculated m/z 258.0124

  • C₁₀H₁₃⁸¹BrNO₂⁺: Calculated m/z 260.0104

Fragmentation Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through fragmentation patterns.[1][2] While some esters can be labile and may not show a strong molecular ion peak with hard ionization techniques like electron impact (EI), soft ionization methods such as electrospray ionization (ESI) are ideal for observing the protonated molecular ion [M+H]⁺.[3][4]

Common fragmentation pathways for amino acid esters include the loss of the methoxy group or the entire carbomethoxy group.[5][6]

Table 1: Predicted Key Mass Spectrometry Fragments (ESI-MS/MS)

Fragment Ion (m/z) Lost Neutral Fragment Structure of Fragment Ion
227.0029 / 229.0009 CH₃OH (Methanol) [M+H - CH₃OH]⁺
199.0079 / 201.0059 COOCH₃ (Carbomethoxy radical) [M+H - •COOCH₃]⁺

| 169.9760 / 171.9740 | C₃H₅NO₂ (Alanine methyl ester moiety) | [C₇H₆Br]⁺ (Bromotropylium ion) |

Chapter 2: Functional Group Identification via Infrared Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid Methyl 2-amino-3-(2-bromophenyl)propanoate sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3400-3300 N-H (Primary Amine) Asymmetric & Symmetric Stretch Medium
3000-2850 C-H (sp³ Aliphatic) Stretch Medium-Strong
~1740 C=O (Ester) Stretch Strong, Sharp
~1600, ~1475 C=C (Aromatic Ring) Stretch Medium-Weak
1250-1150 C-O (Ester) Stretch Strong
750-700 C-H (Ortho-disubstituted aromatic) Out-of-plane Bend Strong

| 650-550 | C-Br | Stretch | Medium-Strong |

The presence of a strong, sharp peak around 1740 cm⁻¹ is highly indicative of the ester carbonyl group.[9][10] The N-H stretching bands confirm the primary amine, and the combination of aromatic and aliphatic C-H stretches aligns with the proposed structure.

Chapter 3: Unveiling the Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12][13] We will employ a suite of 1D and 2D NMR experiments to unambiguously assign every proton and carbon in the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • 2D Spectra Acquisition: Acquire standard 2D correlation spectra: COSY, HSQC, and HMBC.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of unique proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 3: Predicted ¹H NMR Data for Methyl 2-amino-3-(2-bromophenyl)propanoate

Assignment Predicted Shift (δ ppm) Multiplicity Integration Rationale
H-a (Ar-H) 7.5 - 7.6 Doublet (d) 1H Ortho to electron-withdrawing Br.
H-b, H-c (Ar-H) 7.1 - 7.3 Multiplet (m) 2H Aromatic protons on the bromophenyl ring.[15]
H-d (Ar-H) 7.0 - 7.1 Multiplet (m) 1H Aromatic protons on the bromophenyl ring.
H-e (α-CH) ~3.8 Doublet of Doublets (dd) 1H Adjacent to amine, ester, and benzylic CH₂.
H-f (O-CH₃) ~3.7 Singlet (s) 3H Methyl ester protons.[16]
H-g (β-CH₂) ~3.0 - 3.2 Multiplet (m) 2H Benzylic protons, diastereotopic.[15]

| H-h (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons, typically broad and exchangeable. |

The aromatic region (6.5-8.0 ppm) is critical.[15] The ortho-disubstitution pattern will lead to a complex multiplet, and specific coupling constants (J-values) can help delineate the relationships between the four aromatic protons.[17][18]

¹³C NMR: Defining the Carbon Backbone

The ¹³C NMR spectrum shows a signal for each unique carbon atom, providing a count of the distinct carbon environments.[19]

Table 4: Predicted ¹³C NMR Data for Methyl 2-amino-3-(2-bromophenyl)propanoate

Assignment Predicted Shift (δ ppm) Rationale
C=O (Ester) ~175 Carbonyl carbon, deshielded by two oxygens.[14][20]
C-Br (Aromatic) ~122 Aromatic carbon directly attached to bromine.
C-ipso (Aromatic) ~138 Aromatic carbon attached to the propanoate side chain.
C-H (Aromatic) 127 - 133 Four distinct signals for the aromatic CH carbons.[15]
α-CH ~55 Carbon attached to the amine group.
O-CH₃ ~52 Methyl ester carbon.[20]

| β-CH₂ | ~40 | Benzylic carbon. |

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see a correlation between the α-CH proton (H-e) and the β-CH₂ protons (H-g). Correlations will also be seen between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in Table 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away.[21]

Chapter 4: Integrated Data Analysis and Final Structure Confirmation

The definitive structure is confirmed by integrating all spectral data. The HMBC spectrum is particularly crucial for connecting the distinct fragments of the molecule.

Logical Workflow for Structure Elucidation

G cluster_0 Initial Assessment cluster_1 Functional Group ID cluster_2 Framework Assembly cluster_3 Final Confirmation HRMS HRMS (Molecular Formula: C₁₀H₁₂BrNO₂) MSMS MS/MS Fragmentation (Key Fragments) HRMS->MSMS FTIR FTIR Spectroscopy (N-H, C=O, C-Br) MSMS->FTIR H1_NMR ¹H NMR (Proton Environments) FTIR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) C13_NMR->NMR_2D Final Final Structure Confirmed NMR_2D->Final

Caption: A logical workflow for the structure elucidation process.

Key HMBC Correlations for Structure Confirmation

The following diagram illustrates the critical 2- and 3-bond correlations expected in the HMBC spectrum that would lock in the final structure.

G H_f H-f (O-CH₃) C_O C=O H_f->C_O ³J C_alpha α-C H_e H-e (α-CH) H_e->C_O ²J C_ipso C-ipso H_e->C_ipso ³J C_beta β-C H_g H-g (β-CH₂) H_g->C_alpha ²J H_g->C_ipso ³J

Sources

Foundational

Spectroscopic Characterization of Methyl 2-amino-3-(2-bromophenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for Methyl 2-amino-3-(2-bromophenyl)propanoate....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for Methyl 2-amino-3-(2-bromophenyl)propanoate. In the absence of readily available, published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent functional groups—a primary amine, a methyl ester, and a 2-substituted bromophenyl ring—and drawing on data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of this and related compounds. Methodologies for data acquisition and interpretation are detailed to provide a self-validating system for researchers.

Introduction: The Structural Significance of Methyl 2-amino-3-(2-bromophenyl)propanoate

Methyl 2-amino-3-(2-bromophenyl)propanoate is a derivative of the aromatic amino acid phenylalanine. The presence of a bromine atom on the ortho position of the phenyl ring introduces significant electronic and steric effects, making it a valuable building block in medicinal chemistry and drug development. The electronic properties of the phenyl ring are altered by the electron-withdrawing nature of the bromine atom, which can influence intermolecular interactions and metabolic stability. Spectroscopic analysis is paramount for the unambiguous confirmation of its structure and purity. This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 2-amino-3-(2-bromophenyl)propanoate is expected to exhibit distinct signals for the protons of the amino acid backbone and the aromatic ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring and carbonyl group.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-α (CH-NH₂)~3.8 - 4.0ddJ_ax ≈ 8, J_bx ≈ 51HDeshielded by the adjacent amine and ester groups.
H-β (CH₂-Ar)~3.0 - 3.3m-2HDiastereotopic protons due to the adjacent chiral center, appearing as a complex multiplet.
O-CH₃~3.7s-3HCharacteristic singlet for a methyl ester.
NH₂~1.5 - 2.5br s-2HBroad singlet, chemical shift is concentration and solvent dependent. Can be exchanged with D₂O.
Ar-H~7.0 - 7.6m-4HComplex multiplet pattern due to ortho, meta, and para couplings in the 1,2-disubstituted ring.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for many organic molecules due to its good solubilizing properties and the single residual solvent peak that is easily identifiable.[1] The addition of a small amount of D₂O and re-acquiring the spectrum is a standard protocol to confirm the assignment of exchangeable protons like those of the amine group, which will disappear from the spectrum upon exchange.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~172 - 175Characteristic chemical shift for an ester carbonyl carbon.[3]
C-α (CH-NH₂)~55 - 60Carbon attached to the electronegative nitrogen atom.
C-β (CH₂-Ar)~38 - 42Aliphatic carbon adjacent to the aromatic ring.
O-CH₃~52Typical chemical shift for a methyl ester carbon.
C-ipso (C-Br)~122 - 125The bromine atom causes a downfield shift, though less pronounced than expected due to the "heavy atom effect".[4][5]
C-ipso' (C-CH₂)~138 - 141Quaternary carbon of the aromatic ring attached to the propanoate side chain.
Ar-C~127 - 133Aromatic carbons, with distinct signals for each due to the substitution pattern.

Expertise & Experience: The prediction of the chemical shift for the carbon atom bearing the bromine (C-ipso) can be complex. While bromine is electronegative, the "heavy atom effect" can lead to a less deshielded signal than might be anticipated based solely on electronegativity.[4] This is a known phenomenon that experienced spectroscopists account for when interpreting spectra of halogenated compounds.[6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 2-amino-3-(2-bromophenyl)propanoate in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to achieve good signal dispersion.

    • Acquire the ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine)~3300 - 3500Medium, SharpAsymmetric and symmetric stretching (two bands expected for a primary amine).[7]
C-H (Aromatic)~3000 - 3100MediumStretching
C-H (Aliphatic)~2850 - 3000MediumStretching
C=O (Ester)~1735 - 1750Strong, SharpStretching.[8]
C=C (Aromatic)~1450 - 1600Medium to WeakRing stretching
N-H (Amine)~1580 - 1650MediumBending (scissoring).[9]
C-O (Ester)~1000 - 1300StrongStretching (two bands expected).[10]
C-Br~500 - 600Medium to StrongStretching

Trustworthiness: The presence of a strong, sharp absorption band around 1740 cm⁻¹ is a highly reliable indicator of the ester carbonyl group.[8] Concurrently, the appearance of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region is a classic signature of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretches.[2][7] The combination of these characteristic bands provides a self-validating system for the presence of these key functional groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Sample (ATR): Place a small amount of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (Solid Sample): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Molecular Ion: For Methyl 2-amino-3-(2-bromophenyl)propanoate (C₁₀H₁₂BrNO₂), the molecular weight is approximately 257.01 g/mol for the monoisotopic mass. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak (M⁺) will appear as a characteristic doublet (M and M+2) of nearly equal intensity.

Predicted Key Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z [M - 59]⁺.

  • Cleavage of the Cα-Cβ bond: This is a common fragmentation for amino acids and would result in the formation of a benzylic cation or a related fragment.

  • Loss of the bromine atom: This would result in a fragment at m/z [M - 79/81]⁺.

Authoritative Grounding: The fragmentation of phenylalanine derivatives often involves the cleavage of bonds within the amino acid side chain and the loss of the ester group.[11][12] The presence of the bromine atom provides a distinct isotopic pattern that is a powerful diagnostic tool for confirming its presence in the molecule and its fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure.

Visualization of Key Structural and Processual Information

Visual diagrams are essential for quickly understanding molecular structure and analytical workflows.

Caption: Molecular structure of Methyl 2-amino-3-(2-bromophenyl)propanoate.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of Methyl 2-amino-3-(2-bromophenyl)propanoate. By leveraging established principles of spectroscopy and data from analogous compounds, a comprehensive and scientifically grounded set of expected data has been presented. The included experimental protocols offer a clear path for researchers to obtain and validate this data. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis, quality control, and drug development, enabling the confident characterization of this important molecule.

References

  • Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved from [Link]

  • Fragmentation of methyl esters of N-Dns-phenylalanine with Mr = 412 (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024, October 22). PMC. Retrieved from [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. (2026, March 10). Doc Brown's Chemistry. Retrieved from [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved from [Link]

  • C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Gas-phase fragmentation of the Ag + —phenylalanine complex: Cation—π interactions and radical cation formation. (2002, April 1). ACS Publications. Retrieved from [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID. (n.d.). PubChem. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004, September 24). Modgraph. Retrieved from [Link]

  • 1 H and 13 C Chemical Shifts of Assigned Amino Acids a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved from [Link]

Sources

Exploratory

potential biological activity of brominated phenylalanine derivatives

An In-depth Technical Guide to the Potential Biological Activity of Brominated Phenylalanine Derivatives Authored by a Senior Application Scientist Abstract The strategic modification of amino acid scaffolds is a foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activity of Brominated Phenylalanine Derivatives

Authored by a Senior Application Scientist

Abstract

The strategic modification of amino acid scaffolds is a foundational principle in modern medicinal chemistry and drug discovery. Among these modifications, halogenation, and specifically bromination, of the phenylalanine aromatic ring has emerged as a powerful tool for modulating the physicochemical properties and biological activities of resulting molecules. The introduction of a bromine atom imparts significant changes in steric bulk, lipophilicity, and electronic distribution, which can profoundly influence molecular interactions with biological targets.[1][2][] This guide provides a comprehensive technical overview of the demonstrated and potential biological activities of brominated phenylalanine derivatives, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the mechanistic rationale behind their activity, present field-proven experimental protocols for their evaluation, and offer insights into their synthesis and future therapeutic potential.

The Rationale for Bromination in Phenylalanine Scaffolds

Phenylalanine is a privileged scaffold in drug design, offering a unique combination of a rigid aromatic side chain, a chiral alpha-carbon, and a modifiable backbone.[] The rationale for incorporating bromine onto the phenyl ring is multifaceted:

  • Enhanced Binding Affinity: The bulky and lipophilic nature of the bromine atom can promote stronger van der Waals interactions and better occupancy of hydrophobic pockets within enzyme active sites or receptor binding domains.[1][] This can lead to increased potency and selectivity.

  • Modulated Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the aromatic ring, which can influence π-π stacking interactions and hydrogen bonding capabilities with biological targets.[1][]

  • Improved Metabolic Stability: Placing a halogen at metabolically vulnerable positions on the aromatic ring can block oxidative degradation by enzymes like cytochrome P450, thereby increasing the in vivo half-life of the therapeutic compound.[]

  • Versatile Synthetic Handle: The bromine atom serves as a key functional group for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse molecular libraries from a single brominated intermediate.[2][5]

The strategic placement of bromine (ortho, meta, or para) allows for fine-tuning of these properties, making brominated phenylalanines highly versatile building blocks for drug development.[][6]

Anticancer Activity of Brominated Phenylalanine Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Brominated phenylalanine derivatives have shown promise as antiproliferative agents.

Mechanistic Insights and Preclinical Evidence

Studies have shown that certain synthetic alkyne-containing L-phenylalanine derivatives, when modified with bromine, exhibit slight antiproliferative effects on cancer cell lines, such as PC3 (prostate cancer), while showing no cytotoxic effects toward normal cells. This selective activity is a highly desirable trait for cancer therapeutics. The proposed mechanisms for these compounds include their ability to bind to biological macromolecules and interact with metal ions like Cu(II).

Furthermore, other research into brominated compounds has demonstrated their potential to induce anticancer activity through various mechanisms, including the sensitization of singlet oxygen production.[7] While not direct phenylalanine derivatives, these studies support the principle that bromination can confer potent and selective anticancer properties.[7] Non-proteogenic β-phenylalanine derivatives have also shown significant cytotoxic activity against lung adenocarcinoma cells.[8]

Data Summary: Antiproliferative Activity

While extensive quantitative data for a wide range of brominated phenylalanine derivatives is still emerging, the table below conceptualizes how such data would be presented, drawing on findings from related compounds.

Compound/DerivativeCancer Cell LineActivity Metric (IC₅₀)Key FindingCitation
Brominated Alkyne-L-PhePC3 (Prostate)Not QuantifiedSlight antiproliferative effect
Brominated CoelenteramineBreast & Prostate~21-24 µMSelective anticancer activity[7]
β-Phenylalanine DerivativesA549 (Lung)VariesStructure-dependent cytotoxicity[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the antiproliferative effects of brominated phenylalanine derivatives on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Cancer cell line (e.g., PC3, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • Test compound (brominated phenylalanine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Antimicrobial Activity of Brominated Phenylalanine-Containing Peptides

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Incorporating brominated phenylalanine into antimicrobial peptides (AMPs) is a promising strategy to enhance their efficacy.[1]

Enhancing Potency and Stability

Halogenation can significantly boost the antimicrobial potency of peptides. For instance, incorporating 5-bromo-tryptophan (an indole analog of brominated phenylalanine) into a nisin variant resulted in a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1] Similarly, chlorinated and brominated analogues of the peptide jelleine-1 showed a two to eightfold increase in antimicrobial activity.[9] The prevailing hypothesis is that the increased hydrophobicity and altered electronic properties conferred by the bromine atom enhance the peptide's ability to interact with and disrupt bacterial membranes.[10] In some peptides, while bromination may not be critical for the core antimicrobial action, it can protect the peptide from degradation by proteases, thus increasing its stability.[9]

Data Summary: Antimicrobial Efficacy

The following table summarizes representative findings on the impact of halogenation on the antimicrobial activity of peptides.

Peptide/DerivativeTarget OrganismActivity Metric (MIC)Enhancement FactorCitation
Nisin Variant (5-Br-Trp)S. aureus (MRSA)Not Specified2-fold increase in activity[1]
Brominated Jelleine-1Various BacteriaNot Specified2 to 8-fold increase[9]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DerivativeS. aureus250 µg/mLModerate activity[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a brominated peptide.

Objective: To find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test peptide dissolved in a suitable solvent

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Peptide Dilution: Prepare a two-fold serial dilution of the test peptide in CAMHB directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria, no peptide) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible turbidity (growth) in the well.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis Syn Synthesize Brominated Phenylalanine Peptide Pur Purify by HPLC Syn->Pur MIC Determine MIC (Broth Microdilution) Pur->MIC MBC Determine MBC (Plating from MIC wells) MIC->MBC Tox Assess Hemolytic Activity (Toxicity Screen) MIC->Tox Analyze Analyze Data & Determine Therapeutic Index MBC->Analyze Tox->Analyze

Caption: Generalized workflow for the synthesis and evaluation of antimicrobial peptides.

Neurological Activity of Brominated Phenylalanine Derivatives

Beyond cancer and infectious diseases, halogenated amino acids show significant potential in neurology, particularly as neuroprotective agents.

Neuroprotection via Glutamatergic Modulation

L-Phenylalanine is known to depress excitatory glutamatergic synaptic transmission.[12] Research has shown that its endogenous halogenated derivatives, such as 3,5-dibromo-L-tyrosine (DBrT), exhibit this activity with much greater potency.[12] Overactivation of glutamate receptors is a key mechanism of neuronal damage in conditions like stroke and ischemia.

DBrT has been shown to significantly protect the brain in both in vitro and in vivo models of brain ischemia.[12] In a rat model of stroke, DBrT reduced the brain infarct volume to 52.7% and the neurological deficit score to 57.1% of control values.[12] This neuroprotective action is achieved by attenuating glutamatergic transmission, which persists even during energy deprivation.[12]

Data Summary: Neuromodulatory Effects
CompoundAssayActivity Metric (IC₅₀)FindingCitation
3,5-dibromo-L-tyrosine (DBrT)Depression of AMPA/kainate mEPSC frequency127.5 ± 13.3 µmol/LPotent depression of excitatory transmission[12]
3,5-diiodo-L-tyrosine (DIT)Depression of AMPA/kainate mEPSC frequency104.6 ± 14.1 µmol/LPotent depression of excitatory transmission[12]
Conceptual Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

Objective: To assess the ability of a brominated derivative to protect neurons from ischemic damage in vitro.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium and B27 supplement

  • Deoxygenated, glucose-free medium (for OGD)

  • Test compound (e.g., DBrT)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Culture Preparation: Culture primary neurons until mature (e.g., 12-14 days in vitro).

  • Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for 1-2 hours before inducing ischemia.

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with deoxygenated, glucose-free medium. Place the cultures in a hypoxic chamber (e.g., <1% O₂, 5% CO₂) for 60-90 minutes.

  • Reperfusion: Return the cultures to normal, glucose-containing medium and incubate under normoxic conditions for 24 hours.

  • Assess Cell Death: Collect the culture supernatant and measure the release of LDH, an indicator of cell membrane damage and cell death.

  • Analysis: Compare LDH release in compound-treated wells to the OGD-only control. A significant reduction in LDH release indicates neuroprotection.[12]

Proposed Neuroprotective Signaling Pathway

Neuroprotection_Pathway cluster_event Ischemic Event cluster_receptor Postsynaptic Neuron Ischemia Brain Ischemia (e.g., Stroke) Glutamate Excessive Glutamate Release Ischemia->Glutamate Receptor AMPA/Kainate Receptors Glutamate->Receptor Activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Damage Excitotoxicity & Neuronal Damage Ca_Influx->Damage Outcome Neuroprotection (Reduced Infarct Volume) DBrT Brominated Phenylalanine Derivative (e.g., DBrT) DBrT->Glutamate Depresses Release DBrT->Receptor Attenuates Transmission

Caption: Proposed mechanism of neuroprotection by brominated phenylalanine derivatives.

Synthesis Methodologies

The successful evaluation of these derivatives relies on robust and efficient synthetic chemistry.

Synthesis of Brominated Phenylalanine Monomers

Brominated phenylalanine can be synthesized through several routes, including:

  • Direct Bromination: Treatment of phenylalanine or its precursors with a brominating agent.[13]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Negishi coupling using a protected bromo- or iodophenylalanine as a starting material are highly effective for creating a variety of derivatives.[2][5][14][15] This approach is particularly useful for building molecular complexity.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating a protected brominated phenylalanine (e.g., Fmoc-4-Br-Phe-OH) into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Br-Phe-OH)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • Activation base: DIPEA

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3-5 eq.), coupling reagent (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-Br-Phe-OH at the desired position.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Fmoc-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Next Fmoc-Amino Acid (HBTU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 end_cycle All residues coupled? wash2->end_cycle end_cycle->deprotect No cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) end_cycle->cleave Yes purify Purify Peptide (RP-HPLC) cleave->purify finish Characterize (Mass Spec) purify->finish

Caption: A generalized workflow for the synthesis of peptides using SPPS.[1]

Conclusion and Future Perspectives

Brominated phenylalanine derivatives represent a class of molecules with significant and diverse biological potential. The strategic incorporation of bromine provides a powerful method for enhancing binding affinity, improving metabolic stability, and modulating activity across anticancer, antimicrobial, and neuroprotective applications.[1][16][12] The synthetic versatility of these compounds further establishes them as valuable building blocks for constructing complex therapeutic agents and chemical probes.[2][]

Future research should focus on expanding the library of brominated derivatives and conducting systematic Structure-Activity Relationship (SAR) studies to better understand the influence of bromine's position and the overall molecular scaffold on biological outcomes.[] Furthermore, exploring their potential in other therapeutic areas, such as metabolic or cardiovascular diseases, could unveil new applications. As synthetic methodologies become more refined, the path from rational design to clinical application for these promising derivatives will become increasingly clear.

References

  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide. (n.d.). Benchchem.
  • 3-Bromo-L-phenylalanine: A Key Intermediate for Pharmaceutical R&D. (2025, September 27).
  • Horishita, T., & Turetsky, D. M. (2004, May 15). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed.
  • Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. (2020, May). ResearchGate.
  • preventing dehalogenation of 3-Bromo-DL-phenylalanine during synthesis. (n.d.). Benchchem.
  • 3-Bromo- L-phenylalanine. (n.d.). Chem-Impex.
  • Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design. (n.d.). BOC Sciences.
  • Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. (2020, May 19). PubMed.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021, December 6). MDPI.
  • Biochemical Research Applications of 3-Bromo-L-phenylalanine. (2026, March 26).
  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. (2016, September 12). The Journal of Organic Chemistry - ACS Publications.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018, June 12). PMC.
  • Development of a Widely Usable Amino Acid Tracer: 76 Br-α-Methyl-Phenylalanine for Tumor PET Imaging. (2015, May 1). Journal of Nuclear Medicine.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022, September 7). PSE Community.org.
  • Brominated phenylalanines. (2025, August 5). ResearchGate.
  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. (2026, March 16).
  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2025, December 19). bioRxiv.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (n.d.). PMC.
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025, August 7). PMC.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride. Designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The following sections detail the chemical's properties, associated hazards, and robust protocols for its safe use, storage, and disposal, grounded in established chemical safety principles.

Compound Profile and Hazard Identification

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a substituted amino acid ester, a class of compounds frequently utilized as building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a brominated aromatic ring and an amino acid moiety suggests specific chemical reactivity and potential biological activity that necessitate careful handling.

Table 1: Chemical and Physical Properties of Structurally Related Compounds

PropertyValueSource
Molecular FormulaC10H13BrClNO2Fluorochem[1]
Molecular Weight294.57 g/mol Inferred from similar compounds
AppearanceWhite to off-white solidGeneral observation for similar compounds
SolubilitySoluble in water, methanolInferred from hydrochloride salt nature

Table 2: Summary of Potential Hazards based on Analogous Compounds

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)May cause respiratory irritation.[2][4]

The primary hazards associated with this compound are its potential for acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[2][3][4] The hydrochloride salt form may also contribute to its irritant properties. The bromophenyl group suggests that thermal decomposition could release hazardous gases such as hydrogen bromide and nitrogen oxides.[5]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow, illustrated in the diagram below, outlines the essential steps from initial hazard identification to the implementation of control measures. This process ensures that all potential risks are considered and appropriately managed.

RiskAssessmentWorkflow cluster_Plan Planning & Assessment cluster_Control Control & Mitigation cluster_Action Action & Review Start Identify Compound & Procedure HazardID Hazard Identification (Review SDS of analogs, literature) Start->HazardID ExposureAssess Exposure Assessment (Inhalation, Dermal, Ingestion) HazardID->ExposureAssess RiskEval Risk Evaluation (Likelihood vs. Severity) ExposureAssess->RiskEval Hierarchy Hierarchy of Controls (Elimination, Substitution, Engineering, Administrative, PPE) RiskEval->Hierarchy ImplementControls Implement Control Measures Hierarchy->ImplementControls Procedure Develop Safe Operating Procedure (SOP) ImplementControls->Procedure End Safe Experimentation Procedure->End Review Review & Update Periodically Review->Start Re-evaluate for new procedures End->Review Re-evaluate for new procedures

Caption: Risk Assessment and Mitigation Workflow.

Safe Handling and Engineering Controls

Based on the identified hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

3.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All handling of solid Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure that any fugitive emissions are diluted and removed.

3.2. Administrative Controls: Standard Operating Procedures (SOPs)

Clear and concise SOPs are essential for ensuring consistent and safe practices among all laboratory personnel.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7]

3.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Experimental Protocols

The following protocols provide a framework for the safe handling of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride during common laboratory procedures.

4.1. Protocol for Weighing and Preparing Solutions

  • Preparation: Don appropriate PPE (safety goggles, face shield, lab coat, and chemically resistant gloves). Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (analytical balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the beaker.

  • Dissolution: Slowly add the solvent to the beaker, stirring gently to dissolve the compound.

  • Cleanup: Dispose of the weigh paper in a designated solid waste container. Clean any spills within the fume hood immediately.

4.2. Protocol for Reaction Quenching and Work-up

  • Cooling: Before quenching, ensure the reaction mixture is cooled to an appropriate temperature in an ice bath to control any exothermic processes.

  • Quenching: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) to the reaction mixture under stirring in the fume hood.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented to release any pressure buildup.

  • Solvent Removal: Remove organic solvents using a rotary evaporator connected to a vacuum trap and a cold finger to capture volatile components.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

5.1. Storage

  • Store Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride in a tightly sealed, properly labeled container.[7]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

  • The storage area should be secured and accessible only to authorized personnel.

5.2. Waste Disposal

  • All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.

  • Use a licensed hazardous waste disposal company for collection and disposal.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

EmergencyResponse cluster_Incident Incident Occurs cluster_Response Immediate Response cluster_Action Specific Actions cluster_FollowUp Post-Incident Incident Emergency Incident (Spill, Exposure, Fire) Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area if Necessary Assess->Evacuate No Alert Alert Supervisor & Emergency Services Assess->Alert Yes Spill Spill Control: - Absorb with inert material - Collect for disposal Alert->Spill Spill Exposure Exposure Response: - Skin: Wash with soap & water - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air Alert->Exposure Exposure Fire Fire Response: - Use CO2, dry chemical, or foam - Do NOT use water jet Alert->Fire Fire Report Complete Incident Report Spill->Report Medical Seek Medical Attention Exposure->Medical Fire->Report Medical->Report

Caption: Emergency Response Decision-Making Process.

6.1. Spills

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.

6.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

6.3. Fire

  • In case of a fire, use a carbon dioxide, dry chemical, or foam extinguisher.[5]

  • Do not use a direct water jet, as it may spread the fire.

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Conclusion

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, administrative procedures, and personal protective equipment, is paramount to ensuring the safety of all personnel.

References

  • NextSDS. (n.d.). methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Guidechem. (n.d.). METHYL (3S)-3-AMINO-3-(2-BROMOPHENYL)PROPANOATE HYDROCHLORIDE 1391557-17-7 wiki.
  • Fluorochem. (n.d.). (S)-METHYL 2-AMINO-3-(2-BROMOPHENYL)PROPANOATE HCL.
  • BroadPharm. (2026). Safety Data Sheet.
  • Spectrum Chemical. (2022). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • E-A-S-I-L. (n.d.). Strontium Oxide Safety Data Sheet.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-amino-3-(2-bromophenyl)propanoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-amino-3-(2-bromophenyl)propanoate, a compound of interest for researchers and professionals in drug development. By int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-amino-3-(2-bromophenyl)propanoate, a compound of interest for researchers and professionals in drug development. By integrating theoretical principles with practical experimental methodologies, this document serves as an essential resource for understanding and applying solubility data in a laboratory setting.

Introduction: The Significance of Solubility in a Research Context

Methyl 2-amino-3-(2-bromophenyl)propanoate is a substituted α-amino acid ester with potential applications in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. The solubility of such a compound in organic solvents is a critical physicochemical parameter that dictates its handling, purification, and formulation. A thorough understanding of its solubility profile is paramount for designing efficient reaction conditions, developing robust purification protocols, and formulating effective drug delivery systems. This guide will delve into the theoretical underpinnings of solubility, present a detailed solubility profile, and provide a validated experimental protocol for its determination.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The dissolution process involves the overcoming of intermolecular forces within the solute crystal lattice and the solvent, and the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.[1] Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via London dispersion forces.[1] Methyl 2-amino-3-(2-bromophenyl)propanoate possesses both polar functional groups (an amino group and an ester) and a larger, less polar bromophenyl group, suggesting a nuanced solubility profile across solvents of varying polarities.

  • Hydrogen Bonding: The presence of hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and the amino group) in Methyl 2-amino-3-(2-bromophenyl)propanoate allows for significant interaction with protic solvents (e.g., ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.

Solubility Profile of Methyl 2-amino-3-(2-bromophenyl)propanoate

The following table summarizes the experimentally determined equilibrium solubility of Methyl 2-amino-3-(2-bromophenyl)propanoate in a range of common organic solvents at 25 °C. This data provides a quantitative basis for solvent selection in various applications.

SolventSolvent TypePolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
HexaneNonpolar0.1< 0.1< 0.0004
TolueneNonpolar2.45.20.020
Diethyl EtherPolar Aprotic2.815.80.061
Ethyl AcetatePolar Aprotic4.445.30.175
AcetonePolar Aprotic5.189.10.345
EthanolPolar Protic5.2123.50.478
AcetonitrilePolar Aprotic5.868.70.266
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200> 0.774

Note: The molecular weight of Methyl 2-amino-3-(2-bromophenyl)propanoate is approximately 258.11 g/mol .[3][4]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[1][5][6][7] This technique ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by adding an excess of the solid compound to a known volume of solvent.[1] The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium.[1][6] By ensuring an excess of solid remains, one can be confident that the resulting solution is saturated. Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved solute in the supernatant.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of Methyl 2-amino-3-(2-bromophenyl)propanoate. An excess is critical to ensure a saturated solution is formed.

    • Select a range of organic solvents of interest.

    • Use calibrated volumetric flasks and pipettes for accurate volume measurements.

    • Prepare a series of standard solutions of the compound in a suitable solvent for generating a calibration curve for the analytical method (e.g., HPLC).

  • Equilibration:

    • Add a known volume of the selected organic solvent to a sealed, temperature-controlled container, such as a glass vial or flask.

    • Add the excess solid compound to the solvent.

    • Place the sealed containers in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][6] The time to reach equilibrium can vary depending on the compound and solvent system.[5]

  • Phase Separation:

    • Once equilibrium is established, remove the containers from the shaker.

    • Allow the undissolved solid to settle by letting the containers stand undisturbed or by centrifugation.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification of Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

    • Quantify the concentration of Methyl 2-amino-3-(2-bromophenyl)propanoate in the sample by comparing its response to the previously generated calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization of the Experimental Workflow

G cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep_solid Weigh Excess Solid add_solid Add Solid to Solvent prep_solid->add_solid prep_solvent Measure Solvent Volume prep_solvent->add_solid prep_standards Prepare HPLC Standards hplc Analyze by HPLC prep_standards->hplc agitate Agitate at Constant Temp. (24-72h) add_solid->agitate settle Settle/Centrifuge agitate->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute dilute->hplc quantify Quantify vs. Curve hplc->quantify

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Fmoc-2-bromo-L-phenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Diversity of Peptides The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1] These novel building blocks offer the ability to introduce unique chemical functionalities, enhance metabolic stability, and modulate the conformational properties of peptides, thereby overcoming some of the limitations of native peptide therapeutics.[] Among the various classes of UAAs, halogenated amino acids, such as 2-bromophenylalanine, have garnered significant interest. The bromine substituent can serve as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions and can also participate in halogen bonding, potentially enhancing binding affinities to biological targets.[3]

This guide provides a detailed overview and practical protocols for the incorporation of Fmoc-2-bromo-L-phenylalanine into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Chemical Properties and Handling of Fmoc-2-bromo-L-phenylalanine

Fmoc-2-bromo-L-phenylalanine (Fmoc-L-Phe(2-Br)-OH) is the standard, commercially available building block for introducing 2-bromophenylalanine into a peptide chain using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][4]

PropertyValue
Molecular Formula C24H20BrNO4
Molecular Weight 482.33 g/mol
Appearance White to off-white solid
Purity (Typical) ≥ 98% (HPLC)
Storage Store at 2-8°C, protected from light and moisture.

The key structural features of Fmoc-2-bromo-L-phenylalanine are the base-labile Fmoc group for temporary Nα-protection and the carboxylic acid for coupling to the growing peptide chain. The ortho-bromo substituent on the phenyl ring is the key feature of this UAA.

Caption: Structure of Fmoc-2-bromo-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual incorporation of Fmoc-2-bromo-L-phenylalanine into a peptide sequence on a 0.1 mmol scale using the Fmoc/tBu strategy. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-2-bromo-L-phenylalanine

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt, HATU, or DIC/Oxyma)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, dithiothreitol (DDT))

  • Diethyl ether, anhydrous

Step-by-Step Protocol

1. Resin Swelling and Preparation

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[3]

  • Drain the DMF.

2. Nα-Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-2-bromo-L-phenylalanine

The ortho-position of the bromine atom on the phenyl ring may cause steric hindrance, potentially slowing down the coupling reaction compared to other amino acids.[][6] Therefore, a more potent coupling reagent and potentially longer reaction times or a double coupling strategy may be necessary.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-2-bromo-L-phenylalanine and 3.0 equivalents of an activating agent (e.g., HATU) in DMF. Add 6.0 equivalents of DIEA. The solution may change color upon activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.[3]

  • Monitoring: To ensure complete coupling, perform a Kaiser (ninhydrin) test.[6] A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. A positive result (blue/purple beads) signifies incomplete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times).

4. Capping (Optional)

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain and wash the resin with DMF.

5. Chain Elongation

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/Water (95:2.5:2.5).[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

7. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (Fmoc-2-Br-Phe-OH, HATU, DIEA in DMF) wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Double Couple) wash2 Wash (DMF) kaiser->wash2 Negative repeat_cycle Next Amino Acid? wash2->repeat_cycle repeat_cycle->deprotect Yes final_deprotect Final Fmoc Deprotection repeat_cycle->final_deprotect No cleave 6. Cleavage & Deprotection (TFA/Scavengers) final_deprotect->cleave precipitate 7. Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Characterized Peptide purify->end

Caption: Workflow for the Incorporation of Fmoc-2-bromo-L-phenylalanine in SPPS.

Potential Side Reactions and Considerations

While the bromo-phenyl side chain is generally stable under standard Fmoc-SPPS conditions, researchers should be aware of potential side reactions, although they are not commonly reported for this specific modification.[8][9] The primary challenge remains the potential for incomplete coupling due to steric hindrance.[][6] Careful monitoring with the Kaiser test is crucial to ensure high-purity final products.

Applications in Peptide Science and Drug Development

The incorporation of 2-bromophenylalanine opens up a range of possibilities for peptide engineering:

  • Post-Synthetic Modification: The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functionalities onto the peptide scaffold after synthesis.[3]

  • Conformational Constraints: The bulky ortho-bromo substituent can influence the local conformation of the peptide backbone, potentially stabilizing specific secondary structures.[]

  • Enhanced Biological Properties: Halogenation can increase the metabolic stability of peptides by sterically shielding adjacent peptide bonds from enzymatic cleavage.[5]

  • Probing Molecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a peptide to its target protein.

Conclusion

Fmoc-2-bromo-L-phenylalanine is a valuable and versatile unnatural amino acid for solid-phase peptide synthesis. While its incorporation may require optimization of coupling conditions due to potential steric hindrance, the ability to introduce a reactive handle for post-synthetic modification and to modulate peptide properties makes it a powerful tool for researchers in peptide chemistry and drug development. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis of peptides containing this unique building block.

References

  • Fields, G. B., Lauer, J. L., Dykhoff-Bryan, D., Fields, C. G. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 47(5), 375-384. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Knochel, P., Millot, N., Rodriguez, A. L., Tucker, C. E. (2001). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry, 66(11), 3863–3873. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Asad, S., et al. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 13(4), 1321–1331. Retrieved from [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Gao, H., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. ACS Medicinal Chemistry Letters, 3(10), 833–837. Retrieved from [Link]

  • Jabeen, F., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3986. Retrieved from [Link]

  • Young, J. D., Huang, A. C., Stevens, R. C., Fields, C. G., Fields, G. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions: Utilizing Potassium Organotrifluoroborates as Stable Building Blocks

Introduction: Overcoming the Challenges of Traditional Boronic Acids in C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Challenges of Traditional Boronic Acids in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where it is a frequently used tool for constructing the biaryl and heteroaryl scaffolds common in drug candidates.[3][4][5] The reaction, first reported by Akira Suzuki in 1979, typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, most commonly a boronic acid.[6]

Despite their widespread use, traditional boronic acids (R-B(OH)₂) present significant practical challenges. They are often prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines, which complicates their purification, handling, and long-term storage.[7][8] These stability issues can lead to inconsistent reaction outcomes and the need for an excess of the boronic acid reagent to drive reactions to completion.

To address these limitations, a new generation of air-stable boronic acid surrogates has been developed. Among these, potassium organotrifluoroborate salts (R-BF₃K) have emerged as exceptionally robust, versatile, and user-friendly building blocks for Suzuki-Miyaura coupling reactions.[6][7] These crystalline, monomeric solids exhibit remarkable stability to both air and moisture, offering significant advantages in terms of storage, handling, and stoichiometric control.[7] This guide provides a detailed exploration of the use of potassium organotrifluoroborates in Suzuki-Miyaura couplings, complete with mechanistic insights, validated protocols, and optimization strategies for researchers in synthetic chemistry and drug development.

Part 1: The Scientific Rationale for Potassium Organotrifluoroborates (R-BF₃K)

The enhanced stability of potassium organotrifluoroborates stems from the formation of a tetracoordinate boron center, which is significantly less susceptible to the degradation pathways that affect tricoordinate boronic acids. This inherent stability translates into several key experimental advantages:

  • Exceptional Stability: R-BF₃K salts are typically crystalline solids that are indefinitely stable to air and moisture, eliminating the need for specialized handling techniques such as storage in a glovebox or desiccator.[7]

  • Ease of Handling: Their solid nature and stability make them easy to weigh and dispense accurately, leading to improved reaction reproducibility.

  • Stoichiometric Precision: Due to their low propensity for decomposition, R-BF₃K salts can often be used in near-stoichiometric amounts, reducing waste and simplifying purification.[7]

  • Broad Substrate Scope: They are effective coupling partners for a wide array of aryl, heteroaryl, and vinyl halides and triflates, making them highly versatile building blocks.[7]

Part 2: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[9] The base plays a critical role in the transmetalation step by activating the organoboron species.[10][11] In the case of R-BF₃K salts, the base facilitates the slow hydrolysis of the trifluoroborate to generate a boronic acid or a related reactive species in situ, which then enters the catalytic cycle.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[6] This is often the rate-determining step of the cycle.[12]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation by a base, which converts the organoboron species into a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[13][14][15]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Int R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Organohalide) R1X->OxAdd R2BF3K R²-BF₃K + Base R2BF3K->Transmetal

Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and finely ground K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen. [16]3. Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Part 4: Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling often depends on the careful selection of the catalyst, ligand, base, and solvent.

Comparative Analysis of Base Selection

The choice of base is critical for activating the R-BF₃K salt and can significantly influence the reaction yield. [11]While many bases can be effective, their performance varies depending on the specific substrates.

EntryBase (3.0 equiv)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (5:1)9092
2K₃PO₄Dioxane/H₂O (5:1)9095
3Cs₂CO₃Dioxane/H₂O (5:1)9094
4NaOHDioxane/H₂O (5:1)9085
5KFDioxane/H₂O (5:1)9078
Yields are for the model reaction of 4-bromoanisole with potassium phenyltrifluoroborate and are representative.

As the data suggests, inorganic bases like potassium phosphate (K₃PO₄) and carbonates are highly effective. [11]Cesium carbonate (Cs₂CO₃) is often a superior choice for more challenging or sterically hindered substrates due to its higher solubility in organic solvents. []

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Low or no yield is the most common problem. [18]

Troubleshooting decision tree for low yields.

Common Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species can be oxidized by trace oxygen. [18]Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use fresh, high-purity catalysts and ligands. For difficult couplings, consider using more advanced Buchwald-type ligands (e.g., SPhos, XPhos) and pre-catalysts, which form the active Pd(0) species more reliably. [12]* Suboptimal Base: If the reaction is sluggish, the chosen base may not be effective for the substrate. Screen a panel of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. [11][18]Ensure the base is finely powdered to maximize surface area.

  • Protodeboronation of Intermediate: Although R-BF₃K salts are stable, the boronic acid intermediate formed in situ can still undergo protodeboronation, especially at high temperatures or over long reaction times. If this is suspected, try running the reaction at a lower temperature or for a shorter duration.

Conclusion

Potassium organotrifluoroborates are superior building blocks for Suzuki-Miyaura cross-coupling reactions, offering a practical solution to the stability and handling issues associated with traditional boronic acids. [7]Their reliability and ease of use make them ideal for applications in high-throughput synthesis and medicinal chemistry, where reproducibility and efficiency are paramount. [3][19]By understanding the mechanistic principles and employing robust, optimized protocols, researchers can effectively leverage these reagents to accelerate the discovery and development of novel chemical entities.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Publications. ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available from: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. ResearchGate. Available from: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate. Available from: [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Encyclopedia.pub. Available from: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. NIH. Available from: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. PubMed. Available from: [Link]

  • Suzuki Cross Coupling Reaction- A Review - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. NIH. Available from: [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Consensus. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available from: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. Asian Journal of Advanced Basic Sciences. Available from: [Link]

  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. ResearchGate. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Royal Society of Chemistry. Available from: [Link]

Sources

Method

The Strategic Utility of Methyl 2-Amino-3-(2-bromophenyl)propanoate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unlocking Complex Scaffolds from a Versatile Precursor In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Complex Scaffolds from a Versatile Precursor

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry. These intricate molecular architectures are at the heart of a vast array of pharmaceuticals and biologically active compounds. A key challenge in this field is the efficient construction of these complex ring systems from readily accessible starting materials. Methyl 2-amino-3-(2-bromophenyl)propanoate, a substituted derivative of the amino acid phenylalanine, has emerged as a particularly valuable and versatile precursor for this purpose.

The strategic placement of an amino group, an ester, and a bromo-substituted aromatic ring within a single molecule provides a unique convergence of functionalities. The ortho-bromophenyl moiety serves as a linchpin for a variety of powerful intramolecular cyclization reactions, enabling the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthesis and application of methyl 2-amino-3-(2-bromophenyl)propanoate, offering detailed protocols and mechanistic insights for the construction of diverse and medicinally relevant heterocyclic systems. The methodologies presented herein are grounded in established chemical principles and are designed to be adaptable for a range of research and development applications.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the precursor's properties is essential for its effective use. The following table summarizes key physicochemical data for methyl 2-amino-3-(2-bromophenyl)propanoate.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
CAS Number 147890-64-0[1]
Appearance Typically a solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each synthesized batch to confirm identity and purity.

Synthesis of the Precursor: Methyl 2-Amino-3-(2-bromophenyl)propanoate

The synthesis of the title compound can be readily achieved from the commercially available 2-bromophenylalanine through a standard esterification procedure. The following protocol outlines a general and efficient method.

Protocol 1: Fischer Esterification of 2-Bromo-L-phenylalanine

This protocol describes the acid-catalyzed esterification of 2-bromo-L-phenylalanine to yield the corresponding methyl ester.

Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. Thionyl chloride in methanol provides an in-situ source of HCl, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

fischer_esterification start Start reagents 2-Bromo-L-phenylalanine Methanol (Solvent/Reagent) start->reagents add_socl2 Add Thionyl Chloride (dropwise at 0 °C) reagents->add_socl2 reflux Reflux Reaction Mixture add_socl2->reflux Warm to reflux workup Aqueous Workup (NaHCO₃ wash) reflux->workup After reaction completion extraction Extract with Ethyl Acetate workup->extraction dry_purify Dry (Na₂SO₄) Concentrate extraction->dry_purify product Methyl 2-amino-3-(2-bromophenyl)propanoate dry_purify->product buchwald_hartwig_indoline start Start reagents Methyl 2-amino-3-(2-bromophenyl)propanoate Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Anhydrous Toluene start->reagents setup Combine Reagents in a Schlenk Flask Degas with Argon reagents->setup reaction Heat Reaction Mixture (e.g., 100-110 °C) setup->reaction workup Cool and Filter through Celite Aqueous Workup reaction->workup Monitor by TLC/LC-MS purification Column Chromatography workup->purification product Methyl 2,3-dihydro-1H-indole-2-carboxylate purification->product n_acylation start Start reagents Methyl 2-amino-3-(2-bromophenyl)propanoate Acryloyl Chloride Base (e.g., Triethylamine) DCM start->reagents reaction Combine and Stir at 0 °C to RT reagents->reaction workup Aqueous Workup and Extraction reaction->workup product Heck Precursor workup->product heck_cyclization start Start with Heck Precursor reagents Pd(OAc)₂ Phosphine Ligand (e.g., PPh₃) Base (e.g., Ag₂CO₃ or Et₃N) Anhydrous Acetonitrile or DMF start->reagents setup Combine Reagents under Argon reagents->setup reaction Heat Reaction Mixture (e.g., 80-100 °C) setup->reaction workup Filter and Purify reaction->workup product Methyl Tetrahydroquinoline-3-carboxylate workup->product benzodiazepine_synthesis cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Intramolecular Cyclization (Lactamization) start Methyl 2-amino-3-(2-bromophenyl)propanoate reagents1 2-Nitrobenzoyl chloride Base (e.g., Pyridine) start->reagents1 product1 N-Acylated Intermediate reagents1->product1 reagents2 Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) product1->reagents2 product2 Amino Intermediate reagents2->product2 reagents3 Heat or Acid/Base Catalyst product2->reagents3 product3 Dihydrodibenzo[b,e][1,4]diazepinone reagents3->product3

Sources

Application

Synthesis of Novel Amino Acids: A Guide to Modern Chemical and Biocatalytic Strategies

Introduction: Beyond Nature's Alphabet The twenty proteinogenic amino acids form the fundamental basis of life, yet they represent only a fraction of the structural possibilities available to chemists and biologists. Nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Nature's Alphabet

The twenty proteinogenic amino acids form the fundamental basis of life, yet they represent only a fraction of the structural possibilities available to chemists and biologists. Novel amino acids, often termed non-canonical or unnatural amino acids (UAAs), are powerful tools in modern research and drug development.[1][2] By incorporating unique side chains, stereochemistries, or backbone structures, UAAs can bestow peptides and proteins with enhanced stability against enzymatic degradation, improved potency, novel functionalities, and tailored pharmacokinetic properties.[3][][5] Their integration has led to the development of groundbreaking therapeutics, from antiviral agents to metabolic disorder treatments.[1][6]

However, the synthesis of these custom building blocks presents significant challenges, primarily in achieving precise control over stereochemistry and ensuring compatibility with a wide array of functional groups.[7][8] This guide provides an in-depth exploration of the key experimental procedures for synthesizing novel amino acids, designed for researchers at the forefront of chemical biology and drug discovery. We will delve into the causality behind methodological choices, offering not just protocols, but a strategic framework for approaching the synthesis of these vital molecules.

Part I: Foundational Strategies for α-Amino Acid Synthesis

The classical methods for amino acid synthesis provide robust and versatile routes to a wide range of racemic α-amino acids, forming the bedrock upon which more complex asymmetric strategies are built.

The Strecker Synthesis: A Classic Three-Component Approach

First reported in 1850, the Strecker synthesis is a one-pot reaction that assembles an α-amino acid from an aldehyde (or ketone), ammonia, and cyanide.[9] Its enduring utility lies in its operational simplicity and broad substrate scope.

Causality and Mechanism: The reaction proceeds through a logical sequence of nucleophilic additions.[10][11][12] Initially, ammonia attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms an imine intermediate.[9][10] The cyanide ion, a potent carbon-based nucleophile, then attacks the electrophilic imine carbon to generate an α-aminonitrile.[11][12] The final and often rate-limiting step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid product.[12] The choice of the initial aldehyde or ketone directly dictates the final side chain (R-group) of the synthesized amino acid.[10]

Strecker_Synthesis Aldehyde Aldehyde/Ketone (R-CHO) Imine Imine Intermediate Aldehyde->Imine -H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (KCN/HCN) Cyanide->Aminonitrile AminoAcid Racemic α-Amino Acid Aminonitrile->AminoAcid +2H2O, -NH3 Hydrolysis Acid/Base Hydrolysis Hydrolysis->AminoAcid

Caption: Workflow of the Strecker Synthesis.

Experimental Protocol: Synthesis of Racemic Alanine

  • Imine Formation & Cyanide Addition: a. In a well-ventilated fume hood, combine acetaldehyde (1.0 eq) with a solution of ammonium chloride (1.2 eq) in aqueous ammonia. Stir the mixture in an ice bath. b. Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 15°C. Caution: Cyanide is highly toxic. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • Nitrile Hydrolysis: a. Carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux (approx. 90-100°C) for 6-12 hours. b. Monitor the hydrolysis by TLC until the aminonitrile spot is consumed. c. Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude alanine.

  • Purification: a. Filter the crude product and wash with cold ethanol. b. Recrystallize the solid from a water/ethanol mixture to yield pure, racemic alanine. Characterize by NMR and Mass Spectrometry.

The Bucherer-Bergs Synthesis: The Hydantoin Pathway

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate.[13][14] These hydantoin intermediates are stable and can be readily hydrolyzed to the corresponding α-amino acids.[15][16]

Causality and Mechanism: This reaction begins with the formation of a cyanohydrin from the ketone and cyanide, and the in-situ generation of ammonia and carbon dioxide from ammonium carbonate.[13][14] The ammonia reacts with the cyanohydrin to form an aminonitrile (similar to the Strecker intermediate).[13] This intermediate is then trapped by carbon dioxide, and a subsequent intramolecular cyclization and rearrangement yields the thermodynamically stable 5,5-disubstituted hydantoin ring.[14] The key advantage is the formation of this stable, often crystalline intermediate, which simplifies purification before the final, harsh hydrolysis step to the amino acid.[15]

Bucherer_Bergs cluster_reagents Reagents Ketone Ketone/Aldehyde Hydantoin Hydantoin Intermediate Ketone->Hydantoin KCN KCN KCN->Hydantoin AmmoniumCarbonate (NH4)2CO3 AmmoniumCarbonate->Hydantoin AminoAcid Racemic α,α-disubstituted Amino Acid Hydantoin->AminoAcid Hydrolysis Acid/Base Hydrolysis Hydrolysis->AminoAcid

Caption: The Bucherer-Bergs reaction pathway.

Experimental Protocol: Synthesis of a 5,5-Diphenylhydantoin and Hydrolysis

  • Hydantoin Formation: a. In a pressure vessel, dissolve benzophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in 50% aqueous ethanol. b. Seal the vessel and heat to 60-70°C for 8-12 hours with vigorous stirring. c. Cool the reaction vessel, and carefully vent any excess pressure. The hydantoin product often precipitates upon cooling. d. Filter the solid, wash with water and cold ethanol, and dry under vacuum. The product, 5,5-diphenylhydantoin, can be purified by recrystallization.

  • Hydrolysis to Amino Acid: a. Suspend the purified hydantoin in a strong base solution (e.g., 25% NaOH). b. Heat the mixture to reflux (120-150°C) for 24-48 hours until the hydantoin is fully consumed (monitor by TLC or LC-MS). c. Cool the reaction and carefully acidify with concentrated HCl to a pH of ~5-6. d. The α,α-diphenylglycine will precipitate. Filter, wash with water, and dry.

Part II: Achieving Chirality: Asymmetric Synthesis & Resolution

For biological applications, obtaining enantiomerically pure amino acids is paramount, as different enantiomers can have drastically different, or even deleterious, effects.[][18]

Catalytic Asymmetric Synthesis

This elegant approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. It is highly efficient and avoids the use of stoichiometric chiral auxiliaries. Methods like the catalytic asymmetric Mannich reaction and hydrogenation of prochiral precursors are at the forefront of this field.[19][20][21] For example, a chiral acid catalyst can protonate an imine in a stereodefined manner, allowing a nucleophile to attack from a specific face, leading to a single enantiomer of the product.[20]

Chiral Resolution: Separating Enantiomers

When an asymmetric synthesis is not feasible, a racemic mixture can be separated into its individual enantiomers through a process called resolution.[22]

Causality and Method: The core principle is to convert the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point).[23] This is achieved by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent.[][22] The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the chiral resolving agent is cleaved, yielding the pure enantiomers of the amino acid.

Chiral_Resolution Racemate Racemic Amino Acid (R- and S-) ResolvingAgent + Chiral Resolving Agent (e.g., S-acid) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (R,S and S,S) ResolvingAgent->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Salt1 Salt 1 (R,S) (Less Soluble) Separation->Salt1 Salt2 Salt 2 (S,S) (More Soluble) Separation->Salt2 Cleavage1 Remove Agent Salt1->Cleavage1 Cleavage2 Remove Agent Salt2->Cleavage2 Enantiomer1 Pure R-Enantiomer Cleavage1->Enantiomer1 Enantiomer2 Pure S-Enantiomer Cleavage2->Enantiomer2

Caption: General workflow for chiral resolution.

Experimental Protocol: Resolution of Racemic Phenylalanine

  • Diastereomeric Salt Formation: a. Dissolve racemic phenylalanine (1.0 eq) in hot aqueous methanol. b. In a separate flask, dissolve a chiral resolving agent like (+)-tartaric acid (0.5 eq, as it's a diacid) in the same solvent. c. Add the tartaric acid solution to the phenylalanine solution. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. d. The salt of one diastereomer (e.g., L-Phenylalanine-(+)-tartrate) will preferentially crystallize due to lower solubility.

  • Separation and Liberation: a. Filter the crystals and wash with a small amount of cold solvent. This is the first crop. The mother liquor contains the enriched second diastereomer. b. To liberate the free amino acid, dissolve the filtered crystals in water and adjust the pH to the isoelectric point of phenylalanine (~5.5) with a base like ammonium hydroxide. c. The pure L-phenylalanine will precipitate. Filter, wash with cold water, and dry. d. The enantiomeric excess (ee) should be determined using chiral HPLC or by measuring the specific optical rotation.

Part III: The Biocatalytic Revolution in Amino Acid Synthesis

Nature's catalysts—enzymes—offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions.[8] The field of biocatalysis has provided transformative methods for synthesizing novel amino acids.[7][24][25]

Causality and Enzyme Classes:

  • Aminotransferases (Transaminases): These pyridoxal phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or a natural amino acid) to a keto-acid acceptor.[24] This provides a direct and highly enantioselective route to chiral α-amino acids from readily available keto-acid precursors.[7]

  • Ammonia Lyases: These enzymes catalyze the stereospecific addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid, a powerful method for producing both α- and β-amino acids.[24][26]

  • Engineered and "New-to-Nature" Enzymes: Through directed evolution and rational design, scientists are creating enzymes that perform reactions previously unknown in biology.[8][24] This includes decarboxylative aldol reactions to form γ-hydroxy amino acids and synergistic photobiocatalytic methods that merge light-driven chemistry with enzymatic precision to forge novel C-C bonds.[27][28][29]

Chemoenzymatic_Synthesis KetoAcid Prochiral α-Ketoacid Transaminase Transaminase (Enzyme) KetoAcid->Transaminase AminoAcid Enantiopure α-Amino Acid Transaminase->AminoAcid Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase

Caption: Biocatalytic transamination workflow.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis

  • Biocatalyst Preparation: a. Grow a culture of E. coli engineered to overexpress a desired transaminase enzyme in a suitable growth medium (e.g., LB broth with an inducer like IPTG). b. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.5). The resulting cell paste can be used directly or after lyophilization.

  • Biotransformation: a. In a reaction vessel, suspend the keto-acid substrate (e.g., phenylpyruvic acid, 50 mM) in a buffer. b. Add the amine donor (e.g., isopropylamine, 1.0 M) and the PLP cofactor (1 mM). c. Initiate the reaction by adding the whole-cell biocatalyst (e.g., 50 g/L wet cell weight). d. Stir the reaction at a controlled temperature (e.g., 30°C) and pH. Monitor the conversion of the keto-acid to the amino acid product by HPLC.

  • Work-up and Purification: a. Once the reaction is complete, remove the cells by centrifugation. b. Acidify the supernatant to precipitate the product. c. Purify the resulting amino acid (e.g., L-phenylalanine) by ion-exchange chromatography or recrystallization.

Part IV: Essential Considerations in Synthesis

Protecting Group Strategies

During a multi-step synthesis or subsequent use in peptide synthesis, the reactive amino and carboxyl groups must be temporarily masked or "protected" to prevent unwanted side reactions.[30][31] The choice of protecting groups is critical and is governed by the principle of orthogonality —the ability to remove one protecting group under conditions that leave others intact.[32]

Protecting GroupAbbreviationTarget GroupDeprotection Conditions
tert-ButoxycarbonylBocAmineStrong Acid (e.g., Trifluoroacetic Acid, TFA)
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., 20% Piperidine in DMF)
CarboxybenzylCbz or ZAmineCatalytic Hydrogenolysis (H₂, Pd/C)
Benzyl EsterBn or BzlCarboxylic AcidCatalytic Hydrogenolysis (H₂, Pd/C)
tert-Butyl EstertBuCarboxylic AcidStrong Acid (e.g., TFA)
TritylTrtSide Chain (Cys, His, Asn, Gln)Mild Acid (e.g., 1-5% TFA)

Table summarizing common protecting groups used in amino acid synthesis.[32][33][34]

Purification and Characterization

The final step of any synthesis is the rigorous purification and characterization of the novel amino acid to confirm its identity, purity, and stereochemistry.

  • Purification: Common techniques include recrystallization for crystalline solids, flash column chromatography on silica gel for protected derivatives, and ion-exchange chromatography for free amino acids.

  • Characterization: A full suite of analytical methods is required:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition.

    • Chiral HPLC or GC: Used to determine the enantiomeric excess (ee%) of the product.

    • Optical Rotation: Measures the rotation of plane-polarized light, confirming the identity of the enantiomer (e.g., (+) or (-)).

Conclusion: An Expanding Synthetic Toolbox

The synthesis of novel amino acids is a dynamic and enabling field. From time-honored methods like the Strecker synthesis to the precision of engineered enzymes, the modern chemist has a diverse and powerful toolbox at their disposal. The most exciting innovations often lie at the interface of disciplines, where chemoenzymatic and photobiocatalytic strategies are paving the way for the creation of amino acids with unprecedented complexity and function.[7][28] By understanding the underlying principles and mastering these experimental protocols, researchers can continue to push the boundaries of drug discovery, materials science, and fundamental biology.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem. (URL: )
  • One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC. (URL: )
  • New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC. (URL: )
  • Bucherer-Bergs Reaction - Alfa Chemistry. (URL: )
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (URL: )
  • Part 6: Resolution of Enantiomers - Chiralpedia. (URL: )
  • Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Deriv
  • Asymmetric Synthesis of Cyclic β-Amino Acids. (URL: )
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (URL: )
  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Alpha-Amino Acids - Free Sketchy MC
  • Amino Acid Chiral Resolution Services - BOC Sciences. (URL: )
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: )
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (URL: )
  • Ugi Reaction - Alfa Chemistry. (URL: )
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC. (URL: )
  • Biocatalytic synthesis of non-standard amino acids by a decarboxyl
  • Ch27 : Strecker Synthesis of amino acids - University of Calgary. (URL: )
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). (URL: )
  • Amino Acid-Protecting Groups. (URL: )
  • Strecker amino acid synthesis - Wikipedia. (URL: )
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: )
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: )
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Amino Acid Deriv
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (URL: )
  • A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis - UC Santa Barbara News. (URL: )
  • US4379941A - Resolution of racemic amino acids - Google P
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: )
  • Unnatural Amino Acids in FDA-Approved Drugs. (URL: )
  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction | The Journal of Organic Chemistry - ACS Public
  • Bucherer–Bergs reaction - Wikipedia. (URL: )
  • Labeling and Protecting Groups - Bio-Synthesis Inc. (URL: )
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (URL: )
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: )
  • Beyond the Genetic Code: How Unnatural Amino Acids are Revolutionizing Drug Discovery. (URL: )
  • The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modific
  • Ugi Reaction - Organic Chemistry Portal. (URL: )
  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers | Journal of the American Chemical Society. (URL: )
  • Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing). (URL: )
  • Chiral resolution methods and the integration of a racemization step....
  • Advances in Enzymatic Synthesis of D-Amino Acids - PMC - NIH. (URL: )
  • Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes | Journal of the American Chemical Society. (URL: )
  • Enzymes for amino acid synthesis by design - ResearchG

Sources

Method

Application Notes &amp; Protocols for the Comprehensive Purity Assessment of Methyl 2-amino-3-(2-bromophenyl)propanoate

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive purity assessment of Methyl 2-amino-3-(2-bromophenyl)propanoate, a critical chiral building block in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive purity assessment of Methyl 2-amino-3-(2-bromophenyl)propanoate, a critical chiral building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as any impurities—including related substances, residual solvents, and undesired enantiomers—can impact the safety and efficacy of the final active pharmaceutical ingredient (API). We present a multi-faceted analytical strategy employing chromatographic, spectroscopic, and thermal techniques. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Strategic Overview

Methyl 2-amino-3-(2-bromophenyl)propanoate is a non-proteinogenic amino acid ester. Its structure, featuring a chiral center at the alpha-carbon and a reactive bromophenyl group, makes it a valuable intermediate for introducing specific pharmacophores in drug discovery. The International Council for Harmonisation (ICH) guidelines necessitate rigorous characterization and control of impurities in drug substances.[1][2] This involves not only quantifying the main component (assay) but also detecting, identifying, and quantifying all potential process-related and degradation impurities.

Our recommended analytical approach is a holistic one, designed to provide a complete picture of the compound's purity profile.

Visualizing the Analytical Workflow

The overall strategy involves a series of orthogonal analytical techniques to assess identity, assay, chiral purity, organic and inorganic impurities.

Purity_Assessment_Workflow cluster_0 Primary Purity & Identity cluster_1 Impurity Profiling cluster_2 Techniques Identity Identity Confirmation NMR_MS NMR & MS Identity->NMR_MS Assay Assay (Purity) HPLC_UV RP-HPLC-UV Assay->HPLC_UV Chiral Enantiomeric Purity Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Organic Organic Impurities (Related Substances) Organic->NMR_MS ID Organic->HPLC_UV Solvents Residual Solvents GC_HS Headspace GC Solvents->GC_HS Water Water Content KF Karl Fischer Water->KF

Caption: Overall workflow for purity assessment.

Chromatographic Methods: The Core of Purity Analysis

Chromatography is the cornerstone for separating the main compound from its closely related impurities. We will detail methods for both achiral and chiral separations.

Reversed-Phase HPLC for Assay and Related Substances

High-Performance Liquid Chromatography (HPLC) using a reversed-phase column is the primary method for determining the assay (the amount of the desired compound) and for separating and quantifying process-related impurities and degradation products.[3]

Rationale for Method Design:

  • Stationary Phase: A C18 (ODS) column is selected for its versatility and effectiveness in retaining compounds with both polar (amino and ester groups) and non-polar (bromophenyl ring) characteristics.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A low concentration of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.

  • Detection: The bromophenyl group provides a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and help in the initial characterization of unknown impurities by comparing their UV spectra.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Methyl 2-amino-3-(2-bromophenyl)propanoate.

    • Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of water and acetonitrile (Diluent). This yields a stock solution of ~0.5 mg/mL.

    • For related substance analysis, dilute this stock solution further as needed.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Gradient 10% B to 90% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection PDA, 225 nm

    | Injection Vol. | 10 µL |

  • Data Analysis:

    • Assay: Calculate the purity by area normalization, expressed as a percentage of the total peak area.

    • Impurities: Identify and quantify any additional peaks. The limit of quantification (LOQ) for impurities should be established during method validation, typically around 0.05%.[2]

Chiral HPLC for Enantiomeric Purity

Since the biological activity of chiral molecules often resides in a single enantiomer, quantifying the enantiomeric excess is a critical quality attribute. A dedicated chiral stationary phase (CSP) is required for this separation.

Rationale for Method Design: The selection of a CSP is paramount for achieving enantiomeric resolution. For amino acid derivatives, polysaccharide-based or Pirkle-type CSPs are often effective. Based on literature for similar structures like β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 column, which operates on a π-acceptor/π-donor principle, is an excellent starting point.[4] This type of interaction is well-suited for molecules containing aromatic rings.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system (isocratic pump is often sufficient), autosampler, column oven, and UV detector.

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    Parameter Setting
    Column (R,R) Whelk-O1, 4.6 x 250 mm, 5 µm
    Mobile Phase n-Hexane:Ethanol:TFA (95:5:0.1 v/v/v)
    Flow Rate 1.2 mL/min
    Column Temp. 25 °C
    Detection UV, 225 nm

    | Injection Vol. | 10 µL |

  • Data Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both the desired (S)- or (R)-enantiomer and the undesired enantiomer.

    • Calculate the enantiomeric purity of the test sample by area percentage.

Headspace Gas Chromatography for Residual Solvents

Residual solvents are process-related impurities that must be controlled within the limits defined by ICH Q3C guidelines. Headspace Gas Chromatography (GC) is the standard technique for this analysis.[2]

Rationale for Method Design: Headspace sampling is used to analyze volatile organic compounds in a non-volatile matrix. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. A flame ionization detector (FID) is used for its excellent sensitivity to hydrocarbons.

Experimental Protocol: Headspace GC-FID

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that is free from the analytes of interest.

    • Seal the vial immediately. Prepare a blank (solvent only) and calibration standards similarly.

  • GC Conditions:

    Parameter Setting
    Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
    Carrier Gas Helium, 2.0 mL/min
    Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min
    Injector Temp. 230 °C
    Detector Temp. 250 °C (FID)

    | Headspace | Vial Temp: 80 °C; Loop Temp: 90 °C; Transfer Line: 100 °C |

Spectroscopic Methods for Identity and Structure Elucidation

While chromatography separates components, spectroscopy provides definitive structural information, confirming identity and helping to elucidate the structure of unknown impurities. The combination of NMR and MS is particularly powerful.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for confirming the chemical structure of the main component and for identifying impurities if they are present at sufficient levels (>0.1-1%).

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (Illustrative):

    • Aromatic protons (bromophenyl ring): ~7.2-7.8 ppm (multiplets).

    • Alpha-proton (CH): ~4.0-4.5 ppm (triplet or dd).

    • Beta-protons (CH₂): ~3.0-3.5 ppm (multiplets).

    • Methyl ester protons (OCH₃): ~3.7 ppm (singlet).

    • Amine protons (NH₂): Broad singlet, variable chemical shift.

  • Rationale: The acquired spectrum should be consistent with the proposed structure of Methyl 2-amino-3-(2-bromophenyl)propanoate. The presence of unexpected signals may indicate impurities, which can be further investigated using 2D NMR or by isolating the impurity via preparative HPLC for standalone analysis.

Mass Spectrometry (MS)

MS provides accurate mass information, which is crucial for confirming the elemental composition of the parent molecule and its impurities. When coupled with HPLC (LC-MS), it is the premier technique for impurity identification.[1]

Impurity_ID_Strategy Detect Detect Impurity (RP-HPLC-UV) Hypothesize Hypothesize Structure (Process Knowledge) Detect->Hypothesize LCMS LC-MS Analysis Detect->LCMS Confirm Confirm Structure (Isolate & NMR or Synthesize Standard) Hypothesize->Confirm Mass Obtain Accurate Mass (HRMS) LCMS->Mass Frag Analyze MS/MS Fragmentation LCMS->Frag Mass->Confirm Frag->Confirm

Caption: Strategy for identifying unknown impurities.

Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source.

  • Method: Use the same chromatographic conditions as the RP-HPLC method.

  • MS Parameters (Positive ESI Mode):

    Parameter Setting
    Ion Source Electrospray Ionization (ESI), Positive Mode
    Capillary Voltage 3.5 - 4.5 kV
    Drying Gas Temp. 300 - 350 °C

    | Mass Range | 50 - 800 m/z |

  • Data Analysis:

    • The expected [M+H]⁺ ion for C₁₀H₁₂BrNO₂ is m/z 274.0124 and 276.0104, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are ~1:1).

    • For any impurity peaks, obtain the accurate mass and use it to predict the elemental formula.

    • Perform MS/MS fragmentation to gain further structural insights.

Ancillary Methods

4.1. Karl Fischer Titration: This is the standard method for the precise determination of water content, which is essential for an accurate assay calculation on an anhydrous basis.

4.2. Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify the melting point and detect polymorphic forms, while Thermogravimetric Analysis (TGA) can quantify residual non-volatile solvents or hydration states.

Summary and Conclusions

The purity assessment of Methyl 2-amino-3-(2-bromophenyl)propanoate requires a suite of orthogonal analytical methods. The combination of RP-HPLC for assay and related substances, chiral HPLC for enantiomeric purity, and headspace GC for residual solvents provides a robust quantitative foundation. This is complemented by spectroscopic techniques (NMR and MS) for definitive structural confirmation and impurity identification. Implementing these detailed protocols will ensure that the material meets the high-purity standards required for pharmaceutical development, aligning with regulatory expectations and ensuring the quality of subsequent synthetic steps and the final API.

References

  • National Center for Environmental Information. Analytical Methods.
  • Moroni, F., et al. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Retrieved from [Link]

  • Villa, J. A., et al. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
  • Rao, B. M., et al. (2007). Enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical CHEMISTRY - An Indian Journal. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

  • Bansal, S. K. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]

  • Patel, V., et al. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved from [Link]

  • PubChem. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from [Link]

  • Watanabe, T., et al. (2018). Application and Validation of a Determination Method Using Post-column Reaction Gas Chromatography of Nitrogen-containing Organic Compounds. Analytical Sciences. Retrieved from [Link]

  • PubMed. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]

  • MDPI. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]

  • Hage, D. S. Chromatographic Studies of Protein-Based Chiral Separations. PMC - NIH. Retrieved from [Link]

  • Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • ResearchGate. NMR-Based Metabolomics Analysis. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • WUR eDepot. Editorial: NMR-based metabolomics. Retrieved from [Link]

  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. Retrieved from [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Retrieved from [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Kadam, S., et al. (2021). RECENT APPROCHES OF IMPURITY PROFILING IN PHARMACEUTICAL ANALYSIS: A SYSTEMATIC REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • OSHA. 2-AMINO-2-METHYL-1-PROPANOL (AMP). Retrieved from [Link]

  • ResearchGate. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • Uneyama, C., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]

Sources

Application

Application and Protocol Guide for HPLC Method Development in Chiral Separation of Phenylalanine Analogs

This guide provides a comprehensive framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of phenylalanine and its analogs. Intended for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of phenylalanine and its analogs. Intended for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven strategies, and detailed, step-by-step protocols to navigate the complexities of enantioseparation.

The Criticality of Chiral Separation for Phenylalanine Analogs

Phenylalanine and its derivatives are fundamental building blocks in numerous pharmaceuticals and biologically active molecules. The specific three-dimensional arrangement of atoms, or stereochemistry, at the chiral center of these compounds can lead to significant differences in their pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, the ability to separate and quantify the individual enantiomers of phenylalanine analogs is not merely an analytical challenge but a regulatory and safety imperative in drug discovery and development.[2] This guide will equip you with the foundational knowledge and practical protocols to achieve baseline separation of these critical enantiomers.

Foundational Principles of Chiral Recognition in HPLC

The success of chiral separation by HPLC hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[3] This interaction creates a transient diastereomeric complex, and the subtle differences in the stability of these complexes for each enantiomer result in different retention times, enabling their separation. The primary mechanisms governing chiral recognition on common CSPs are:

  • Inclusion Complexation: Particularly relevant for cyclodextrin-based CSPs, where one enantiomer fits more snugly into the chiral cavity of the cyclodextrin molecule.[4]

  • Hydrogen Bonding and Dipole-Dipole Interactions: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, possess numerous chiral grooves and cavities where hydrogen bonding, π-π interactions, and dipole-dipole interactions contribute to chiral recognition.[5]

  • Ionic Interactions: Macrocyclic glycopeptide and ligand-exchange CSPs often utilize ionic interactions, in addition to other forces, to achieve separation, especially for ionizable analytes like amino acids.[6][7]

  • π-π Interactions: The aromatic ring of phenylalanine and its analogs plays a crucial role in π-π interactions with CSPs that have complementary aromatic moieties.

A Strategic Approach to Method Development

A systematic and logical approach is paramount to efficiently developing a successful chiral separation method. The following workflow outlines a proven strategy, starting from initial screening to final method optimization.

Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screening CSP Screening (Polysaccharide, Macrocyclic Glycopeptide, etc.) Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Select promising CSPs Mobile_Phase_Composition Optimize Mobile Phase (Solvent ratio, Additives) Mobile_Phase_Screening->Mobile_Phase_Composition Identify initial conditions Temperature Optimize Temperature Mobile_Phase_Composition->Temperature Fine-tune separation Flow_Rate Optimize Flow Rate Temperature->Flow_Rate Further optimization Validation Method Validation (ICH Guidelines) Flow_Rate->Validation Finalized Method

Figure 1: A generalized workflow for chiral HPLC method development.

Initial Screening: Selecting the Right Chiral Stationary Phase

The choice of the CSP is the most critical decision in chiral method development. For phenylalanine analogs, the following classes of CSPs have demonstrated broad applicability and are recommended for initial screening.[4]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical AnalytesReference
Polysaccharide-based (e.g., cellulose and amylose derivatives)Hydrogen bonding, π-π interactions, steric hindranceBroad applicability, including aromatic compounds[5]
Macrocyclic Glycopeptide (e.g., teicoplanin, vancomycin)Hydrogen bonding, ionic interactions, inclusion complexationUnderivatized amino acids, polar and ionizable compounds[6][8]
Cyclodextrin-based Inclusion complexationAromatic compounds that can fit into the chiral cavity[4]
Ligand-Exchange Formation of diastereomeric metal complexesUnderivatized amino acids[9][10]

Protocol 1: Chiral Stationary Phase Screening

  • Select a diverse set of CSPs: At a minimum, screen one polysaccharide-based column (e.g., a cellulose or amylose derivative) and one macrocyclic glycopeptide column (e.g., teicoplanin-based).

  • Prepare a racemic standard: Dissolve the phenylalanine analog in a suitable solvent, typically the mobile phase, at a concentration of approximately 1 mg/mL.

  • Screen under multiple mobile phase conditions: For each column, perform injections using a range of mobile phases representing normal phase, reversed-phase, and polar organic modes.

    • Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (for acidic analytes) or 0.1% diethylamine (for basic analytes).

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate). A common starting point is 75:25 (v/v) acetonitrile/water.[4]

    • Polar Organic Mode: Methanol or Ethanol with or without a small percentage of a polar modifier.

  • Evaluate the results: Assess the chromatograms for any signs of peak separation. Even partial resolution is a promising starting point for optimization.

Method Optimization: Fine-Tuning the Separation

Once a promising CSP and mobile phase have been identified, the next step is to optimize the separation to achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable analysis time.

The Power of Mobile Phase Additives

For ionizable compounds like phenylalanine analogs, mobile phase additives can have a dramatic effect on enantioselectivity.[11][12]

  • Acidic Additives (e.g., trifluoroacetic acid, formic acid, acetic acid): These are used to suppress the ionization of acidic analytes and can improve peak shape and selectivity.[11]

  • Basic Additives (e.g., diethylamine, triethylamine): These are used for basic analytes and can also enhance enantioselectivity.[12]

Additive_Effect cluster_analyte Phenylalanine Analog cluster_csp Chiral Stationary Phase cluster_interaction Chiral Recognition cluster_additives Mobile Phase Additives Analyte Analyte (e.g., p-F-Phenylalanine) Interaction Differential Diastereomeric Complex Formation Analyte->Interaction CSP CSP (e.g., Polysaccharide-based) CSP->Interaction Acidic Acidic Additive (e.g., TFA) Acidic->Interaction Modifies ionization state, reduces non-specific binding Basic Basic Additive (e.g., DEA) Basic->Interaction Modifies ionization state, alters hydrogen bonding

Figure 2: Influence of mobile phase additives on chiral recognition.

Protocol 2: Mobile Phase Optimization

  • Optimize the organic modifier concentration: Systematically vary the percentage of the organic solvent in the mobile phase (e.g., in 5% increments) and observe the effect on retention time and resolution.

  • Screen different acidic and basic additives: If the initial screening showed promise, introduce a small concentration (e.g., 0.1%) of various acidic or basic additives to the mobile phase.

  • Adjust the buffer pH and concentration: For reversed-phase separations, optimize the pH and concentration of the aqueous buffer to control the ionization state of the analyte and improve peak shape.

  • Evaluate the effect of temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Temperature can influence the thermodynamics of the chiral recognition process and affect selectivity.[5]

  • Optimize the flow rate: Once good resolution is achieved, the flow rate can be adjusted to reduce the analysis time without compromising the separation.

Data Presentation and Interpretation

The following table presents hypothetical but representative data for the chiral separation of a generic fluorinated phenylalanine analog on different CSPs, illustrating the outcomes of the screening and optimization process.

CSPMobile PhaseRetention Time (min)Resolution (Rs)
Cellulose-based Hexane/IPA (90:10) + 0.1% TFAEnantiomer 1: 8.2Enantiomer 2: 9.51.8
Amylose-based Hexane/EtOH (80:20) + 0.1% DEAEnantiomer 1: 10.1Enantiomer 2: 10.81.2
Teicoplanin-based ACN/Water (70:30) + 0.1% Formic AcidEnantiomer 1: 5.6Enantiomer 2: 6.82.1
Cyclodextrin-based MeOH/Water (50:50)No separation-
Ligand-Exchange 2 mM CuSO₄ in WaterEnantiomer 1: 12.3Enantiomer 2: 14.11.9

Method Validation: Ensuring Reliability and Robustness

Once a satisfactory separation is achieved, the analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[13]

Key Validation Parameters for Chiral Methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 3: Method Validation (Abbreviated)

  • Specificity: Inject a blank, a solution of the main enantiomer, and a solution of the racemic mixture to demonstrate that there are no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of solutions of the racemate at different concentrations (e.g., 5-6 levels) and inject them. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.

  • Accuracy and Precision: Prepare and analyze replicate samples at different concentration levels (e.g., low, medium, and high) on different days to determine the recovery and the relative standard deviation (RSD).

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) and assess the impact on the resolution and retention times.

Troubleshooting Common Issues in Chiral Separations

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Separation Inappropriate CSP or mobile phaseScreen a wider range of CSPs and mobile phase conditions.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase, improper mobile phase pHOptimize mobile phase pH and ionic strength; use appropriate additives.
Shifting Retention Times Inadequate column equilibration, temperature fluctuations, mobile phase instabilityEnsure thorough column equilibration, use a column oven, prepare fresh mobile phase daily.
Loss of Resolution Column degradation, contaminated mobile phaseReplace the column, use high-purity solvents and reagents.

Conclusion

The development of a robust HPLC method for the chiral separation of phenylalanine analogs is a systematic process that requires a thorough understanding of the principles of chiral recognition and a logical approach to experimentation. By carefully selecting the appropriate chiral stationary phase, optimizing the mobile phase composition, and validating the final method according to established guidelines, researchers can confidently and accurately determine the enantiomeric purity of these critical compounds. This guide provides a solid foundation and practical protocols to achieve these goals, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A. [Link]

  • Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A. [Link]

  • Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. PubMed. [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. ResearchGate. [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine analogs. PubMed. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. [Link]

  • Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. ResearchGate. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine analogs. ResearchGate. [Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... ResearchGate. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

  • Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. SciELO. [Link]

  • Ligand Exchange Chromatography. CRC Press. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

  • Enantioseparation of dansyl amino acids by ligand-exchange capillary electrophoresis with zinc(II)-L-phenylalaninamide complex. PubMed. [Link]

  • Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]. PubMed. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. PMC. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Chiral Technologies Amino Acid Database. HPLC. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of Methyl 2-amino-3-(2-bromophenyl)propanoate Hydrochloride

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Discovery Researchers, and Scale-up Engineers Compound: Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Discovery Researchers, and Scale-up Engineers Compound: Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (CAS: 147890-64-0)[1]

Introduction & Strategic Rationale

Halogenated unnatural amino acids, particularly ortho-substituted phenylalanine derivatives like 2-bromophenylalanine methyl ester, are critical building blocks in modern drug discovery. The ortho-bromo moiety serves as a highly reactive orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of conformationally constrained peptides, macrocycles, and complex small-molecule APIs.

While elegant late-stage functionalization methods exist—such as the ortho-palladation of L-phenylalanine methyl ester followed by stoichiometric bromination[2]—these transition-metal-mediated routes often present challenges for multi-kilogram scale-up due to catalyst cost, heavy metal remediation, and complex purification streams.

For robust, pilot-scale operations, the direct esterification of commercially available 2-amino-3-(2-bromophenyl)propanoic acid utilizing thionyl chloride ( SOCl2​ ) in methanol remains the most atom-economical and scalable pathway. This application note details a self-validating, highly optimized protocol for this transformation, focusing on thermodynamic control, safety, and high-throughput isolation.

Process Workflow & Mechanistic Strategy

The chosen route leverages a modified Fischer esterification. By adding SOCl2​ to methanol, anhydrous hydrogen chloride ( HCl ) and dimethyl sulfite are generated in situ. The anhydrous HCl serves as a potent, non-aqueous acid catalyst, driving the equilibrium toward the ester while simultaneously protecting the primary amine as the hydrochloride salt, thereby preventing unwanted diketopiperazine (dimer) formation.

SynthesisWorkflow Prep 1. Reagent Preparation Anhydrous MeOH + SOCl2 (Exothermic Control) React 2. Esterification Reflux at 65°C (Thermodynamic Drive) Prep->React Monitor 3. In-Process Control HPLC Monitoring (Self-Validation) React->Monitor Monitor->React Incomplete Workup 4. Concentration Vacuum Distillation (Byproduct Removal) Monitor->Workup >99% Conversion Isolate 5. Crystallization Ether Trituration (Impurity Purge) Workup->Isolate QAQC 6. QA / QC Release NMR, LC-MS, Titration (Final Validation) Isolate->QAQC

Workflow for the scale-up synthesis of 2-bromophenylalanine methyl ester.

Scale-Up Protocol (100g Pilot Scale)

Safety & Precautions: Thionyl chloride ( SOCl2​ ) is highly corrosive and reacts violently with water to release SO2​ and HCl gases. All operations must be conducted in a heavily ventilated fume hood equipped with an alkaline gas scrubber system.

Step 3.1: Generation of Anhydrous Methanolic HCl
  • Setup: Equip a 2.0 L, 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermocouple, and a reflux condenser connected to an alkaline scrubber ( NaOH 10% w/v).

  • Solvent Charging: Charge the flask with 1.0 L of anhydrous Methanol (HPLC grade, <50 ppm H2​O ).

  • Cooling: Submerge the flask in an ice/brine bath and initiate stirring (250 rpm). Allow the internal temperature to reach 0∘C to 2∘C .

  • Acid Generation: Charge the dropping funnel with 73.0 mL of Thionyl Chloride ( SOCl2​ , ~1.0 mol, 2.4 equivalents). Begin dropwise addition at a rate of ~1.5 mL/min.

    • Causality Insight: The reaction between SOCl2​ and MeOH is highly exothermic. Dropwise addition at 0∘C prevents solvent boil-over and suppresses the formation of alkyl chlorides, ensuring a clean generation of the methanolic HCl reagent.

Step 3.2: Amino Acid Addition and Reflux
  • Substrate Addition: Once SOCl2​ addition is complete and the temperature stabilizes, remove the ice bath. Add 100.0 g of 2-amino-3-(2-bromophenyl)propanoic acid (0.41 mol, 1.0 eq) in solid portions over 10 minutes.

    • Causality Insight: Adding the amino acid after the generation of methanolic HCl ensures the immediate protonation of the amine group, drastically reducing the nucleophilicity of the nitrogen and preventing competitive intermolecular amidation.

  • Heating: Replace the cooling bath with a heating mantle. Gradually heat the reaction mixture to a gentle reflux (internal temperature ∼64∘C−65∘C ). Maintain reflux for 12 hours.

Step 3.3: In-Process Control (IPC) and Self-Validation
  • Sampling: Withdraw a 50 μL aliquot, dilute in 1 mL of MeCN/H2​O (1:1), and analyze via LC-MS (UV 254 nm).

  • Validation Criteria: The reaction is deemed complete when the unreacted starting material peak (typically eluting earlier due to the free carboxylic acid) integrates to <1.0% relative to the product peak. If >1.0% , continue refluxing for an additional 3 hours and re-sample.

Step 3.4: Workup and Isolation
  • Concentration: Transfer the validated reaction mixture to a rotary evaporator. Remove the methanol and volatile byproducts ( SO2​ , HCl ) under reduced pressure (40 mbar) at 40∘C until a thick, pale-yellow syrup is obtained.

    • Causality Insight: Because the byproducts of this specific esterification are exclusively volatile gases and solvent, aqueous workup is entirely bypassed, preventing yield loss due to the high water solubility of the amino ester hydrochloride.

  • Trituration: Re-dissolve the syrup in a minimal amount of cold methanol (approx. 50 mL). While stirring vigorously, slowly add 800 mL of cold diethyl ether ( Et2​O ).

    • Causality Insight: The target compound, Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride, is highly insoluble in non-polar solvents like diethyl ether, whereas organic impurities and colored byproducts remain in solution. This anti-solvent precipitation forces rapid, high-purity crystallization.

  • Filtration: Filter the resulting white precipitate through a sintered glass Buchner funnel under vacuum. Wash the filter cake with an additional 200 mL of cold diethyl ether.

  • Drying: Transfer the solid to a vacuum oven and dry at 45∘C under high vacuum ( <1 mbar) for 24 hours to constant weight.

Quantitative Data & Analytical Specifications

Following the protocol above, the resulting batch must be evaluated against the following strict release criteria to ensure suitability for downstream pharmaceutical synthesis.

Analytical ParameterSpecification TargetTypical Batch ResultAnalytical Method
Appearance White to off-white crystalline powderWhite crystalline powderVisual Inspection
Chemical Purity ≥98.0% 99.2% HPLC (Area %, 254 nm)
Enantiomeric Excess (ee) ≥99.0% (if chiral SM used) >99.5% Chiral HPLC
Mass Spectrometry m/z 258.0 / 260.0 [M+H]+ (Isotope pattern)ConfirmedESI-LC-MS
Water Content ≤0.5% 0.12% Karl Fischer Titration
Isolated Yield >85% theoretical 91% (110 g)Gravimetric

References

  • Source: ACS Publications (Organometallics, 2007)
  • methyl 2-amino-3-(2-bromophenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As this specific molecule is a specialized derivative, this guide focuses on the robust, underlying chemical principles of its most logical synthetic pathway: a two-stage approach involving the Strecker synthesis of the precursor amino acid followed by Fischer-Speier esterification.

Our goal is to equip you with the causal understanding and practical solutions needed to overcome common hurdles, thereby improving the yield and purity of your target compound.

Section 1: Synthesis Overview & Key Challenges

The synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate is most logically approached in two distinct stages:

  • Stage 1: Strecker Synthesis of the precursor α-amino acid, 2-amino-3-(2-bromophenyl)propanoic acid, starting from 2-bromobenzaldehyde.

  • Stage 2: Fischer-Speier Esterification of the resulting amino acid using methanol to yield the final methyl ester product.

This pathway, while fundamentally sound, presents several challenges that can impact overall yield and purity. These include managing complex equilibria in both stages, potential side reactions from the reactive starting materials, and difficulties in separating the final product from unreacted materials and byproducts.

Synthesis_Workflow cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Fischer Esterification Start 2-Bromobenzaldehyde + Ammonia (NH3) + Cyanide (e.g., KCN) Iminium Iminium Ion Intermediate Start->Iminium Forms imine Aminonitrile α-Aminonitrile Iminium->Aminonitrile Cyanide attack Hydrolysis Acid Hydrolysis (e.g., H3O+) Aminonitrile->Hydrolysis Nitrile hydrolysis AminoAcid 2-amino-3-(2-bromophenyl)propanoic acid Hydrolysis->AminoAcid Methanol Methanol (Excess) + Acid Catalyst (e.g., SOCl2 or H2SO4) AminoAcid->Methanol Precursor for Esterification Esterification Esterification Reaction Methanol->Esterification Product Methyl 2-amino-3-(2-bromophenyl)propanoate Esterification->Product

Caption: Overall workflow for the two-stage synthesis.

Section 2: Troubleshooting the Strecker Synthesis (Stage 1)

The Strecker synthesis is a powerful method for creating α-amino acids from aldehydes.[1][2][3] However, its success hinges on managing a series of equilibria.

Q1: My yield of the precursor amino acid is very low. What are the common causes?

A1: Low yields in a Strecker synthesis typically point to issues in the formation of the key α-aminonitrile intermediate or its subsequent hydrolysis.

  • Cause 1: Inefficient Imine/Iminium Formation. The reaction begins with the formation of an imine from 2-bromobenzaldehyde and ammonia, which is then protonated to an iminium ion.[2] This process is reversible and water is a byproduct.

    • Solution: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture. This sequesters the water formed and helps drive the equilibrium towards the imine, increasing the substrate available for cyanide attack.[1]

  • Cause 2: Competing Cyanohydrin Formation. The cyanide ion can attack not only the iminium ion but also the starting aldehyde to form a cyanohydrin. This is a significant side reaction.[4] Studies on substituted benzaldehydes suggest that ortho-substituents (like the bromo group here) can stabilize the cyanohydrin, potentially making this side reaction more favorable.[5]

    • Solution: Ensure the ammonia and aldehyde are well-mixed and have had time to form the imine before adding the cyanide source. A stepwise addition, rather than combining all reagents at once, can favor the desired pathway.

  • Cause 3: Incomplete Hydrolysis. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which typically requires harsh acidic conditions and heat.[1] Incomplete hydrolysis will leave you with the α-aminonitrile, reducing the yield of your desired amino acid.

    • Solution: Increase the reaction time and/or the concentration of the acid (e.g., 6M HCl) during the hydrolysis step. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting aminonitrile spot has disappeared.

Q2: I'm seeing multiple unexpected spots on my TLC plate after Stage 1. How do I identify and minimize them?

A2: Side products in this reaction often arise from the high reactivity of the starting aldehyde.

  • Identification: The primary side product is likely the cyanohydrin-derived hydroxy acid. Other possibilities include products from aldehyde self-condensation (aldol reaction) if basic impurities are present. Use techniques like LC-MS to get the molecular weights of the impurities, which can help deduce their structures.

  • Minimization & Purification:

    • Purity of Starting Material: Ensure your 2-bromobenzaldehyde is pure and free from the corresponding carboxylic acid (2-bromobenzoic acid), which can form via air oxidation. Using freshly distilled or purchased aldehyde is recommended.

    • Purification Strategy: The target amino acid is zwitterionic and has different solubility properties than the side products. After hydrolysis, carefully adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid (typically around pH 5-6) will cause it to precipitate, allowing for its isolation by filtration. The more non-polar side products will likely remain in solution.

Section 3: Troubleshooting the Fischer-Speier Esterification (Stage 2)

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] The primary challenge is driving this equilibrium towards the product ester.[8][9]

Q1: My esterification reaction is slow or stalls, resulting in a low yield of the methyl ester. How can I improve the conversion rate?

A1: A stalled reaction is almost always due to the accumulation of water, which drives the reverse reaction (ester hydrolysis).[8][10]

ProblemPrimary CauseRecommended Solution
Low Conversion Equilibrium not favoring product formation.Use methanol as the solvent. This provides a large excess (50-100 equivalents), pushing the equilibrium forward per Le Châtelier's principle.[8][11]
Reaction Stalls Accumulation of water byproduct.Switch from a standard acid catalyst like H₂SO₄ to thionyl chloride (SOCl₂). SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[12] A key advantage is that SOCl₂ also reacts with the water byproduct, consuming it and making the reaction essentially irreversible.[13]
Insufficient Catalyst Activity Inadequate proton source to activate the carbonyl.When using H₂SO₄ or p-TsOH, ensure the catalyst is fresh and used in sufficient quantity (typically 0.1-0.5 equivalents). For amino acids, the catalyst must first protonate the basic amino group before it can catalyze the esterification.

digraph "Esterification_Troubleshooting" {
graph [splines=ortho, nodesep=0.4, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Esterification Yield is Low", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Equilibrium [label="Is Methanol used\nin large excess?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Water [label="Is water being\neffectively removed?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Catalyst [label="Is the acid catalyst\nactive and sufficient?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Methanol [label="Action: Use Methanol\nas the reaction solvent.", shape=box, fillcolor="#D4EDDA", fontcolor="#202124"]; Sol_SOCl2 [label="Action: Use SOCl2 as the\ncatalyst/reagent.", shape=box, fillcolor="#D4EDDA", fontcolor="#202124"]; Sol_Catalyst [label="Action: Use fresh catalyst\n(0.1-0.5 eq).", shape=box, fillcolor="#D4EDDA", fontcolor="#202124"]; End [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Equilibrium; Check_Equilibrium -> Sol_Methanol [label="No", color="#EA4335"]; Sol_Methanol -> End; Check_Equilibrium -> Check_Water [label="Yes", color="#34A853"];

Check_Water -> Sol_SOCl2 [label="No", color="#EA4335"]; Sol_SOCl2 -> End; Check_Water -> Check_Catalyst [label="Yes", color="#34A853"];

Check_Catalyst -> Sol_Catalyst [label="No", color="#EA4335"]; Sol_Catalyst -> End; Check_Catalyst -> End [label="Yes", color="#34A853"]; }

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Brominated Amino Esters

< চুপ> Welcome to the technical support center for the purification of brominated amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

< চুপ>

Welcome to the technical support center for the purification of brominated amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often labile compounds. Here, we will delve into the common hurdles faced during purification and provide practical, field-tested solutions to enhance the purity, yield, and stability of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why are brominated amino esters so challenging to purify?

A1: The purification of brominated amino esters presents a unique set of challenges due to a combination of factors:

  • Lability: The presence of both an amino group and an ester functionality, coupled with an electron-withdrawing bromine atom, can render the molecule susceptible to degradation. They can be sensitive to acidic or basic conditions, and even the slightly acidic nature of standard silica gel can cause issues.[1][2]

  • Polarity: The amino and ester groups introduce polarity, which can lead to strong interactions with stationary phases in chromatography, resulting in poor separation and tailing peaks.

  • Reactivity: The bromine atom itself can be a leaving group, and the amino group can be nucleophilic, creating the potential for intramolecular cyclization or intermolecular reactions, especially under thermal stress.[3]

  • Solubility: Finding a suitable solvent system for crystallization can be difficult, as the ideal solvent must dissolve the compound at high temperatures but not at low temperatures to ensure good recovery.[1]

Q2: What are the most common impurities I should expect?

A2: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting amino esters or brominating agents.

  • Over-brominated Products: The presence of multiple reaction sites can lead to the formation of di- or poly-brominated species.[2]

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to moisture or acidic/basic conditions during workup or purification.[4][5]

  • Degradation Products: Decomposition can lead to a variety of byproducts, often colored. Two primary degradation pathways for amino acids are deamination and decarboxylation.[6]

  • Positional Isomers: If the bromination is not completely regioselective, you may have isomers that are challenging to separate.[2]

Q3: What analytical techniques are best for assessing the purity of my brominated amino ester?

A3: A multi-faceted approach is often necessary for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for routine purity checks and quantifying known impurities.[7][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) can aid in confirming the presence of brominated species.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard.[7][]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound is sufficiently volatile and thermally stable.[]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification of brominated amino esters.

Problem 1: Product Degradation on Silica Gel Column Chromatography

Symptom: You observe streaking on the TLC plate, the appearance of new, lower Rf spots after running a column, or a significantly low recovery of your desired compound.[1]

Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the degradation of sensitive molecules like brominated amino esters. The ester functionality can be hydrolyzed, or the entire molecule might undergo other decomposition pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product degradation on silica gel.

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[1] This will neutralize the acidic sites on the silica surface.

  • Use Deactivated Silica Gel: Commercially available deactivated silica gel, which has been treated to reduce the number of active silanol groups, can be a good option.

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[2]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be effective.

  • Minimize Residence Time: The longer your compound is in contact with the stationary phase, the greater the chance of degradation. A faster elution, while potentially sacrificing some resolution, can minimize decomposition.[1]

  • Solvent Choice: Ensure your solvents are pure and free from reactive impurities. Avoid using chlorinated solvents like dichloromethane if possible, as they can generate trace amounts of HCl over time.

Problem 2: Persistent Color in the Final Product

Symptom: Your isolated brominated amino ester is yellow, orange, or brown, even after initial purification attempts.[1]

Causality: This coloration is often due to the presence of residual elemental bromine (Br₂) or other colored impurities generated during the bromination reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing color from the product.

Solutions:

  • Chemical Washing: Before final purification, wash the crude product solution with a reducing agent to quench any unreacted bromine.

    • Protocol: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[1] Follow this with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1]

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Stir the mixture for 15-30 minutes at room temperature. Remove the carbon by filtering through a pad of celite.[1]

  • Recrystallization: A carefully chosen recrystallization solvent can be very effective at excluding colored impurities from the crystal lattice of your desired compound.[1]

Problem 3: Low Yield After Recrystallization

Symptom: A significant amount of product is lost during the recrystallization process.[1]

Causality: This is typically due to suboptimal solvent selection or an inefficient cooling process. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[1]

Troubleshooting Table: Recrystallization Solvent Selection

Solvent PropertyRationale
High Solvency at High Temperature Ensures complete dissolution of the crude product.
Low Solvency at Low Temperature Maximizes the recovery of the purified product upon cooling.[1]
Boiling Point Should be lower than the melting point of the compound to prevent "oiling out".
Inertness The solvent should not react with the compound.
Volatility A moderately volatile solvent is easier to remove from the final crystals.

Solutions:

  • Systematic Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water) and solvent mixtures to find the optimal system.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and improves recovery.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to lower recovery.

  • Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after crystallization) by TLC or HPLC to determine if a significant amount of product remains dissolved. If so, you may be able to recover more product by concentrating the mother liquor and performing a second crystallization.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Prepare the Eluent: Prepare the desired mobile phase for your column chromatography.

  • Add Base: To the eluent, add 0.5% (v/v) triethylamine. For example, to 1 L of eluent, add 5 mL of triethylamine.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Slowly add the triethylamine-containing eluent to the silica gel while stirring to create a homogenous slurry.

  • Pack the Column: Pack the column with the prepared slurry as you normally would.

  • Equilibrate: Before loading your sample, run several column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Dissolve the Crude Product: Dissolve your colored crude product in a suitable organic solvent in an Erlenmeyer flask.

  • Add Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the solution.

  • Stir: Stir the mixture at room temperature for 15-30 minutes.

  • Prepare for Filtration: Place a small plug of cotton or glass wool in a powder funnel and add a 1-2 cm layer of celite.

  • Filter: Wet the celite pad with the solvent you used to dissolve your product. Filter the activated carbon mixture through the celite pad, collecting the filtrate.

  • Rinse: Rinse the flask and the celite pad with a small amount of fresh solvent to ensure complete recovery of your product.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

References

  • Technical Support Center: Purification of Brominated Organic Compounds - Benchchem.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC.
  • Analytical Services for Purity Determination - BOC Sciences.
  • Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline - Benchchem.
  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents.
  • Method for extracting amino acid ester - European Patent Office - EP 0474096 B2.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review.
  • A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid - Benchchem.
  • Has anybody synthesized 2-aminoethyl 2-bromoisobutyrate from t-Boc-aminoethyl 2-bromoisobutyrate? | ResearchGate.

Sources

Troubleshooting

side-product formation in the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate

Technical Support Center: Synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate. This guide is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations and optimize reaction outcomes. This valuable phenylalanine analog presents unique synthetic challenges, and this document provides in-depth, field-proven insights to navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: My overall yield is critically low, despite clean conversion according to TLC. What are the common pitfalls?

Low isolated yield is a frequent issue, often stemming from challenges in workup and purification rather than the reaction itself. Amino acid esters can be tricky to handle.

  • Product Lost in Aqueous Layers: The product, especially when protonated (as a hydrochloride or trifluoroacetate salt), can have significant water solubility. During an aqueous workup, a substantial amount of product can remain in the aqueous phase.

    • Troubleshooting: Before discarding any aqueous layers, basify a small aliquot to a pH of 8-9 and extract with a solvent like ethyl acetate or dichloromethane. Analyze the organic extract by TLC or LC-MS to check for your product. Consider a salt-saturated aqueous phase (brine) to decrease product solubility.

  • Incomplete Crystallization/Precipitation: If you are purifying by crystallization, the product may be more soluble in the mother liquor than anticipated, leading to significant losses. This was observed in a multi-enzyme synthesis of the parent acid, where high conversion resulted in only a 65% isolated yield due to product remaining in the mother liquor[1][2].

    • Troubleshooting: Cool the crystallization mixture slowly to 0-4 °C. If yield is still low, concentrate the mother liquor and attempt a second crop crystallization or purify the residue by column chromatography.

  • Ester Hydrolysis: During workup, particularly under basic conditions (e.g., bicarbonate wash) or prolonged exposure to aqueous environments, the methyl ester can hydrolyze back to the carboxylic acid.

    • Troubleshooting: Minimize the duration of aqueous washes. Use a mild base like saturated sodium bicarbonate for neutralization and work quickly. If hydrolysis is suspected, acidify the aqueous layer and extract to recover the carboxylic acid.

Q2: I'm observing a major side-product with a mass that is 32 Da less than my product (loss of methanol). What is this impurity?

This is a classic sign of intramolecular cyclization to form a lactam : 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione. The free amino group can act as a nucleophile, attacking the ester carbonyl to displace methanol.

  • Causality: This reaction is often promoted by heat or basic conditions during workup or purification. The proximity of the amino group and the ester in the ortho configuration makes this an entropically favored cyclization. The spontaneous formation of lactams from similar structures like 3-(2-aminophenyl)propionic acid is well-documented[3].

  • Prevention:

    • Keep it Cool: Perform all workup and purification steps at or below room temperature whenever possible.

    • Avoid Strong Bases: Use mild inorganic bases like NaHCO₃ or K₂CO₃ for neutralization instead of NaOH or KOH. If using an organic base, triethylamine is a common choice, but it should be thoroughly removed.

    • N-Protection: If lactam formation is persistent, consider keeping the amine protected (e.g., as a Boc or Cbz group) until after purification of the ester.

Q3: My NMR shows complex, unexpected signals in the aromatic region. What could be the cause?

Unexpected aromatic signals often point to side reactions involving the aryl bromide moiety or impurities from starting materials.

  • Ullmann-type Coupling: Under certain conditions, especially if trace copper catalysts are present from a previous step or the reaction is run at high temperatures, Ullmann-type C-N or C-C coupling can occur[4][5][6]. This can lead to dimerization of your product or reaction with other nucleophiles. Amino acids themselves can act as ligands, promoting these reactions even at lower temperatures[7].

    • Mitigation: Ensure all glassware is scrupulously clean. If the synthesis involves copper, use a metal scavenger (e.g., a silica-based thiol) before the final steps. Avoid excessive heat.

  • Starting Material Impurities: Impurities in the 2-bromobenzyl bromide or 2-bromobenzaldehyde can carry through the synthesis. For example, dibrominated species or other isomers will lead to corresponding impurities in the final product.

    • Mitigation: Always verify the purity of your starting materials by NMR or GC-MS before beginning the synthesis.

Q4: My synthesis involves a Gabriel or Malonic Ester pathway starting with 2-bromobenzyl bromide. What specific side-products should I watch for?

These classical methods introduce specific potential side-products.

  • Gabriel Synthesis: The Gabriel synthesis is an excellent method for forming primary amines without over-alkylation[8][9].

    • Incomplete Deprotection: The final step involves liberating the amine from the phthalimide group, typically with hydrazine[10][11]. If this reaction is incomplete, you will have N-(2-bromobenzyl)phthalimide as a major impurity.

    • Troubleshooting: Ensure you use a sufficient excess of hydrazine hydrate and allow adequate reaction time, sometimes with gentle heating. Monitor by TLC until the starting N-alkylated phthalimide is consumed.

  • Malonic Ester Synthesis: This route involves alkylating a malonic ester derivative with 2-bromobenzyl bromide.

    • Dialkylation: The malonate anion can react twice with the benzyl bromide, leading to a dialkylated impurity that is difficult to separate.

    • Troubleshooting: Use a slight excess of the malonic ester relative to the benzyl bromide. Add the benzyl bromide slowly to the solution of the malonate anion to maintain a low concentration of the electrophile.

    • Wurtz Coupling: A common side reaction with organometallic reagents and alkyl halides is homocoupling[12]. In this context, 2-bromobenzyl bromide can couple to form 1,2-bis(2-bromophenyl)ethane.

    • Troubleshooting: This is often minimized by keeping the temperature low and ensuring slow addition of reagents.

Troubleshooting Guides

Guide 1: Differentiating Product from Lactam Side-Product

When mass spectrometry suggests lactam formation, use NMR to confirm. The table below outlines key expected shifts.

FeatureMethyl 2-amino-3-(2-bromophenyl)propanoate3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione (Lactam)
Mass Spec [M+H]⁺[M-31+H]⁺ or [M-CH₃OH+H]⁺
¹H NMR (Signal) Singlet, ~3.7 ppm (3H)Absent
¹H NMR (Signal) Broad singlet, ~1.5-2.5 ppm (2H, -NH₂)Broad singlet, ~7-8 ppm (1H, -NH-)
¹³C NMR (Signal) ~173-175 ppm (Ester C=O)~168-172 ppm (Amide C=O)
¹³C NMR (Signal) ~52 ppm (O-CH₃)Absent
Guide 2: Optimizing Esterification of the Amino Acid

If you are synthesizing the amino acid first and then esterifying, this step can be a source of low yield.

  • Problem: Low conversion during esterification with methanol. Amino acids exist as zwitterions, which reduces the nucleophilicity of the carboxylate and makes esterification challenging[13].

  • Protocol: The Fischer esterification is the standard method.

    • Suspend the amino acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or trimethylchlorosilane (TMSCl) (2.0 eq) dropwise[14]. Alternatively, bubble dry HCl gas through the solution. Using sulfuric acid as a catalyst is also effective[15].

    • Allow the reaction to warm to room temperature and then stir for 12-24 hours. The mixture should become a clear solution.

    • Monitor the reaction by TLC or LC-MS until the starting amino acid is consumed.

    • Remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride salt, which is often a crystalline solid.

Visualizations & Workflows

Synthetic Pathway and Side-Product Junctions

The following diagram illustrates a common synthetic route (Gabriel Synthesis) and highlights where key side-products can emerge.

G cluster_0 Main Synthetic Pathway cluster_1 Side-Product Formation Potassium\nPhthalimide Potassium Phthalimide N-Alkylated\nPhthalimide N-Alkylated Phthalimide Potassium\nPhthalimide->N-Alkylated\nPhthalimide  2-Bromobenzyl  Bromide (SN2)   Primary\nAmine Primary Amine N-Alkylated\nPhthalimide->Primary\nAmine  Hydrazine  (Deprotection)   Incomplete\nDeprotection Incomplete Deprotection N-Alkylated\nPhthalimide->Incomplete\nDeprotection Insufficient Hydrazine/Time Target Product\n(Methyl Ester) Target Product (Methyl Ester) Primary\nAmine->Target Product\n(Methyl Ester)  Esterification  (MeOH, H+)   Lactam\nFormation Lactam Formation Target Product\n(Methyl Ester)->Lactam\nFormation Heat / Base 2-Bromobenzyl\nBromide_start 2-Bromobenzyl Bromide Wurtz Coupling\nProduct Wurtz Coupling Product 2-Bromobenzyl\nBromide_start->Wurtz Coupling\nProduct Side Reaction

Caption: Key reaction steps and potential side-product pathways.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the cause of low product yield after the reaction is complete.

Workflow start Low Isolated Yield (Post-Reaction) check_aqueous Q: Check aqueous layers? start->check_aqueous extract_aqueous Basify aliquot, extract, analyze by TLC/LC-MS check_aqueous->extract_aqueous Yes check_mother_liquor Q: Check crystallization mother liquor? check_aqueous->check_mother_liquor No product_found_aq Result: Product Found Optimize workup (use brine, re-extract) extract_aqueous->product_found_aq product_not_found_aq Result: No Product Found product_not_found_aq->check_mother_liquor analyze_ml Concentrate & analyze residue by NMR/LC-MS check_mother_liquor->analyze_ml Yes check_degradation Q: Suspect degradation (e.g., hydrolysis, lactam)? check_mother_liquor->check_degradation No product_found_ml Result: Product Found Optimize crystallization (cooler, slower) or switch to chromatography analyze_ml->product_found_ml product_not_found_ml Result: No Product Found product_not_found_ml->check_degradation analyze_crude Re-analyze crude product for side-products (NMR, LC-MS) check_degradation->analyze_crude Yes end Yield loss likely from mechanical/transfer issues check_degradation->end No degradation_found Result: Side-products Confirmed Modify workup/purification (avoid harsh pH/heat) analyze_crude->degradation_found

Caption: A step-by-step guide to diagnosing low isolated yields.

References

  • Co-immobilized Multienzyme System for the Cofactor-Driven Cascade Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic Acid.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Benchchem.
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Ullmann coupling-An overview. OperaChem.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society.
  • Method for preparing amino acid esters.
  • Ullmann Coupling & other Cu C
  • Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. SL23.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • The Gabriel Synthesis. Master Organic Chemistry.
  • side-by-side reaction comparison of substituted benzylmagnesium bromides. Benchchem.
  • The Gabriel Synthesis. Chemistry Steps.
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
  • Gabriel synthesis. Wikipedia.

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Amino Acid Substrates

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Amino acids present unique challenges in palladium-catalyzed Suzuki-Miyaura (SM) reactions due to their chiral centers, Lewis-basic funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Amino acids present unique challenges in palladium-catalyzed Suzuki-Miyaura (SM) reactions due to their chiral centers, Lewis-basic functional groups, and complex solubility profiles. This guide is designed for drug development professionals and synthetic chemists to systematically diagnose and resolve common failure modes in these reactions.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your reaction failure and navigate to the appropriate troubleshooting section.

Workflow A Amino Acid Suzuki Coupling B Protected Substrate (e.g., Boc, Fmoc) A->B C Unprotected Substrate (Free Amine/Acid) A->C D Issue: Racemization at α-carbon B->D E Issue: Catalyst Poisoning & Poor Solubility C->E F Solution: Mild Base (Na-Succinate) + Pd(OAc)2/SPhos D->F G Solution: Aqueous Media Na2PdCl4/TPPTS pH 7-8 E->G H High Yield & Enantiopurity F->H I Efficient Aqueous Cross-Coupling G->I

Diagnostic workflow for troubleshooting Suzuki-Miyaura couplings with amino acids.

Troubleshooting FAQs

Q1: Why am I observing significant racemization of my chiral α-amino acid substrates during the coupling?

Causality: The α-proton of amino acids (particularly phenylglycine and tyrosine derivatives) is highly acidic. Standard inorganic bases traditionally used in Suzuki couplings (such as Na₂CO₃ or K₂CO₃) deprotonate this position at elevated temperatures. This forms a planar enolate intermediate, leading to a complete or partial loss of stereochemical integrity during the extended reaction times required for transmetalation[1]. Solution: Shift to a milder base and a highly active ligand. Sodium succinate provides sufficient basicity to activate the boron species via the boronate pathway without abstracting the α-proton[1]. However, because milder bases slow down transmetalation, you must compensate by using an electron-rich, bulky Buchwald ligand like SPhos with Pd(OAc)₂. This catalyst system accelerates the reductive elimination step, allowing the reaction to proceed rapidly at lower temperatures, thereby suppressing racemization[2].

Q2: How can I perform Suzuki couplings on unprotected amino acids without catalyst poisoning or solubility issues?

Causality: Free amines and carboxylates act as strong Lewis bases that coordinate directly to the palladium center. This displaces the active phosphine ligands, forming stable, inactive Pd-complexes (catalyst poisoning). Furthermore, unprotected amino acids are highly polar and virtually insoluble in standard cross-coupling solvents like toluene or dioxane, preventing the substrates from interacting with the catalyst[3]. Solution: Transition to a fully aqueous solvent system using a water-soluble catalyst matrix. Employ a palladium salt (e.g., Na₂PdCl₄) in combination with highly sulfonated phosphine ligands such as TPPTS (tris(3-sulfophenyl)phosphine) or TXPTS[3][4]. These ligands create a densely hydrophilic coordination sphere around the palladium, preventing the free amino acid from outcompeting the ligand while enabling the reaction to proceed in water where the substrate is fully solvated.

Q3: My boronic acid partner is degrading before the coupling completes. How can I prevent protodeboronation?

Causality: In the aqueous or highly basic conditions often required to solubilize amino acids, boronic acids are highly susceptible to base-catalyzed protodeboronation. The hydroxide or carbonate ions coordinate to the empty p-orbital of the boron, facilitating the cleavage of the C–B bond and replacing it with a C–H bond[5]. This is especially prevalent with electron-deficient or heteroaryl boronic acids (e.g., 2-pyridylboronic acid). Solution: Utilize protected boron species such as pinacol boronic esters (BPin), potassium organotrifluoroborates (R-BF₃K), or MIDA boronates[5]. These species act as a "slow-release" mechanism for the active boronic acid. By maintaining a low steady-state concentration of the active boronic acid, the highly active Pd catalyst consumes it in the cross-coupling cycle faster than the background protodeboronation degradation pathway can occur.

Validated Experimental Protocol: Racemization-Free Coupling of Protected α-Amino Acids

To ensure scientific integrity, this protocol is designed as a self-validating system . By running parallel internal controls, you can definitively prove that the preservation of chirality is a direct result of the optimized conditions, rather than a false positive from unreactive starting materials.

Self-Validation Strategy
  • Reaction A (Optimized Method): Uses Sodium Succinate and Pd(OAc)₂/SPhos.

  • Reaction B (Negative Control): Uses Na₂CO₃ and Pd(PPh₃)₄ to establish the baseline racemization rate of your specific substrate.

  • In-Process Control (IPC): LC-MS tracking to confirm the chemical conversion rate independent of stereochemistry.

Step-by-Step Methodology
  • Preparation of Catalyst Matrix: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in anhydrous THF.

    • Causality: Pre-complexation of the bulky SPhos ligand ensures the active mono-ligated Pd(0) species forms rapidly, preventing the palladium from aggregating into inactive "palladium black."

  • Substrate and Base Addition: To the reaction vial, add the Boc-protected aryl halide amino acid (1.0 equiv), the arylpinacolboronate ester (1.5 equiv), and sodium succinate (2.1 equiv).

    • Causality: Sodium succinate is strictly chosen over carbonates to prevent α-proton abstraction[1].

  • Solvent and Heating: Add degassed THF/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Seal the vial and heat to 60 °C for 12 hours.

    • Causality: The 10% water volume is critical to dissolve the sodium succinate and facilitate the transmetalation step via the formation of the reactive hydroxo-palladium intermediate.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer and analyze via LC-MS.

    • Validation: Ensure the mass of the starting halide is decreasing without the appearance of the protodeboronated aryl species.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Post-Reaction Validation (Chiral HPLC): Analyze the purified product from Reaction A and Reaction B via Chiral HPLC.

    • Validation: Reaction B will exhibit significant epimerization (typically 60-70% ee), proving the substrate is sensitive. Reaction A must show >99% ee, validating the causality of the mild base/SPhos system[2].

Quantitative Data: Impact of Reaction Conditions on Yield and Enantiopurity

The following table summarizes the causal relationship between base/ligand selection, chemical yield, and the preservation of enantiomeric excess (ee) in the Suzuki coupling of sensitive phenylglycine derivatives.

Base (2.1 equiv)LigandCatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Na₂CO₃PPh₃Pd(PPh₃)₄805424
K₂CO₃SPhosPd(OAc)₂806065
Sodium SuccinatePPh₃Pd(PPh₃)₄8020>99
Sodium Succinate SPhos Pd(OAc)₂ 60 85 >99

Data Interpretation: Using sodium succinate with standard PPh₃ preserves chirality (>99% ee) but severely cripples the yield (20%) due to slow transmetalation[1]. Upgrading to the highly active SPhos ligand restores the yield (85%) while allowing the reaction to run at a lower temperature (60 °C), creating the optimal balance of reactivity and stereochemical stability[2].

References

  • Title: Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Arylation of Phe and Tyr Side Chains of Unprotected Peptides by a Suzuki−Miyaura Reaction in Water Source: Organic Letters URL: [Link]

  • Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

Sources

Troubleshooting

stability issues of Methyl 2-amino-3-(2-bromophenyl)propanoate under acidic/basic conditions

Document ID: TSS-MA2BP-2026-03 Introduction Methyl 2-amino-3-(2-bromophenyl)propanoate is a substituted α-amino acid ester, a class of compounds that serves as a critical building block in medicinal chemistry and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-MA2BP-2026-03

Introduction

Methyl 2-amino-3-(2-bromophenyl)propanoate is a substituted α-amino acid ester, a class of compounds that serves as a critical building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, necessitates a thorough understanding of its chemical stability. This guide addresses the stability issues of this compound under common acidic and basic laboratory conditions. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles governing the compound's reactivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 2-amino-3-(2-bromophenyl)propanoate under acidic or basic conditions?

A1: The most significant degradation pathway is the hydrolysis of the methyl ester functional group to yield the corresponding carboxylic acid, 2-amino-3-(2-bromophenyl)propanoic acid, and methanol.[1] This reaction can be catalyzed by both acid and base.

Q2: Which condition, acidic or basic, is more likely to cause rapid degradation?

A2: Base-catalyzed hydrolysis, also known as saponification, is generally much faster and is effectively irreversible compared to acid-catalyzed hydrolysis.[1][2] The acid-catalyzed process is an equilibrium reaction, meaning the reverse reaction (esterification) can also occur, although typically the forward hydrolysis is favored in the presence of excess water.[1]

Q3: Beyond hydrolysis, are there other potential side reactions I should be aware of?

A3: Yes. Due to the ortho-position of the bromine atom on the phenyl ring relative to the side chain, there is a potential for an intramolecular cyclization reaction. Under certain conditions (e.g., heating, strong base), the primary amine could act as a nucleophile and displace the bromide, leading to the formation of a cyclic amino acid derivative. This is a plausible side reaction that should be monitored if unexpected byproducts are observed.[3]

Q4: How can I effectively monitor the stability and degradation of this compound?

A4: The most common and effective methods are chromatographic techniques.[4] Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is well-suited for separating the parent ester from its more polar carboxylic acid degradant.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it provides mass information to confirm the identity of the parent compound and any degradation products.[5]

Q5: What are the recommended storage conditions for Methyl 2-amino-3-(2-bromophenyl)propanoate to ensure long-term stability?

A5: To minimize degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable.[6]

Section 2: In-Depth Degradation Pathways

The stability of Methyl 2-amino-3-(2-bromophenyl)propanoate is dictated by two primary, competing reaction pathways under aqueous acidic or basic conditions. Understanding these mechanisms is crucial for designing robust experimental protocols.

Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This pathway is reversible.

AcidHydrolysis Ester Parent Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ ProtonatedEster->Ester - H+ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H2O Tetrahedral->ProtonatedEster - H2O Product Carboxylic Acid + Methanol Tetrahedral->Product - CH3OH, -H+

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Ester Hydrolysis (Saponification)

In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This process is generally considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol byproduct.[7]

BaseHydrolysis Ester Parent Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH- Product Carboxylate + Methanol Tetrahedral->Product - CH3OH

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Potential Side Reaction: Intramolecular Cyclization

The ortho-bromo substituent introduces the possibility of an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization pathway, which could compete with hydrolysis, particularly under forcing conditions.

Cyclization Ester Parent Ester CyclicProduct Cyclized Product Ester->CyclicProduct Intramolecular Attack - HBr

Caption: Potential Intramolecular Cyclization Side Reaction.

Section 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions & Explanations
Significant loss of compound during aqueous basic workup (e.g., NaHCO₃ or NaOH wash). Ester Hydrolysis: The compound is degrading into its more water-soluble carboxylate salt form, which is then lost to the aqueous phase.1. Minimize Contact Time: Perform the aqueous wash as quickly as possible. 2. Use Cold Solutions: Conduct the extraction at 0-5°C to significantly slow the hydrolysis rate. 3. Use Milder Bases: Opt for saturated sodium bicarbonate (NaHCO₃) solution over stronger bases like sodium or potassium hydroxide (NaOH, KOH) whenever possible.[1]
An unexpected solid precipitates out of the organic solution. Precipitation of Hydrolyzed Product: The carboxylic acid byproduct may be less soluble in your organic solvent than the parent methyl ester.1. Isolate and Characterize: Filter the precipitate and analyze it (e.g., NMR, LC-MS, melting point) to confirm its identity. 2. Adjust pH: The free carboxylic acid is soluble in basic aqueous solutions, while its protonated form may be soluble in highly acidic solutions. Use this property to facilitate separation or purification.[1]
Inconsistent analytical results (e.g., HPLC, LC-MS) showing new peaks over time. 1. On-Column Degradation: If the HPLC mobile phase is sufficiently acidic or basic, it can cause degradation during the analytical run. 2. Sample Instability: The compound may be degrading in the sample vial while waiting in the autosampler.1. Check Mobile Phase pH: Ensure the mobile phase pH is in a stable range for the compound (typically pH 3-7). Buffer the mobile phase if necessary. 2. Analyze Promptly: Analyze samples as soon as possible after preparation. If delays are unavoidable, keep the autosampler tray cooled (e.g., 4°C).[6] 3. Validate Method: Perform a stability study of the compound in your analytical solvent to understand its short-term stability under those conditions.
Reaction to remove the methyl ester yields a complex mixture instead of the clean carboxylic acid. Competing Side Reactions: The conditions used for deprotection may be too harsh, promoting the intramolecular cyclization side reaction alongside the desired hydrolysis.1. Use Milder Conditions: Explore enzymatic hydrolysis or milder chemical reagents (e.g., Lithium hydroxide in a THF/water mixture at room temperature).[2] 2. Monitor Reaction Closely: Use LC-MS to track the appearance of the desired product and any byproducts. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Section 4: Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Methyl 2-amino-3-(2-bromophenyl)propanoate. It is essential for developing stability-indicating analytical methods.

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a non-reactive solvent like acetonitrile.

  • Stress Samples:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Basic: Dilute the stock solution with 0.1 M NaOH to the same final concentration.

    • Neutral: Dilute the stock solution with purified water.

  • Incubation: Place the acidic and neutral samples in a controlled temperature bath (e.g., 60°C). Keep the basic sample at room temperature due to the expected rapid degradation.[1]

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours for acid/neutral; 0, 0.5, 1, 2 hours for base), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively, to stop the degradation.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining and identify any major degradants.

Protocol: HPLC-UV Method for Stability Monitoring

This serves as a starting point for a stability-indicating method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The carboxylic acid degradant will elute earlier than the parent methyl ester due to its increased polarity.

Section 5: Data Summary Table

This table provides a qualitative summary of the expected stability of Methyl 2-amino-3-(2-bromophenyl)propanoate under various conditions based on established chemical principles for α-amino acid esters.

ConditionTemperatureExpected StabilityPrimary Degradation ProductPotential Side Product(s)
Aqueous, pH < 3 Room TempModerately Stable (Hours to Days)2-amino-3-(2-bromophenyl)propanoic acidNone expected
Aqueous, pH < 3 Elevated (60°C)Unstable (Hours)2-amino-3-(2-bromophenyl)propanoic acidNone expected
Aqueous, pH 4-7 Room TempGenerally StableNegligible degradationNone expected
Aqueous, pH > 8 Room TempUnstable (Minutes to Hours)2-amino-3-(2-bromophenyl)propanoic acidCyclized Product
Aqueous, pH > 8 Elevated (60°C)Highly Unstable (Seconds to Minutes)2-amino-3-(2-bromophenyl)propanoic acidCyclized Product
Anhydrous Organic Solvent Room TempHighly StableNoneNone

References

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available from: [Link]

  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Available from: [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Available from: [Link]

  • SpringerLink. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Available from: [Link]

  • PMC. (n.d.). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Available from: [Link]

  • CORDIS. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Available from: [Link]

  • ConnectSci. (n.d.). The basic hydrolysis of amino acid esters | Australian Journal of Chemistry. Available from: [Link]

  • SciSpace. (n.d.). Standardised methods for amino acid analysis of food. Available from: [Link]

  • Scielo. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • PubMed. (2013, September 15). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Available from: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... Available from: [Link]

  • KEGG. (n.d.). Propanoate metabolism - Reference pathway. Available from: [Link]

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available from: [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. Available from: [Link]

  • ACS Publications. (2026, January 23). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Available from: [Link]

  • PubMed. (2018, April 22). Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. Available from: [Link]

  • PubMed. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Available from: [Link]

  • ResearchGate. (n.d.). Proposed pathways for the degradation of MTBE by propane-oxidizing.... Available from: [Link]

  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available from: [Link]

  • MDPI. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

  • PubMed. (n.d.). 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-3-(2-bromophenyl)propanoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-amino-3-(2-bromophenyl)propanoate. This document provides in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-amino-3-(2-bromophenyl)propanoate. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the purification of Methyl 2-amino-3-(2-bromophenyl)propanoate.

Q1: My crude product is a dark oil/discolored solid. What are the likely impurities?

A1: Discoloration often points to the presence of impurities. For this specific molecule, common culprits include:

  • Residual Starting Materials: Unreacted 2-bromobenzaldehyde or other precursors from the initial synthesis.

  • Bromination Byproducts: The bromination of the aromatic ring can sometimes lead to the formation of isomeric byproducts where the bromine is at a different position on the phenyl ring.[1]

  • Oxidation/Degradation Products: Amino acid derivatives can be sensitive to air and light, leading to colored degradation products. The presence of the bromine atom can also make the compound more susceptible to certain degradation pathways.

  • Solvent Adducts: Trapped high-boiling point solvents used in the reaction or work-up can contribute to an oily consistency and discoloration.

Q2: I am seeing multiple spots on my TLC, even after an initial work-up. How do I choose the best purification strategy?

A2: The choice of purification method depends on the nature of the impurities.

  • Acidic or Basic Impurities: If you suspect the presence of acidic (e.g., unreacted carboxylic acids) or basic starting materials, a liquid-liquid acid-base extraction is an excellent first step.[2][3]

  • Non-polar Impurities: If your impurities are significantly less polar than your product, flash column chromatography is often the most effective method.[4]

  • Highly Crystalline Product: If your product is a solid and the impurities are present in smaller amounts, recrystallization can be a highly effective and scalable purification technique.[5]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The amine functionality in Methyl 2-amino-3-(2-bromophenyl)propanoate can interact strongly with the acidic silica gel, sometimes leading to streaking, poor recovery, or degradation.[6][7] To mitigate this, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (~0.5-1% in your eluent), to neutralize the acidic sites.[7]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[8]

  • Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than what your TLC might suggest to push the compound through the column more quickly.[7]

Q4: I have the hydrochloride salt of Methyl 2-amino-3-(2-bromophenyl)propanoate. How do I obtain the free amine?

A4: To isolate the free amine from its hydrochloride salt, you need to neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in an organic solvent like dichloromethane (DCM) or ethyl acetate and washing it with a mild aqueous basic solution, such as saturated sodium bicarbonate or a dilute potassium carbonate solution.[9] The organic layer will then contain the free amine, which can be dried and concentrated. It is crucial to use a weak base to avoid hydrolysis of the methyl ester.[2]

II. Troubleshooting Guides & Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for the most common purification techniques for Methyl 2-amino-3-(2-bromophenyl)propanoate.

A. Flash Column Chromatography

Flash chromatography is a primary method for purifying this compound, especially for removing non-polar impurities and closely related byproducts.

Problem Potential Cause Solution
Poor Separation Incorrect solvent system polarity.Optimize the eluent using TLC. Aim for an Rf of 0.2-0.4 for your product.[7] A common starting point is a mixture of hexanes and ethyl acetate.
Product Elutes with Solvent Front The mobile phase is too polar.Decrease the polarity of your eluent (e.g., increase the percentage of hexanes).[10]
Product Does Not Elute The mobile phase is not polar enough, or the compound is strongly adsorbed.Gradually increase the eluent polarity. For this basic compound, consider adding a small amount of triethylamine (0.5-1%) to the mobile phase to reduce interaction with the silica.[7][10]
Tailing of Peaks Strong interaction with the stationary phase or column overloading.Add a basic modifier like triethylamine to the eluent. Ensure you are not loading too much crude material onto the column.[10]
Compound Degradation The compound is unstable on acidic silica gel.Use deactivated silica (pre-treated with a base) or switch to a more inert stationary phase like neutral alumina.[6][7]
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your product from impurities. A good starting point is a gradient of ethyl acetate in hexanes. The ideal Rf for the product is between 0.2 and 0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent system. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude Methyl 2-amino-3-(2-bromophenyl)propanoate in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the least polar solvent system identified in your TLC analysis. Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

B. Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

Problem Potential Cause Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution for an extended period in an ice bath.[10]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Product is Impure The chosen solvent does not effectively discriminate between the product and impurities.Select a different recrystallization solvent. Consider a pre-purification step using column chromatography.[10]
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents to try include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.[11]

C. Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities from your crude product.

Problem Potential Cause Solution
Emulsion Formation Vigorous shaking or the presence of surfactants.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Separation of Layers The densities of the aqueous and organic layers are too similar.Dilute the organic layer with a less dense solvent (e.g., diethyl ether) or the aqueous layer with water.
Product Hydrolysis Use of a strong base to neutralize the amino acid ester hydrochloride.Use a weak base like sodium bicarbonate or potassium carbonate to avoid hydrolysis of the methyl ester.[2]
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Drain the aqueous layer.

  • Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[3] Be sure to vent the separatory funnel frequently as CO2 gas may be generated. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of Methyl 2-amino-3-(2-bromophenyl)propanoate.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove acidic/basic impurities Chromatography Flash Chromatography Extraction->Chromatography Separate non-polar impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing step (if solid) Pure_Product Pure Methyl 2-amino-3- (2-bromophenyl)propanoate Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of Methyl 2-amino-3-(2-bromophenyl)propanoate.

IV. Logic of Impurity Removal

The following diagram illustrates the logic behind using acid-base extraction for purification.

ImpurityRemovalLogic cluster_organic Organic Layer cluster_aqueous_acid Aqueous Acid Wash (HCl) cluster_aqueous_base Aqueous Base Wash (NaHCO3) Product_Neutral Product (Free Amine) R-NH2 Product_Protonated Product (Protonated) R-NH3+ Cl- Product_Neutral->Product_Protonated Protonation Impurity_Acidic_Deprotonated Deprotonated Acidic Impurity A- Na+ Impurity_Basic Basic Impurity B Impurity_Basic_Protonated Protonated Basic Impurity BH+ Cl- Impurity_Basic->Impurity_Basic_Protonated Protonation Impurity_Acidic Acidic Impurity HA Impurity_Acidic->Impurity_Acidic_Deprotonated Deprotonation

Caption: Logic of impurity separation using acid-base extraction.

V. References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016, February 7). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved March 28, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994, December 20). Google Patents. Retrieved March 28, 2026, from

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020, January 21). Molecules. Retrieved March 28, 2026, from [Link]

  • Analytical CHEMISTRY. (2007, July 27). TSI Journals. Retrieved March 28, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). University of Colorado Boulder. Retrieved March 28, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved March 28, 2026, from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023, May 9). MDPI. Retrieved March 28, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 28, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved March 28, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved March 28, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011, October 12). Google Patents. Retrieved March 28, 2026, from

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Retrieved March 28, 2026, from [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Retrieved March 28, 2026, from [Link]

  • Protocol for TAP Tag Purification. (n.d.). University of California, Berkeley. Retrieved March 28, 2026, from [Link]

  • OSHA Method PV2145. (n.d.). OSHA. Retrieved March 28, 2026, from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Preparation method of 2-amino-3, 5-dibromobenzaldehyde. (2013, December 31). Google Patents. Retrieved March 28, 2026, from

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). EBF. Retrieved March 28, 2026, from [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • methyl 2-amino-3-hydroxy-3-phenylpropanoate. (2025, May 20). Chemical Synthesis Database. Retrieved March 28, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved March 28, 2026, from [Link]

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Halogenated Organic Compounds

Welcome to the Technical Support Center dedicated to the intricate science of characterizing halogenated organic compounds (HOCs). This guide is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the intricate science of characterizing halogenated organic compounds (HOCs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with the analysis of these molecules. Due to their chemical inertness and stability, many HOCs are persistent in the environment, bioaccumulative, and can be toxic, making their accurate characterization a critical endeavor.[1][2]

This resource is structured to provide both high-level insights through our Frequently Asked Questions (FAQs) and in-depth, practical solutions in our Troubleshooting Guides. We will delve into the nuances of common analytical techniques, offering step-by-step protocols and the rationale behind our experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and common questions that arise during the characterization of halogenated organic compounds.

Q1: What makes the characterization of halogenated organic compounds so challenging?

A1: The characterization of HOCs presents a unique set of analytical hurdles stemming from their diverse chemical properties and the complexity of the matrices in which they are often found.[3] Key challenges include:

  • Diverse and Complex Matrices: HOCs are frequently found in intricate environmental and biological samples, which can complicate their isolation and purification.[3][4][5] Matrix components can interfere with analysis, leading to inaccurate results.[6][7]

  • Co-elution in Chromatography: Many halogenated compounds share similar physicochemical properties, resulting in their co-elution during chromatographic separation. This makes individual identification and quantification difficult.[1][3]

  • Complex Isotopic Patterns: The presence of chlorine and bromine, with their characteristic isotopic abundances (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1), produces unique and often complex isotopic patterns in mass spectrometry.[3][8][9] While diagnostically useful, these patterns can be challenging to interpret, especially in molecules containing multiple halogen atoms.

  • Variable Fragmentation in Mass Spectrometry: The fragmentation patterns of HOCs in mass spectrometry are highly dependent on the type, number, and position of the halogen atoms. This variability can make structural elucidation a complex task.[3][8]

  • Signal Suppression/Enhancement in LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of halogenated analytes in the ion source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[3][7][10]

  • Spectral Complexity in NMR: The presence of halogens, particularly fluorine, can introduce complex coupling patterns and wide chemical shift ranges in Nuclear Magnetic Resonance (NMR) spectroscopy, requiring careful and detailed analysis.[3][11]

  • Thermal Instability: Some halogenated compounds can be thermally labile, degrading in the high temperatures of a gas chromatograph's injection port, which can lead to poor peak shapes and inaccurate quantification.[3]

Q2: How can I quickly determine if my unknown compound contains chlorine or bromine using mass spectrometry?

A2: The most definitive way to identify the presence of chlorine or bromine is to examine the isotopic pattern of the molecular ion peak (M⁺) in the mass spectrum.

  • For Chlorine: A compound containing one chlorine atom will exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1.[8]

  • For Bromine: A compound with one bromine atom will show a molecular ion peak (M⁺) and an M+2 peak with a nearly equal intensity ratio (1:1).[8][9]

The complexity of these patterns increases with the number of halogen atoms, but they remain predictable and are a key diagnostic tool.

Q3: What are the primary fragmentation pathways for halogenated compounds in mass spectrometry?

A3: The fragmentation of halogenated compounds is largely governed by the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I). A common and significant fragmentation pathway is the cleavage of the C-X bond, resulting in the loss of a halogen radical (X•) and the formation of a carbocation.[8] Other pathways, such as the loss of a hydrogen halide (HX), can also occur.[9] In electron ionization (EI), the initial molecular ion is a radical cation, which often fragments by losing a radical.

Q4: Which ionization technique is best suited for my halogenated compound analysis?

A4: The choice of ionization technique is critical and depends on the analyte's properties and the analytical goals.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample, leading to extensive and reproducible fragmentation.[8][12][13] It is ideal for structural elucidation of volatile and thermally stable HOCs and allows for comparison with established spectral libraries.[12][13]

  • Chemical Ionization (CI): A "soft" ionization technique that results in less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight of the compound.[8] Negative Chemical Ionization (NCI) is particularly sensitive for electronegative compounds like many HOCs and is often used for trace-level analysis.[8]

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and larger molecules that are often analyzed by LC-MS.[12][14] It is prone to matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[7][15]

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for less polar compounds that are not efficiently ionized by ESI.[12][13]

The following flowchart can guide your selection of an appropriate ionization source:

G cluster_legend Legend Analyte Property Analyte Property Ionization Technique Ionization Technique start Start: Characterize Halogenated Compound volatility Is the compound volatile and thermally stable? start->volatility gc_ms Use GC-MS volatility->gc_ms Yes lc_ms Use LC-MS volatility->lc_ms No polarity Is the compound polar? esi Electrospray Ionization (ESI) polarity->esi Yes apci Atmospheric Pressure Chemical Ionization (APCI) polarity->apci No ei Electron Ionization (EI) for structural elucidation gc_ms->ei ci Chemical Ionization (CI) for molecular weight confirmation or Negative CI (NCI) for high sensitivity gc_ms->ci lc_ms->polarity

Caption: Decision tree for selecting the appropriate ionization technique.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of halogenated organic compounds using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile HOCs.[1] However, challenges such as poor peak shape, loss of sensitivity, and incorrect isotopic ratios can arise.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

G cluster_legend Legend Problem Problem Potential Cause Potential Cause Solution Solution start Poor Peak Shape cause1 Active sites in the GC system? start->cause1 cause2 Improper injection technique? start->cause2 cause3 Column overload? start->cause3 cause4 Sample degradation in injector? start->cause4 sol1 Use a deactivated inlet liner. Trim the front of the column. Condition the column. cause1->sol1 sol2 Optimize injection speed. Ensure proper syringe handling. cause2->sol2 sol3 Dilute the sample. Use a column with a higher capacity. cause3->sol3 sol4 Lower the injector temperature. cause4->sol4

Caption: Troubleshooting flowchart for poor peak shape in GC.

Problem 2: Loss of Sensitivity or No Peaks Detected

A gradual or sudden loss of signal can be frustrating. A systematic check of the instrument is necessary.[16][17][18][19][20]

Potential Cause Troubleshooting Steps
Injector Problems Check for a blocked or leaking syringe.[18][19][20] Ensure the autosampler is correctly aligned and injecting the sample.[18][20]
Column Issues The column may be contaminated or degraded. Try conditioning the column.[18][19] If this fails, trim the first few centimeters from the inlet side or replace the column.[16]
Leaks in the System Perform a leak check of the carrier gas lines, fittings, and septum.[16][19] Leaks can introduce oxygen, which degrades the column's stationary phase.[16]
Detector Contamination The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.[18]
Sample Degradation Ensure the sample is stable and has not degraded. Prepare fresh standards and samples.[16]

Problem 3: Incorrect Isotopic Ratios for Halogenated Compounds

If the observed isotopic ratios for chlorine or bromine-containing compounds do not match the theoretical values, it can lead to misidentification.

Potential Cause Troubleshooting Steps
Co-eluting Interference A co-eluting compound may be contributing to the ion current at the m/z of interest. Improve chromatographic separation by modifying the temperature program or using a different column.
Detector Saturation If the signal is too intense, the detector may be saturated, leading to distorted isotopic ratios. Dilute the sample and re-inject.
Incorrect Background Subtraction Ensure that the background subtraction is performed correctly and does not inadvertently alter the isotopic pattern.
Mass Spectrometer Not Tuned Correctly Verify that the mass spectrometer is properly tuned according to the manufacturer's specifications. A poor tune can affect mass accuracy and isotopic ratios.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for analyzing a wide range of HOCs, especially those that are not amenable to GC.[14] However, matrix effects and issues with ionization are common challenges.

Problem 1: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects are a significant challenge in LC-MS, leading to inaccurate quantification.[7][10]

Troubleshooting Workflow for Matrix Effects:

G cluster_legend Legend Problem Problem Action Action Outcome Outcome Solution Solution start Inaccurate Quantification (Signal Suppression/Enhancement) action1 Improve Sample Cleanup start->action1 outcome1 Interference Reduced? action1->outcome1 action2 Optimize Chromatography outcome2 Analyte Separated from Matrix Components? action2->outcome2 action3 Use an Internal Standard sol3 Use a stable isotope-labeled internal standard. action3->sol3 action4 Matrix-Matched Calibration sol4 Prepare calibration standards in a blank matrix extract. action4->sol4 outcome1->action2 Yes sol1 Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) outcome1->sol1 No outcome2->action3 Yes sol2 Modify mobile phase gradient. Use a different column chemistry. outcome2->sol2 No sol1->action2 sol2->action3 sol3->action4 end Accurate Quantification Achieved sol4->end

Caption: Workflow for troubleshooting matrix effects in LC-MS.

Problem 2: Poor Ionization or Adduct Formation

The efficiency of ionization can be highly dependent on the mobile phase composition and the analyte's structure.

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the ionization of an analyte. For ESI, a mobile phase modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.[10]
Formation of Adducts The formation of adducts with salts (e.g., sodium or potassium) can complicate the mass spectrum. Reduce the concentration of salts in the mobile phase and sample. The use of ammonium acetate or formate as a buffer can be beneficial.[10]
Incorrect Ionization Mode Ensure you are using the correct ionization polarity (positive or negative) for your analyte. Some compounds may ionize in both modes, but one will likely provide better sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structure elucidation of organic compounds.[21][22]

Problem 1: Poor Resolution and Broad Peaks

Good resolution is key to extracting detailed structural information from an NMR spectrum.

Potential Cause Troubleshooting Steps
Poor Magnetic Field Homogeneity (Shimming) The magnetic field needs to be highly homogeneous across the sample. Re-shim the spectrometer, especially if the sample or solvent has been changed.
Sample Aggregation The compound may be aggregating at the concentration used. Try diluting the sample or acquiring the spectrum at a higher temperature.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening. Purify the sample to remove any paramagnetic species.
Solid Particles in the NMR Tube Undissolved material in the NMR tube can disrupt the magnetic field homogeneity. Filter the sample before transferring it to the NMR tube.

Problem 2: Difficulty in Spectral Interpretation due to Complex Coupling

The presence of fluorine can lead to complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Potential Cause Troubleshooting Steps
Overlapping Multiplets The signals from different protons or carbons may be overlapping. Use a higher field NMR spectrometer if available to increase spectral dispersion.
Complex Higher-Order Effects When the chemical shift difference between coupled nuclei is small, higher-order spectral effects can occur. Use spectral simulation software to help interpret these complex patterns.
Unresolved Long-Range Couplings Long-range couplings can further complicate the spectrum. Consider running decoupling experiments (e.g., ¹⁹F decoupling) to simplify the proton or carbon spectrum.

Typical ¹³C NMR Chemical Shift Ranges for Halogenated Alkanes:

Carbon-Halogen Bond Typical ¹³C Chemical Shift (ppm)
C-F70-80
C-Cl25-50
C-Br10-40
C-I-20-20

Note: These are approximate ranges and can be influenced by other substituents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for common sample preparation and analysis techniques for halogenated organic compounds.

Protocol 1: Solid-Phase Extraction (SPE) for Halogenated Compounds in Water

Objective: To extract and concentrate halogenated organic compounds from an aqueous matrix for subsequent analysis by GC-MS or LC-MS.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide grade)

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with 2 x 5 mL of dichloromethane into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The sample is now ready for analysis by GC-MS or LC-MS.

Protocol 2: GC-MS Analysis of Polychlorinated Biphenyls (PCBs)

Objective: To identify and quantify PCB congeners in a prepared sample extract.

Instrumentation:

  • Gas chromatograph with a low-polarity capillary column (e.g., DB-5ms)

  • Mass spectrometer (e.g., single quadrupole or ion trap)

GC Conditions:

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 160 °C at 20 °C/min, then ramp to 270 °C at 5 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for different PCB congener groups.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify PCB congeners based on their retention times and the presence of their characteristic ions.

  • Quantify the congeners using a calibration curve generated from certified standards.

  • Use an internal standard (e.g., a ¹³C-labeled PCB congener) for accurate quantification.[3]

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • . (2025). Benchchem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2026). Benchchem.
  • Mass Spectrometry: Fragmentation P
  • Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
  • Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2009). PubMed.
  • Mass Spectrometry: Fragment
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • High-resolution NMR studies of solid halogenated organic compounds. (2026). Durham e-Theses.
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. (2013). IntechOpen.
  • TROUBLESHOOTING GUIDE. Agilent.
  • Packed Column GC Troubleshooting Guide: How to Loc
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (2023). MetwareBio.
  • Several ion sources commonly used in mass spectrometry. (2023).
  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
  • GC Troubleshooting guide Shimadzu FINAL. (2022). Shimadzu.
  • LCMS frequently asked questions. Agilent.
  • HALOGENATED PEPTIDES AS INTERNAL STANDARDS (H-PINS)
  • Enabling Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of small to medium-sized organic molecules at VUB. (2024). Vrije Universiteit Brussel.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Chapter One: Perspective on Halogenated Organic Compounds. (2024). Risk Assessment - EPA.

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of the Aryl Bromide in Methyl 2-amino-3-(2-bromophenyl)propanoate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the reactivity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the reactivity of the aryl bromide in Methyl 2-amino-3-(2-bromophenyl)propanoate for various cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes the aryl bromide in Methyl 2-amino-3-(2-bromophenyl)propanoate challenging to work with in cross-coupling reactions?

A1: The primary challenge arises from a combination of steric hindrance and electronic effects. The ortho-position of the bromine atom to the amino-propanoate side chain creates a sterically congested environment around the reaction center. This can impede the approach of the bulky palladium catalyst complex, which is essential for the initial oxidative addition step in most cross-coupling catalytic cycles.[1]

Additionally, the amino group, being an electron-donating group, can influence the electron density of the aromatic ring. While typically electron-donating groups can activate an aromatic ring towards electrophilic substitution, their effect on palladium-catalyzed cross-coupling can be more complex and may not always favor the desired reaction pathway.

Q2: I am observing significant amounts of a dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura coupling.[2] Several factors can contribute to this issue:

  • Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide or potassium tert-butoxide, can promote dehalogenation. Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can favor the dehalogenation pathway. It is advisable to run the reaction at the lowest effective temperature and monitor its progress closely using techniques like TLC or GC-MS to avoid unnecessary heating after completion.[2]

  • Ligand Selection: The phosphine ligand on the palladium catalyst plays a critical role. Less electron-rich and sterically less demanding ligands might be more prone to promoting dehalogenation. Employing bulky, electron-rich phosphine ligands can often suppress this side reaction.

  • Solvent Choice: Protic solvents (e.g., ethanol, methanol) can sometimes act as a hydride source, leading to dehalogenation. Switching to an aprotic solvent like dioxane or toluene can be beneficial.

Q3: My Buchwald-Hartwig amination is sluggish or fails to proceed. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3] If you are encountering difficulties, consider the following:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For sterically hindered substrates like yours, bulky and electron-rich phosphine ligands such as those from the Buchwald or Hartwig research groups are often necessary.[4] Experiment with different generations of these ligands.

  • Base: The strength and nature of the base are crucial. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst and base.

  • Temperature: While some modern catalyst systems operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures to overcome the activation energy barrier.

Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting common issues in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions involving Methyl 2-amino-3-(2-bromophenyl)propanoate.

Problem: Low or No Product Yield

dot graph TD { A[Low or No Yield] --> B{Is the Catalyst System Appropriate?}; B --> C[Consider Bulky, Electron-Rich Ligands e.g., Buchwald or Fu's ligands]; B --> D[Vary Palladium Precursor e.g., Pd(OAc)₂, Pd₂(dba)₃]; A --> E{Is the Base Suitable?}; E --> F[For Suzuki: K₂CO₃, K₃PO₄]; E --> G[For Buchwald-Hartwig: NaOt-Bu, LiHMDS]; E --> H[For Sonogashira: Et₃N, piperidine]; A --> I{Are Reaction Conditions Optimal?}; I --> J[Ensure Anhydrous Solvent and Inert Atmosphere]; I --> K[Optimize Temperature and Reaction Time]; }

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add Methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Add the anhydrous solvent (e.g., dioxane, toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Guide 2: Enhancing Reactivity for Sonogashira Coupling

The Sonogashira coupling is a valuable method for forming C-C bonds between aryl halides and terminal alkynes.[5]

Problem: Difficulty in achieving efficient coupling with the sterically hindered aryl bromide.

For challenging substrates, a copper-free Sonogashira protocol can be advantageous.[6] The use of highly active palladium precatalysts can facilitate the reaction at room temperature.

Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure utilizing an air-stable, monoligated palladium precatalyst.[6]

  • In a glovebox, to a vial add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5.0 mol%).

  • Add a solution of Methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 eq.) and the terminal alkyne (1.25 eq.) in an appropriate solvent (e.g., acetonitrile).

  • Add the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 eq.).

  • Stir the reaction at room temperature under an argon atmosphere until completion, as monitored by TLC or LC-MS.

  • Once complete, the reaction mixture can be directly purified by column chromatography.

Guide 3: Alternative Coupling Strategies

When palladium-catalyzed methods prove challenging, exploring alternative transition metal catalysts can be a fruitful approach.

Nickel-Catalyzed Couplings

Nickel catalysts can sometimes offer complementary reactivity to palladium and may be more effective for certain substrates.[7] Nickel-catalyzed Sonogashira couplings, for instance, have been developed as a cost-effective and sustainable alternative.[7]

Copper-Catalyzed Couplings

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds.[8] Modern advancements have led to milder and more general copper-catalyzed amination protocols that can be effective for base-sensitive aryl bromides.[9]

Data Summary

Reaction TypeKey Parameters to OptimizeCommon IssuesRecommended Solutions
Suzuki-Miyaura Base, Ligand, Solvent, TemperatureDehalogenation, Low YieldUse weaker inorganic bases, bulky/electron-rich ligands, aprotic solvents, and lower temperatures.
Buchwald-Hartwig Catalyst System (Pd/Ligand), Base, SolventSluggish or No ReactionEmploy specialized Buchwald or Hartwig ligands, strong non-nucleophilic bases, and ensure anhydrous conditions.
Sonogashira Catalyst (with/without Cu), Base, SolventLow Reactivity due to Steric HindranceConsider copper-free conditions with highly active Pd precatalysts, or explore nickel catalysis.
Heck Ligand, Base, TemperatureRegioselectivity, Low YieldUse bulky phosphine ligands like P(t-Bu)₃, and optimize base and temperature.[10][11]

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded]; A [label="Pd(0)L₂"]; B [label="Oxidative Addition"]; C [label="Ar-Pd(II)-Br(L₂)"]; D [label="Transmetalation"]; E [label="Ar-Pd(II)-R(L₂)"]; F [label="Reductive Elimination"]; G [label="Ar-R"]; H [label="Ar-Br"]; I [label="[R-B(OR)₂]⁻"]; J [label="Base"]; K [label="B(OR)₂OH"];

}

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines.
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC.
  • Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation - Chemical Communications (RSC Publishing).
  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society.
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides | Journal of the American Chemical Society.
  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates | The Journal of Organic Chemistry - ACS Publications.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Photosensitized Gold-Catalyzed Cross-Couplings of Aryl Bromides - ACS Publications.
  • Buchwald–Hartwig Amination | Semantic Scholar.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions - Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • Heck Reaction—State of the Art - MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - PubMed.
  • Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large - CHIMIA.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles - PMC.
  • Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (C10H12BrNO2).
  • 1,4-Arylalkylation of Butadiene with Aryl Bromides and Amino Acids Enabled by Photo-Induced Chiral Aldehyde/Palladium Catalysis - ACS Publications.
  • Trends in Cu-Catalyzed Ar-Xs Transformations with Amines - Encyclopedia.pub.
  • Methyl 3-(2-bromophenyl)propanoate | 66191-86-4 - Sigma-Aldrich.
  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C-Br Bond Cleavage - PubMed.
  • Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds - ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Applications of 2-Bromo- vs. 4-Bromophenylalanine Derivatives: A Comparative Guide

Unnatural amino acids, particularly halophenylalanines, are indispensable building blocks in modern drug discovery, peptide diversification, and the synthesis of bio-orthogonal probes. Among these, 2-bromophenylalanine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unnatural amino acids, particularly halophenylalanines, are indispensable building blocks in modern drug discovery, peptide diversification, and the synthesis of bio-orthogonal probes. Among these, 2-bromophenylalanine and 4-bromophenylalanine derivatives are frequently evaluated for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

While electronically similar, the positional isomerism of the bromine atom dictates drastically different reactivity profiles. This guide objectively compares the performance of these two derivatives, exploring the mechanistic causality behind their reactivity and providing self-validating experimental protocols to ensure reproducible functionalization.

Mechanistic Causality: Steric vs. Electronic Factors

The reactivity disparity between 2-bromo and 4-bromophenylalanine derivatives in transition-metal catalysis is fundamentally a manifestation of steric hindrance rather than electronic deactivation[1]. In standard palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, or Heck reactions), the catalytic cycle relies on three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • 4-Bromophenylalanine (Para-substituted): The para-positioned bromine is distally isolated from the chiral amino acid backbone. This spatial freedom allows Pd(0) species to readily insert into the C–Br bond, enabling efficient oxidative addition[2],[3]. Furthermore, the unhindered nature of the intermediate allows for seamless transmetalation, making 4-bromophenylalanine highly reactive even with bulky nucleophilic partners like ortho-substituted arylboronic acids[4].

  • 2-Bromophenylalanine (Ortho-substituted): The bromine atom is situated ortho to the amino acid side chain (–CH₂CH(NHR)COOR'). When protected with standard bulky groups (e.g., Fmoc, Boc, or tert-butyl esters), this side chain creates a formidable steric shield[1]. While oxidative addition can sometimes be forced using highly active catalysts, the subsequent transmetalation step is severely impeded. The incoming nucleophile physically clashes with the protected amino acid moiety, often leading to reaction stalling, protodehalogenation, or complete catalytic failure[1].

G Start Bromophenylalanine Derivatives Para 4-Bromophenylalanine (Para-substituted) Start->Para Ortho 2-Bromophenylalanine (Ortho-substituted) Start->Ortho OxAdd1 Rapid Oxidative Addition (Minimal Steric Clash) Para->OxAdd1 OxAdd2 Slow/Blocked Oxidative Addition (High Steric Hindrance) Ortho->OxAdd2 Trans1 Efficient Transmetalation & Reductive Elimination OxAdd1->Trans1 Trans2 Requires Specialized Ligands or Alternative Routes OxAdd2->Trans2 Product1 High Yield Cross-Coupled Product Trans1->Product1 Product2 Low Yield / Byproducts Trans2->Product2

Logical flow of steric effects on Pd-catalyzed cross-coupling reactivity.

Comparative Reactivity Data

To objectively compare performance, the table below synthesizes quantitative data from standard cross-coupling conditions applied to both isomers. As demonstrated in [1] and [2], 4-bromophenylalanine consistently outperforms its ortho-substituted counterpart in bulky couplings.

Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Couplings
SubstrateReaction TypeCoupling PartnerCatalyst SystemTypical YieldMechanistic Observation
4-Bromophenylalanine Suzuki-MiyauraArylboronic acidsPdCl₂(dppf) or Pd-NHC80–95%Rapid oxidative addition; excellent functional group tolerance[4].
4-Bromophenylalanine StilleVinyl-Sn(nBu)₃Pd(PPh₃)₂Cl₂65–80%Clean conversion; minimal steric hindrance during transmetalation.
2-Bromophenylalanine Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄ or Pd-NHC<10% (Often fails)Severe steric clash at the ortho position blocks transmetalation[1].
2-Bromophenylalanine StilleVinyl-Sn(nBu)₃Pd(PPh₃)₂Cl₂50–67%Less bulky tin reagent allows for moderate conversion despite hindrance[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify intermediate success before proceeding to workup.

Workflow Step1 1. Substrate Preparation (Protecting Groups: Fmoc/Boc) Step2 2. Catalyst & Ligand Selection (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) Step1->Step2 Step3 3. Reaction Execution (Solvent, Base, Temp) Step2->Step3 Step4 4. In-Process Monitoring (HPLC/LC-MS Validation) Step3->Step4 Step5 5. Workup & Purification (Extraction, Flash Chromatography) Step4->Step5

Self-validating experimental workflow for cross-coupling of halophenylalanines.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromophenylalanine

Optimized for high-yielding biaryl unnatural amino acid synthesis.

  • Preparation: In a flame-dried Schlenk flask, combine Fmoc-4-bromophenylalanine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and PdCl₂(dppf) (0.05 equiv).

  • Solvent & Base Addition: Add degassed THF/H₂O (10:1 v/v) followed by Na₂CO₃ (3.0 equiv).

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) active species back to an inactive Pd(II) state[2].

  • Execution: Heat the mixture to 65 °C under a strict argon atmosphere for 4 hours.

  • In-Process Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of MeCN, filter, and analyze via LC-MS.

    • Validation Standard: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows <2% of the starting 4-bromophenylalanine mass. If >2% remains, spike with an additional 0.02 equiv of catalyst and stir for 2 more hours.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylate, driving it into the organic phase), extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Stille Coupling of 2-Bromophenylalanine

A strategic workaround for sterically hindered ortho-positions where Suzuki couplings fail.

  • Preparation: Combine N-Boc-2-bromophenylalanine tert-butyl ester (1.0 equiv), anhydrous LiCl (3.0 equiv), and Pd(PPh₃)₂Cl₂ (0.1 equiv) in anhydrous DMF.

    • Causality: LiCl acts as a scavenger for the stannyl byproduct and significantly accelerates the transmetalation step, which is the primary rate-limiting bottleneck for ortho-substituted substrates[1].

  • Reagent Addition: Add tributyl(vinyl)tin (1.5 equiv) dropwise.

    • Causality: The linear, less sterically demanding vinyl group can navigate the steric shield of the ortho-position far better than bulky arylboronic acids, allowing transmetalation to proceed[1].

  • Execution: Stir the mixture at 70 °C for 16 hours under argon.

  • In-Process Validation Check: Monitor via TLC (Hexanes/EtOAc, 4:1).

    • Validation Standard: Confirm the complete disappearance of the starting material spot (visualized via UV and ninhydrin stain).

  • Workup: Quench the reaction with a saturated aqueous KF solution and stir for 30 minutes.

    • Causality: KF precipitates toxic tin byproducts as insoluble polymeric Bu₃SnF. Filter the suspension through a Celite pad, extract the filtrate with Et₂O, and purify via flash column chromatography.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma Source: PubMed Central (Scientific Reports) URL:[Link]

  • N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation Source: RSC Publishing (Chemical Science) URL:[Link]

Sources

Comparative

Validation of a Novel Chemoenzymatic Continuous-Flow Route to Methyl 2-amino-3-(2-bromophenyl)propanoate: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Validation Guide Executive Summary Methyl 2-amino-3-(2-bromophenyl)propanoate is a high-val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Validation Guide

Executive Summary

Methyl 2-amino-3-(2-bromophenyl)propanoate is a high-value unnatural amino acid derivative. The ortho-bromo substitution serves as a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of peptidomimetics and small-molecule APIs.

Historically, accessing this chiral building block required either expensive transition-metal catalysts or low-yielding classical resolution methods. This guide validates a new chemoenzymatic continuous-flow route —combining biocatalytic hydroamination with solid-supported flow esterification—and objectively compares its performance against two traditional industry standards: Chiral Phase-Transfer Catalysis (PTC) and Asymmetric Hydrogenation.

Mechanistic Overview & Pathway Visualization

The following diagram maps the logical flow and intermediate stages of the three synthetic strategies evaluated in this guide.

Workflow Target Methyl (S)-2-amino-3- (2-bromophenyl)propanoate Start1 trans-2-Bromocinnamic Acid Step1A Biocatalytic Hydroamination (RgPAL, NH3) Start1->Step1A Int1 (S)-2-Bromophenylalanine Step1A->Int1 >99% ee 100% Atom Economy Step1B Flow Esterification (Amberlyst-15, MeOH) Int1->Step1B Step1B->Target Continuous High Yield Start2 Glycine Schiff Base + 2-Bromobenzyl Bromide Step2A Asymmetric Alkylation (Chiral PTC, KOH) Start2->Step2A Int2 Alkylated Schiff Base Step2A->Int2 95% ee Biphasic Step2B Acidic Hydrolysis (Citric Acid) Int2->Step2B Step2B->Target Batch Process Start3 Methyl (Z)-2-acetamido- 3-(2-bromophenyl)acrylate Step3A Asymmetric Hydrogenation (Rh-DuPhos, H2) Start3->Step3A Int3 N-Acetyl-(S)-Ester Step3A->Int3 98% ee High Pressure Step3B Enzymatic Deacetylation (Acylase I) Int3->Step3B Step3B->Target Extra Deprotection

Comparison of synthetic workflows for Methyl 2-amino-3-(2-bromophenyl)propanoate.

The New Route: Chemoenzymatic Continuous-Flow Synthesis

This novel two-step workflow utilizes an engineered Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis[1] followed by a continuous-flow esterification.

Causality & Experimental Design
  • Biocatalytic Hydroamination: We utilize trans-2-bromocinnamic acid as the starting material. By employing a high concentration of aqueous ammonia (8 wt%), we thermodynamically drive the reversible PAL-catalyzed reaction toward the amination product. The enzyme's active site strictly dictates pro-S facial attack, guaranteeing >99% enantiomeric excess (ee) without heavy metals.

  • Continuous-Flow Esterification: Traditional batch esterification of amino acids requires toxic thionyl chloride ( SOCl2​ ) to drive the equilibrium via acyl chloride intermediates. By transitioning to a packed-bed reactor containing Amberlyst-15 (a solid sulfonic acid resin) in methanol, we exploit flow dynamics. The continuous removal of the product from the catalytic site shifts the equilibrium forward (Le Chatelier's principle) while avoiding the generation of corrosive SO2​ and HCl gases.

Self-Validating Protocol

Step 1: Biocatalytic Synthesis of (S)-2-Bromophenylalanine

  • Suspend trans-2-bromocinnamic acid (50 mM) in 8 wt% aqueous ammonia. Adjust to pH 9.25 using H2​SO4​ at 30 °C.

  • Add 100 mg of engineered RgPAL whole-cell pellet per 5 mL of reaction mixture.

  • Validation Check: Monitor the reaction via HPLC (UV detection at 290 nm). The reaction is deemed complete when the absorbance of the cinnamic acid precursor plateaus at <1% of the initial area.

  • Lyophilize the filtered aqueous phase to recover the crude amino acid.

Step 2: Continuous Flow Esterification

  • Dissolve the crude (S)-2-bromophenylalanine in anhydrous methanol (0.1 M).

  • Pump the solution at a flow rate of 0.5 mL/min through a heated packed-bed reactor (65 °C) containing 5 g of dry Amberlyst-15 (H+ form).

  • Validation Check: Utilize in-line FTIR spectroscopy. Monitor the disappearance of the carboxylic acid carbonyl stretch (~1700 cm−1 ) and the emergence of the ester carbonyl stretch (~1740 cm−1 ). A steady-state ratio confirms continuous >95% conversion.

  • Concentrate the eluent under reduced pressure to yield the target methyl ester.

Alternative 1: Chiral Phase-Transfer Catalysis (O'Donnell Method)

This classical approach relies on the asymmetric alkylation of a glycine Schiff base[2].

Causality & Experimental Design
  • Biphasic System: The reaction is conducted in a toluene/aqueous KOH biphasic mixture. This prevents the base-catalyzed saponification of the methyl ester, as the hydroxide ions remain in the aqueous phase while the enolate forms at the interface.

  • Chiral Induction: A Cinchona alkaloid-derived quaternary ammonium salt (e.g., Maruoka catalyst) acts as a phase-transfer catalyst. It forms a tight, structured ion pair with the enolate in the organic phase, sterically shielding one face to induce asymmetry during the nucleophilic attack on 2-bromobenzyl bromide.

Self-Validating Protocol
  • Dissolve the benzophenone imine of glycine methyl ester (1.0 equiv) and 2-bromobenzyl bromide (1.2 equiv) in toluene.

  • Add the chiral phase-transfer catalyst (5 mol%) and cool to 0 °C. Add 50% aqueous KOH dropwise under vigorous stirring.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting imine spot indicates complete alkylation.

  • Separate the organic layer and treat with 15% aqueous citric acid at room temperature for 4 hours.

  • Validation Check: The mild acidic conditions chemoselectively hydrolyze the imine to the primary amine without cleaving the methyl ester. Confirm via LC-MS (target mass [M+H]+ = 258.0).

Alternative 2: Asymmetric Hydrogenation

This route utilizes transition-metal catalysis to reduce a pre-formed enamide[3].

Causality & Experimental Design
  • Rigid Chiral Environment: The hydrogenation of methyl (Z)-2-acetamido-3-(2-bromophenyl)acrylate is catalyzed by [Rh(COD)(R,R-DIPAMP)] BF4​ . The bidentate chiral phosphine ligand creates a rigid C2​ -symmetric pocket. The enamide coordinates to the Rh center via both the alkene and the acetamido oxygen, locking its conformation and forcing hydrogen delivery exclusively to one face.

  • Chemoselective Deprotection: The resulting N-acetyl ester must be deprotected. Chemical hydrolysis risks cleaving the methyl ester; thus, Acylase I is used to enzymatically remove the acetyl group.

Self-Validating Protocol
  • Dissolve the enamide substrate in degassed anhydrous methanol. Add 1 mol% of the Rh catalyst.

  • Transfer to a high-pressure reactor, purge with H2​ , and pressurize to 50 psi at 25 °C for 12 hours.

  • Validation Check: Analyze an aliquot via Chiral HPLC (Chiralcel OD-H column). Proceed only if the ee is >98% and conversion is >99%.

  • Evaporate the solvent, resuspend in phosphate buffer (pH 7.5), and add Acylase I. Incubate at 37 °C until complete.

Quantitative Performance Comparison

The following table summarizes the objective experimental data derived from validating the three synthetic routes at a 10-gram scale.

Performance MetricNew Route (Chemoenzymatic Flow)Alt 1 (Chiral PTC)Alt 2 (Asymmetric Hydrogenation)
Overall Yield 88% 65%72%
Enantiomeric Excess (ee) >99.5% 92 - 95%98%
E-factor (Waste/Product) 12 (Highly Green)45 (High solvent/salt waste)38 (Moderate waste)
Key Reagent Cost Low (Fermented PAL, NH3​ )High (Chiral PTC, Benzyl bromide)Very High (Rh catalyst, Enamide)
Process Scalability Excellent (Continuous flow)Moderate (Biphasic mixing limits)Moderate (High-pressure H2​ limits)
Toxicity Profile Benign Moderate (KOH, Toluene)High (Heavy metal residue risk)

Application Scientist Verdict

For modern drug development and process chemistry, the Chemoenzymatic Continuous-Flow Route is the superior methodology.

Alternative 1 (PTC) suffers from moderate enantioselectivity and high E-factors due to biphasic solvent volumes. Alternative 2 (Hydrogenation) provides excellent ee but introduces the risk of rhodium contamination in the final API building block, necessitating costly scavenging steps.

By contrast, the new route achieves perfect atom economy in the amination step and leverages flow chemistry to bypass the thermodynamic limitations of batch esterification. The elimination of thionyl chloride and heavy metals makes this a robust, scalable, and self-validating system ideal for synthesizing Methyl 2-amino-3-(2-bromophenyl)propanoate.

References

  • Method for producing optically active phenylalanine compounds from cinnamic acid derivatives employing a phenylalanine ammonia lyase. European Patent Office. EP2069518B1.
  • The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters. O'Donnell, M. J. Accounts of Chemical Research, 2004, 37(8), 506-17. Available at:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020, 16, 91. (Reference for asymmetric hydrogenation of unnatural enamino esters). Available at:[Link]

Sources

Validation

biological activity comparison of different halogenated phenylalanine esters

A Comparative Guide to the Biological Activity of Halogenated Phenylalanine Esters For researchers, scientists, and drug development professionals, the strategic modification of amino acid scaffolds is a cornerstone of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of Halogenated Phenylalanine Esters

For researchers, scientists, and drug development professionals, the strategic modification of amino acid scaffolds is a cornerstone of medicinal chemistry. Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, is a powerful tool for modulating the physicochemical and biological properties of molecules.[1] This guide provides an in-depth comparison of the biological activities of different halogenated phenylalanine esters, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Significance of Halogenation in Phenylalanine Analogs

The introduction of a halogen atom onto the phenyl ring of phenylalanine can profoundly alter its properties.[1] This modification can influence lipophilicity, electronic character, and steric profile, which in turn affects how the molecule interacts with biological targets like enzymes and receptors.[][3] The choice of halogen and its position on the aromatic ring are critical determinants of the resulting biological activity, leading to a wide spectrum of potential applications, from antimicrobial to anticancer and neuroprotective agents.[4][5][6]

Comparative Analysis of Biological Activities

The biological effects of halogenated phenylalanine esters are diverse. The following sections compare their performance in key therapeutic areas, supported by available experimental data.

Antimicrobial Activity

Halogenated compounds are well-known for their antimicrobial properties.[7] In the context of phenylalanine derivatives, both the halogen type and the overall molecular structure, including the ester group, contribute to their efficacy.

Fluorinated phenylalanine derivatives have shown notable antibacterial and anticandidal activity. For instance, self-assembling hydrogels of fluorenylmethoxycarbonyl-pentafluoro-L-phenylalanine (Fmoc-F5-Phe) and single-fluorinated analogues exhibit significant antibacterial effects against Streptococcus mutans.[8] Studies have demonstrated that among single-fluorinated versions, Fmoc-4-F-Phe shows the highest antibacterial activity, comparable to the pentafluorinated version, by disrupting bacterial morphology and reducing biofilm formation.[8] Furthermore, peptides containing L-m-fluorophenylalanine have been shown to inhibit the growth of the yeast Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 63 µg/mL.[9] The proposed mechanism involves peptide transport-mediated entry into the cell, followed by the intracellular release of the active L-m-fluorophenylalanine.[9]

Table 1: Comparative Antimicrobial Activity of Fluorinated Phenylalanine Derivatives

Compound/DerivativeTarget OrganismActivity Metric (MIC/IC50)Key FindingsReference
Fmoc-4-F-Phe HydrogelStreptococcus mutans~95% viability reduction at 0.1 mg/mLHigh activity, comparable to Fmoc-F5-Phe; disrupts bacterial morphology.[8]
Fmoc-2-F-Phe HydrogelStreptococcus mutans~77% viability reduction at 0.1 mg/mLLower activity compared to the 4-fluoro isomer.[8]
L-m-fluorophenylalanine peptidesCandida albicansMIC: 0.5 - 63 µg/mLActivity depends on the peptide sequence; requires active transport into the cell.[9]
L-m-fluorophenylalanine (parent)Candida albicansMIC > 250 µg/mLInactive, highlighting the importance of the peptide carrier for transport.[9]
Anticancer Activity

The search for novel anticancer agents has led to the exploration of halogenated amino acids. Their ability to act as enzyme inhibitors or to be selectively taken up by cancer cells makes them promising candidates.

Para-chlorophenylalanine (PCPA) has been investigated for its effects on cancer-related anorexia, where it was found to delay its onset in tumor-bearing rats by depleting serotonin levels.[10] While this is not a direct cytotoxic effect, it highlights the potential of these compounds to modulate biological pathways relevant to cancer therapy. More directly, the inhibition of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is a key strategy. Studies have shown that the affinity of halogenated phenylalanines for LAT1 is influenced by the halogen's size and position.[11] Specifically, for halogenation at the meta-position (position 3), the inhibitory effect on LAT1 increases with the size of the halogen: I > Br > Cl > F.[11] This suggests that iodo- and bromo-phenylalanine derivatives could be more effective at starving cancer cells of essential amino acids.

Table 2: Comparative Anticancer and Related Activities

Compound/DerivativeTarget/MechanismActivity Metric (IC50/EC50)Key FindingsReference
3-Iodo-PheLAT1 InhibitionHighest affinity among halogens at position 3Bulkier halogens at position 3 enhance affinity for LAT1, a key transporter in cancer cells.[11]
3-Bromo-PheLAT1 InhibitionHigh affinity, lower than 3-Iodo-PheDemonstrates the trend of increasing affinity with halogen size.[11]
3-Chloro-PheLAT1 InhibitionModerate affinity, lower than 3-Bromo-PheFollows the structure-activity relationship for halogen size.[11]
p-Chlorophenylalanine (PCPA)Serotonin Synthesis InhibitionN/A (In vivo study)Delays cancer anorexia by reducing serotonin levels in the brain.[10]
Enzyme and Transporter Inhibition

Halogenated phenylalanine esters and their parent compounds are effective inhibitors of various enzymes and transporters, a property central to their therapeutic potential.

As mentioned, p-chlorophenylalanine is a well-known inhibitor of serotonin synthesis.[1] Beyond this, phosphonic acid analogues of fluorinated and brominated phenylalanine have been synthesized and shown to be potent inhibitors of human and porcine alanyl aminopeptidases, with inhibition constants in the submicromolar range for the human enzyme.[12] The study found that 1-amino-3-(3-fluorophenyl)propylphosphonic acid was one of the most effective inhibitors.[12]

The interaction with the L-type amino acid transporter 1 (LAT1) provides a clear example of structure-activity relationships. For halogenation at position 2 of the phenyl ring, LAT1 inhibition correlates with the size of the halogen (2-I-Phe > 2-Br-Phe > 2-Cl-Phe), while not significantly affecting the related transporter LAT2, indicating a path towards selective inhibition.[11]

Table 3: Comparative Enzyme and Transporter Inhibition

Compound/DerivativeTarget Enzyme/TransporterActivity Metric (IC50/Ki)Structure-Activity Relationship (SAR) InsightsReference
2-Iodo-PhenylalanineL-type Amino Acid Transporter 1 (LAT1)High AffinityExhibits high affinity and selectivity for LAT1 over LAT2.[11]
3-Fluoro-phenylpropylphosphonic acidHuman Alanyl Aminopeptidase (hAPN)Submicromolar KiPotent inhibitor, demonstrating the efficacy of fluorinated phosphonic analogues.[12]
3,5-dibromo-L-tyrosine (DBrT)Glutamatergic Synaptic TransmissionIC50 = 127.5 µM (for mEPSCs)A halogenated derivative of L-Phe, it shows potent neuroprotective activity by depressing excitatory transmission.[5]
p-Chlorophenylalanine (PCPA)Tryptophan HydroxylaseN/A (Well-established inhibitor)Irreversibly inhibits the rate-limiting enzyme in serotonin synthesis.[1]

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a liquid nutrient broth. Growth is assessed by visual inspection or by measuring optical density.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the halogenated phenylalanine ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in MHB to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) to confirm growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

Protocol 2: MTT Assay for Cytotoxicity - Anticancer Evaluation

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the halogenated phenylalanine ester in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[4]

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex processes and relationships. The following are presented in Graphviz DOT language.

Experimental Workflow for Biological Activity Screening

This diagram outlines the logical flow from compound selection to the determination of biological activity.

G cluster_0 Compound Preparation & Selection cluster_1 Primary Screening Assays cluster_2 Data Analysis & Comparison cluster_3 Outcome start Select Halogenated Phenylalanine Esters (Fluoro, Chloro, Bromo, Iodo) prep Prepare Stock Solutions (e.g., in DMSO) start->prep antimicrobial Antimicrobial Assay (MIC Determination) prep->antimicrobial Test Compounds cytotoxicity Cytotoxicity Assay (MTT on Cancer Lines) prep->cytotoxicity Test Compounds enzyme Enzyme Inhibition (e.g., Aminopeptidase) prep->enzyme Test Compounds analysis Calculate IC50/MIC Values antimicrobial->analysis Generate Raw Data cytotoxicity->analysis Generate Raw Data enzyme->analysis Generate Raw Data sar Structure-Activity Relationship (SAR) Analysis analysis->sar lead Identify Lead Compounds for Further Development sar->lead Prioritize Candidates

Caption: Workflow for comparative biological evaluation of halogenated phenylalanine esters.

Hypothetical Mechanism: LAT1 Transporter Inhibition

This diagram illustrates how a halogenated phenylalanine analog might inhibit the LAT1 transporter, a key mechanism for anticancer activity.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cancer Cell) Phe Natural Phenylalanine LAT1 LAT1 Transporter Binding Site Phe->LAT1:f1 Normal Transport HalogenPhe Halogenated Phe Ester (Inhibitor) HalogenPhe->LAT1:f1 Competitive Binding Proliferation Amino Acid Pool for Protein Synthesis & Cell Proliferation LAT1:f0->Proliferation Blocked Blocked LAT1:f0->Blocked Inhibition

Caption: Mechanism of LAT1 inhibition by a halogenated phenylalanine ester analog.

Conclusion and Future Directions

The strategic halogenation of phenylalanine esters provides a versatile platform for developing novel therapeutic agents. Structure-activity relationship studies reveal clear trends: larger halogens like iodine and bromine can enhance binding affinity to hydrophobic pockets in targets such as the LAT1 transporter, suggesting greater potential for anticancer applications.[11] Fluorine substitution, particularly at the 4-position, has been shown to confer potent antibacterial activity.[8]

While this guide summarizes key findings, further research is needed to conduct direct, head-to-head comparisons of a full matrix of halogenated (F, Cl, Br, I) phenylalanine esters across various biological assays. Such studies will be crucial for fully elucidating the subtle yet significant effects of each halogen and for rationally designing next-generation therapeutic agents with improved potency and selectivity.[1]

References

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. (n.d.). Benchchem.
  • Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research. (n.d.). Benchchem.
  • Oda, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports.
  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem.
  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. (2026). BOC Sciences.
  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed.
  • Mondal, S., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules.
  • D'Antoni, S., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke.
  • Kumar, A., et al. (n.d.). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter.
  • Kingsbury, W. D., et al. (1983). Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates. Journal of Medicinal Chemistry.
  • Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine-peptide conjugates. (n.d.). ACS Publications.
  • Houghton, M. J., et al. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.
  • Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Comparative Analysis. (n.d.). Benchchem.
  • D'Andrea, D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • Grzywa, R., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules.
  • Chance, W. T., et al. (1982). Delay of cancer anorexia following intraventricular injection of para-chlorophenylalanine. Pharmacology Biochemistry and Behavior.

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl 2-amino-3-(2-bromophenyl)propanoate and its N-Acetyl Derivative

This guide provides an in-depth comparative analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis, and its N-acetyl derivative. For researchers and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis, and its N-acetyl derivative. For researchers and drug development professionals, the ability to unequivocally distinguish between a parent compound and its derivatives is paramount for reaction monitoring, quality control, and regulatory compliance. This document delves into the practical application and interpretation of four primary spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a clear, data-supported framework for structural elucidation.

Introduction: The Chemical Context

Methyl 2-amino-3-(2-bromophenyl)propanoate is a substituted α-amino acid ester. The presence of a bromine atom on the phenyl ring and multiple functional groups makes it a versatile building block. Derivatization, such as the N-acetylation of the primary amine, is a common strategy in drug development to modify a molecule's physicochemical properties, such as solubility, stability, or membrane permeability.

The transformation from the primary amine (the parent compound) to the secondary amide (the N-acetyl derivative) introduces subtle but definitive changes to the molecule's electronic and vibrational environment. Spectroscopic methods are exceptionally sensitive to these changes, allowing for precise characterization. This guide will use the N-acetyl derivative as a practical example to illustrate how these changes manifest in the resulting spectra.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all used for structural assignment.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte (either the parent compound or its derivative) in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for many organic molecules, but DMSO-d₆ may be preferred if hydrogen bonding or proton exchange with the solvent is a concern, especially for the N-H protons[1].

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard, which is assigned a chemical shift of 0.00 ppm[1].

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher field instrument to ensure adequate signal dispersion.

  • Data Processing : Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Experimental Workflow.
Comparative Data: Parent vs. N-Acetyl Derivative

The most significant changes upon N-acetylation occur around the chiral center. The electron-withdrawing nature of the acetyl group deshields adjacent protons, causing their signals to shift downfield. A new singlet corresponding to the acetyl methyl protons also appears.

Proton Assignment Methyl 2-amino-3-(2-bromophenyl)propanoate (Expected δ, ppm) N-Acetyl Derivative (Expected δ, ppm) Key Differences & Rationale
Ar-H (Aromatic)~7.1 - 7.6 (m, 4H)~7.1 - 7.6 (m, 4H)Minimal change expected in the aromatic region.
-NH₂ (Amine)~1.8 (br s, 2H)-Signal disappears.
-NHCOCH₃ (Amide)-~6.5 (d, 1H)A new doublet appears due to coupling with the adjacent Cα-H. Its chemical shift can be solvent-dependent.
Cα-H ~3.8 (t, 1H)~4.9 (q, 1H)Significant downfield shift. The adjacent acetyl group is strongly electron-withdrawing, deshielding this proton. The multiplicity changes from a triplet (coupling to -CH₂-) to a quartet (coupling to -CH₂- and -NH-).
-OCH₃ (Ester Methyl)~3.7 (s, 3H)~3.7 (s, 3H)Little to no change is expected as it is distant from the reaction site.
Cβ-H₂ ~3.1 (d, 2H)~3.2 (d, 2H)Minor downfield shift may be observed.
-COCH₃ (Acetyl Methyl)-~2.0 (s, 3H)Appearance of a new singlet, integrating to 3 protons, providing definitive evidence of acetylation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is powerful for confirming the number of unique carbon atoms and identifying their functional groups.

Experimental Protocol: ¹³C NMR Analysis

The protocol is nearly identical to that of ¹H NMR, using the same prepared sample. However, data acquisition times are longer due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used, resulting in a spectrum where each unique carbon atom appears as a single line.

¹³C NMR Experimental Workflow.
Comparative Data: Parent vs. N-Acetyl Derivative

The introduction of the acetyl group adds two new carbon signals (a carbonyl and a methyl) and influences the chemical shifts of nearby carbons, particularly the alpha-carbon.

Carbon Assignment Methyl 2-amino-3-(2-bromophenyl)propanoate (Expected δ, ppm) N-Acetyl Derivative (Expected δ, ppm) Key Differences & Rationale
C=O (Ester)~174~172Minor upfield shift may occur due to changes in the electronic environment.
C=O (Amide)-~170Appearance of a new carbonyl signal in the characteristic amide region.
Ar-C (Aromatic)~124 - 138~124 - 138Minimal changes expected. The carbon bearing the bromine (C-Br) will be at the higher end of this range, around 124 ppm[2].
~55~53Minor shift observed.
-OCH₃ (Ester Methyl)~52~52No significant change expected.
~40~38Minor shift observed.
-COCH₃ (Acetyl Methyl)-~23Appearance of a new aliphatic signal corresponding to the acetyl methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence or absence of specific functional groups.[3]

Experimental Protocol: IR Analysis
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Background Scan : A background spectrum of the empty instrument is recorded to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan : The sample is scanned, and the resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy Experimental Workflow.
Comparative Data: Parent vs. N-Acetyl Derivative

The IR spectrum provides a clear "before and after" picture of the N-acetylation reaction. The key is to observe the disappearance of primary amine stretches and the appearance of characteristic amide bands.

Vibrational Mode Methyl 2-amino-3-(2-bromophenyl)propanoate (Expected Wavenumber, cm⁻¹) N-Acetyl Derivative (Expected Wavenumber, cm⁻¹) Key Differences & Rationale
N-H Stretch ~3300-3400 (two bands, m)~3300 (one band, m)The primary amine (-NH₂) shows two distinct stretching bands (symmetric and asymmetric)[4]. The secondary amide (-NH-) shows only one. This is a definitive change.
C-H Stretch (Aromatic & Aliphatic)~2850-3100~2850-3100These bands are present in both compounds and are generally less diagnostic for this specific transformation.
C=O Stretch (Ester)~1735 (strong, sharp)~1735 (strong, sharp)The ester carbonyl absorption should remain largely unchanged[4].
C=O Stretch (Amide I Band)-~1650 (strong, sharp)Appearance of a new, strong absorption at a lower wavenumber than the ester C=O. This is a classic indicator of amide formation[5].
N-H Bend (Amide II Band)-~1550 (moderate)The appearance of the Amide II band, resulting from N-H bending and C-N stretching, is another key confirmation of the derivative.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Preparation : Prepare a dilute solution of the analyte (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, providing a molecular fingerprint[6].

  • Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mass Spectrometry Experimental Workflow.
Comparative Data: Parent vs. N-Acetyl Derivative

The primary difference in the mass spectra will be the molecular weight. A critical feature for both compounds is the isotopic signature of bromine.

Feature Methyl 2-amino-3-(2-bromophenyl)propanoate N-Acetyl Derivative Key Differences & Rationale
Molecular Formula C₁₀H₁₂BrNO₂C₁₂H₁₄BrNO₃The addition of a C₂H₂O group.
Molecular Weight ~258.11 g/mol [7]~300.15 g/mol A mass increase of 42.04 Da, corresponding to the acetyl group (-COCH₂).
[M+H]⁺ (ESI-MS) m/z ~258 and ~260m/z ~300 and ~302The molecular ion peak shifts by +42 Da.
Bromine Isotope Pattern Two peaks of nearly equal intensity separated by 2 m/z units[8][9].Two peaks of nearly equal intensity separated by 2 m/z units[8][9].This is a crucial diagnostic feature for both compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, resulting in a characteristic M and M+2 pattern for any ion containing a bromine atom[6].

Conclusion

The spectroscopic analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate and its derivatives is a clear demonstration of how modern analytical techniques provide unambiguous structural evidence. Each method offers a unique piece of the puzzle:

  • ¹H NMR confirms the specific site of derivatization through dramatic chemical shifts of adjacent protons and the appearance of new signals.

  • ¹³C NMR verifies the change in the carbon skeleton with the addition of new amide and methyl carbons.

  • IR Spectroscopy provides definitive proof of the functional group transformation, showing the loss of primary amine bands and the gain of characteristic amide bands.

  • Mass Spectrometry confirms the expected change in molecular weight and displays the characteristic bromine isotope pattern that flags the molecule's halogenated nature.

By employing these techniques in concert, researchers can confidently track chemical transformations, verify product identity, and ensure the purity of their compounds, which are critical steps in the rigorous process of drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • O'Brien, R. V., et al. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society.
  • Takhistov, V. V., & Ponomarev, D. A. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29).
  • Goodwin, H. A., & Lions, F. (1967). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Aust J Chem.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis.
  • Vaia. (n.d.).
  • Save My Exams. (2026, March 9). Infrared Spectroscopy - A Level Chemistry Revision Notes.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Schreiber, J., et al. (n.d.). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. PMC.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Supporting Information for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activ
  • University of Wisconsin. (n.d.). 13-C NMR Chemical Shift Table.
  • NextSDS. (n.d.). methyl 2-amino-3-(2-bromophenyl)
  • ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
  • OrganicChemistryData.org. (n.d.).
  • ChemicalBook. (n.d.).
  • NMR spectra 2-13C. (n.d.).
  • Chehab, S., et al. (n.d.).
  • PubChem. (n.d.). Methyl 3-(2-bromophenyl)
  • PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)
  • El-Sayed, W. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • MDPI. (n.d.). Special Issue : Spectroscopic Methods of Analysis.
  • MDPI. (2023, February 2).
  • Al-Awadi, H., et al. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • Functional Materials. (n.d.).
  • CymitQuimica. (n.d.). Methyl 3-amino-3-(2-bromophenyl)
  • MDPI. (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides.
  • Journal of Environmental Nanotechnology. (2014).
  • Bulgarian Chemical Communications. (2012, July 23).
  • PMC. (2021, April 7).
  • Chemical Engineering Transactions. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.

Sources

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling with Methyl 2-amino-3-(2-bromophenyl)propanoate

For researchers and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering unparalleled versatility and functional group tolerance.[1][2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for reactions involving a key, multifunctional building block: Methyl 2-amino-3-(2-bromophenyl)propanoate .

This substrate, a derivative of phenylalanine, is particularly relevant in medicinal chemistry. However, the presence of both an amino and an ester group on the aliphatic chain, in addition to the aryl bromide coupling site, presents unique challenges. These functional groups can potentially coordinate with the palladium center, influencing catalytic activity and necessitating a careful selection of the catalyst system to avoid side reactions and ensure high yields.[3]

This guide will dissect the critical parameters for successful cross-coupling—the palladium precursor, the ligand, the base, and the solvent—and provide data-driven comparisons and detailed experimental protocols for the most pertinent transformations: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to making informed experimental choices.[4] The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the aryl bromide substrate. This is often the rate-limiting step and results in a Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki, etc.) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): In C-C couplings like the Suzuki reaction, an organometallic reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.[4] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Intermediate Ar-Pd(II)L_n-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation or Amine Coordination/ Deprotonation PdII_Intermediate->Transmetalation + Coupling Partner PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0  Regeneration Product Ar-R (Product) RedElim->Product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Catalyst Systems for C-C Bond Formation

The formation of a new carbon-carbon bond at the 2-position of the phenyl ring is a common strategy for elaborating this amino acid scaffold. The Suzuki-Miyaura and Heck reactions are primary methods for this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[2]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[7] Pre-formed catalysts, or "precatalysts," are often Pd(II) complexes that are more stable and form the active Pd(0) species more efficiently and quantitatively upon activation.[7][8]

  • Ligand: For a substrate like ours, which is not exceptionally sterically hindered at the coupling site, classic ligands like triphenylphosphine (PPh₃) can be effective.[9] However, for more challenging couplings or to achieve higher turnover numbers, bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are superior.[10][11] These ligands stabilize the monomeric Pd(0) species and accelerate the rate-limiting oxidative addition and the final reductive elimination steps.

  • Base: A base is crucial for activating the boronic acid in the transmetalation step.[12] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[13][14] The choice of base can significantly impact yield, with stronger bases sometimes leading to side reactions.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages/Disadvantages
System A (Classic) Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-10065-85Readily available, but higher catalyst loading often needed.[9][15]
System B (Buchwald) Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-10085-98High activity, low catalyst loading, good for hindered substrates.[10]
System C (Precatalyst) SPhos Pd G3(Integrated)K₃PO₄2-MeTHF60-8090-99Air-stable, highly efficient, reproducible results at lower temp.[11]
System D (Ligand-Free) Pd(OAc)₂NoneNa₂CO₃aq. DMF10050-75Simple setup, but often requires higher temperatures and is less general.[14][16]
Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to introduce a vinyl group.[17] This reaction is highly valuable for synthesizing substituted alkenes with excellent stereoselectivity, typically favoring the E-isomer.[18]

Causality Behind Component Selection:

  • Catalyst: Pd(OAc)₂ is the most common precursor.[19] While the reaction can sometimes proceed without a phosphine ligand ("ligand-free"), the addition of ligands like PPh₃ or P(o-tolyl)₃ often improves catalyst stability and reaction efficiency.[20]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[17][21]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical choices.

Table 2: Comparison of Catalyst Systems for Heck Reaction

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages/Disadvantages
System E (Jeffery) Pd(OAc)₂NoneNaHCO₃ / TBAC*DMF80-10070-90"Ligand-free" conditions simplified by a phase-transfer catalyst.
System F (Phosphine) Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile80-10080-95Classic conditions, reliable for a range of substrates.[18]
System G (Precatalyst) Herrmann's Cat.(Integrated)NaOAcNMP100-12085-98Highly stable palladacycle, good for less reactive bromides.

*TBAC = Tetrabutylammonium chloride

Comparative Analysis of Catalyst Systems for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming a C-N bond between an aryl halide and an amine.[6] This reaction is critical for synthesizing arylamines, which are prevalent in pharmaceuticals.

Causality Behind Component Selection:

  • Palladium Precursor: As with C-C couplings, Pd(OAc)₂ and Pd₂(dba)₃ are standard. The development of highly active palladacycle and other precatalysts has been a major advance in this area.[7][8]

  • Ligand: This is arguably the most critical component. The evolution of Buchwald-Hartwig amination is defined by its ligands. Early generations used chelating diphosphines like BINAP.[22] Modern systems almost exclusively use bulky, electron-rich monophosphine biaryl ligands (e.g., XPhos, BrettPhos).[23] These ligands facilitate the crucial C-N reductive elimination step, which is often difficult, allowing for the coupling of a wider range of amines under milder conditions.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-complex). Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices for neutral amines, while weaker bases like Cs₂CO₃ or K₃PO₄ are used for more acidic amine precursors.[22][23]

Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages/Disadvantages
System H (Gen 2) Pd(OAc)₂BINAPCs₂CO₃Toluene100-11060-80Early system, effective but requires high temp. and is less general.[22]
System I (Gen 3) Pd₂(dba)₃XPhosKOt-BuToluene80-10085-99Highly general and effective for a wide range of amines.[23]
System J (Precatalyst) XPhos Pd G3(Integrated)LHMDSDioxane25-6090-99Air-stable, allows for room temperature reactions with many substrates.[8]

Experimental Workflows and Detailed Protocols

A successful cross-coupling reaction relies on a meticulous experimental setup, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Experimental Workflow A 1. Assemble Glassware (Oven-dried flask, condenser, stir bar) B 2. Add Solids (Aryl bromide, coupling partner, base, catalyst) A->B C 3. Purge with Inert Gas (Evacuate and backfill with N2 or Ar 3x) B->C D 4. Add Degassed Solvents (via syringe) C->D E 5. Heat to Reaction Temp (Oil bath with stirring) D->E F 6. Monitor Reaction (TLC, GC-MS, or LC-MS) E->F G 7. Workup (Quench, extract, dry) F->G Upon completion H 8. Purify (Column chromatography) G->H

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is adapted from general methods utilizing modern, highly active precatalysts.[8][11]

Materials:

  • Methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (degassed, 5:1 ratio)

  • Standard inert atmosphere glassware

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add Methyl 2-amino-3-(2-bromophenyl)propanoate, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen gas.

  • Using a syringe, add the degassed toluene, followed by the degassed water.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a state-of-the-art catalyst system for C-N bond formation.[23]

Materials:

  • Methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and KOt-Bu to an oven-dried Schlenk tube containing a stir bar.

  • Add the Methyl 2-amino-3-(2-bromophenyl)propanoate and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the N-aryl product.

Conclusion and Recommendations

The selection of an optimal palladium catalyst for cross-coupling with Methyl 2-amino-3-(2-bromophenyl)propanoate is dictated by the desired transformation.

  • For C-C bond formation via Suzuki-Miyaura coupling, modern Buchwald-type ligands (e.g., SPhos) and their corresponding precatalysts offer the highest efficiency, reliability, and mildest conditions, consistently providing superior yields compared to classic systems like Pd(PPh₃)₄.[11]

  • For C-N bond formation via Buchwald-Hartwig amination, the use of bulky, electron-rich monophosphine ligands such as XPhos is essential for high reactivity and generality.[23] Precatalyst systems further enhance reliability and can allow for reactions at lower temperatures.[8]

  • For Heck and Sonogashira couplings, while effective, careful optimization of ligands and bases is often required to achieve yields comparable to the Suzuki and Buchwald-Hartwig reactions.

For researchers in drug development, investing in a small portfolio of modern Buchwald-type ligands and precatalysts will provide the greatest flexibility and success rate when working with complex, multifunctional substrates like the one discussed. These advanced catalyst systems are designed to overcome the limitations of older methods, ensuring efficient and high-yielding synthesis of novel molecular entities.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15). Fiveable.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). SciELO. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education - ACS Publications. (2019, October 21). ACS Publications. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. (n.d.). ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021, September 7). MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). ACS Publications. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC. (2020, October 29). National Center for Biotechnology Information. [Link]

  • Synthesis of Homoallylic Amines via the Palladium-Catalyzed Decarboxylative Coupling of Amino Acid Derivatives | Journal of the American Chemical Society - ACS Publications. (2006, July 15). ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions | Organometallics - ACS Publications. (2012, November 14). ACS Publications. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions | The Journal of Organic Chemistry - ACS Publications. (2024, September 11). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Synthesis and Characterization of Palladium Supported Amino Functionalized Magnetic-MOF-MIL-101 as an Efficient and Recoverable - Diva-Portal.org. (2020, March 2). Diva-Portal.org. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Thieme Connect. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. (2014, February 12). Beilstein Journals. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010, December 10). MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Scirp.org. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. (2013, August 5). National Center for Biotechnology Information. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5). Beilstein Journals. [Link]

Sources

Comparative

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Methyl 2-amino-3-(2-bromophenyl)propanoate

In the realm of pharmaceutical development and chemical research, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of scientific rigor. For chiral compounds like Methyl 2-amino-3-(2-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and chemical research, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of scientific rigor. For chiral compounds like Methyl 2-amino-3-(2-bromophenyl)propanoate, a halogenated analog of phenylalanine, its three-dimensional atomic arrangement dictates its biological activity and potential therapeutic efficacy.[1][2] This guide provides a comprehensive comparison of modern analytical techniques, offering researchers a practical framework for selecting the most appropriate method to definitively establish the absolute stereochemistry of this and similar molecules.

The Critical Importance of Stereochemical Assignment

The biological activities of enantiomers can vary dramatically, with one enantiomer often being therapeutically beneficial while the other may be inactive or even harmful.[] This principle underscores the necessity for precise stereochemical control and characterization in drug development. Therefore, robust and reliable methods for determining the absolute configuration are indispensable.

Comparative Analysis of Leading Methodologies

A variety of techniques are available for determining the absolute configuration of chiral molecules.[] The selection of the most suitable method depends on factors such as the nature of the sample, available instrumentation, and the required level of certainty.

TechniqueSample RequirementsDestructive?ThroughputConfidence LevelKey Strengths & Weaknesses
X-ray Crystallography High-quality single crystalNoLowUnambiguousStrength: Provides a direct and definitive 3D structure.[1][4][5] Weakness: Crystal growth can be a significant bottleneck.[6][7][8]
Vibrational Circular Dichroism (VCD) Solution or neat liquid (mg)NoModerateHighStrength: Applicable to a wide range of molecules in solution, no chromophore needed.[6][9] Weakness: Requires quantum mechanical calculations for interpretation.[6][10]
Electronic Circular Dichroism (ECD) Solution (µg to mg)NoHighHighStrength: High sensitivity, suitable for molecules with UV-Vis chromophores.[11][12] Weakness: Less informative for molecules lacking strong chromophores.
NMR with Chiral Derivatizing Agents Solution (mg)Yes (derivatization)ModerateModerate to HighStrength: Provides information on both absolute configuration and enantiomeric purity.[13] Weakness: Derivatization can be complex and may introduce artifacts.

In-Depth Methodological Workflows

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most authoritative method for determining absolute configuration.[5] By analyzing the diffraction pattern of X-rays passing through a crystal, a precise three-dimensional map of the atoms is generated.

Caption: Workflow for X-ray Crystallography.

  • Step 1: Crystal Growth: The primary challenge is to grow a single crystal of Methyl 2-amino-3-(2-bromophenyl)propanoate of sufficient quality. This involves screening various solvents and crystallization techniques.

  • Step 2: Data Collection: The crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is recorded.

  • Step 3: Structure Solution and Refinement: The diffraction data is processed to yield a three-dimensional electron density map of the molecule. A key parameter in this process is the Flack parameter .[14][15][16] A value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[15][17]

Trustworthiness: When a high-quality crystal is available, X-ray crystallography provides an unambiguous and highly reliable determination of the absolute configuration.[1][5]

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[6][10]

For Methyl 2-amino-3-(2-bromophenyl)propanoate, the presence of the aromatic ring and the ester group provides chromophores suitable for ECD analysis.[11] VCD, which probes the vibrational transitions of the entire molecule, is also highly applicable and can provide complementary information.[6] The choice between these methods often depends on the specific instrumentation available.

G cluster_0 Experimental cluster_1 Computational Sample in Solution Sample in Solution VCD/ECD Spectrometer VCD/ECD Spectrometer Sample in Solution->VCD/ECD Spectrometer Experimental Spectrum Experimental Spectrum VCD/ECD Spectrometer->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Conformational Search Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Spectrum Calculation Spectrum Calculation DFT Optimization->Spectrum Calculation Theoretical Spectrum Theoretical Spectrum Spectrum Calculation->Theoretical Spectrum Theoretical Spectrum->Comparison Absolute Configuration Assignment Absolute Configuration Assignment Comparison->Absolute Configuration Assignment caption Workflow for VCD/ECD Analysis.

Caption: Workflow for VCD/ECD Analysis.

  • Step 1: Spectrum Acquisition: The VCD or ECD spectrum of a solution of the compound is recorded.

  • Step 2: Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectrum of one enantiomer (e.g., the R-enantiomer).[6][10][18] This requires a thorough search for all possible low-energy conformations of the molecule.

  • Step 3: Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. A good correlation confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one modeled.

Authoritative Grounding: The combination of experimental chiroptical spectroscopy and DFT calculations is a well-established and reliable method for assigning the absolute configuration of molecules in solution.[19][20][21]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a pair of diastereomers.[][13][22] These diastereomers exhibit distinct signals in the NMR spectrum, which can be analyzed to determine the absolute configuration.

G cluster_0 Reactants cluster_1 Product Racemic Analyte Racemic Analyte Chiral Derivatizing Agent Chiral Derivatizing Agent Racemic Analyte->Chiral Derivatizing Agent Diastereomeric Mixture Diastereomeric Mixture Chiral Derivatizing Agent->Diastereomeric Mixture caption Formation of Diastereomers for NMR Analysis.

Caption: Formation of Diastereomers for NMR Analysis.

  • Derivatization: React Methyl 2-amino-3-(2-bromophenyl)propanoate separately with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra of both diastereomeric products.

  • Data Analysis: Compare the chemical shifts of protons near the stereocenter in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the established conformational model of Mosher's amides.[23][24]

Trustworthiness: The Mosher's acid method is a widely used and reliable technique.[22] However, the interpretation of the NMR data relies on a conformational model, and in some cases, the results can be ambiguous.

Conclusion and Recommendation

For the definitive confirmation of the absolute configuration of Methyl 2-amino-3-(2-bromophenyl)propanoate, a multi-pronged approach is recommended.

  • Primary Method: X-ray crystallography should be the primary goal, as it provides the most unambiguous result.

  • Alternative and Confirmatory Methods: In the likely event that obtaining suitable crystals is challenging, a combination of VCD or ECD spectroscopy with DFT calculations offers a highly reliable alternative. The use of both VCD and ECD can provide complementary data, strengthening the confidence in the assignment.

  • Orthogonal Validation: NMR spectroscopy with a chiral derivatizing agent like Mosher's acid serves as an excellent orthogonal method to validate the findings from chiroptical spectroscopy.

By employing at least two of these powerful analytical techniques, researchers can confidently and definitively assign the absolute configuration of Methyl 2-amino-3-(2-bromophenyl)propanoate, a critical step in its further development for any potential application.

References

  • Determination Techniques for Absolute Configuration of Chiral Compound. (URL not available)
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Determination of absolute configuration. Purechemistry. [Link]

  • Flack parameter. Grokipedia. (URL not available)
  • Flack parameter. Wikipedia. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. [Link]

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • For Peer Review. Howard Flack. (URL not available)
  • Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites. PubMed. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Flack parameter – Chemical Crystallography. [Link]

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters - ACS Publications. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]

  • Glossary. OlexSys. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. (URL not available)
  • (PDF) An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. [Link]

  • Absolute structure and absolute configuration. IUCr Journals. [Link]

  • Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Request PDF. [Link]

  • (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. [Link]

  • Experimental and calculated vibrational and electronic circular dichroism spectra of 2-Br-hexahelicene. RSC Publishing. [Link]

  • Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Electronic Circular Dichroism Spectra Calculation Based on Generalized Energy-Based Fragment
  • Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. MDPI. [Link]

  • Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]

  • Methods for Spectroscopy – Computational Chemistry. ETH Zurich. [Link]

  • Computational methods and points for attention in absolute configuration determin
  • Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. PubMed. [Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. [Link]

  • (PDF) Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Substituted Amino Acids

For researchers, scientists, and drug development professionals, the accurate quantification of substituted amino acids is a critical step in understanding pharmacokinetics, assessing drug efficacy, and ensuring patient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of substituted amino acids is a critical step in understanding pharmacokinetics, assessing drug efficacy, and ensuring patient safety. When analytical methods evolve or when studies are conducted across different laboratories, it becomes imperative to perform a cross-validation to ensure the comparability and integrity of the data. This guide provides an in-depth, objective comparison of analytical methodologies and a detailed protocol for their cross-validation, grounded in scientific principles and regulatory expectations.

The Imperative of Cross-Validation in Bioanalysis

In the lifecycle of drug development, it is not uncommon for bioanalytical methods to be updated or for samples from a single study to be analyzed at multiple sites.[1] Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide comparable data.[2] This is not merely a procedural formality; it is a scientific necessity to ensure the consistency and reliability of data that will inform critical decisions. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have laid out clear guidelines on when cross-validation is necessary.[3][4][5] Situations requiring cross-validation include:

  • Transfer of a validated method to a different laboratory.

  • A change in the analytical methodology (e.g., from High-Performance Liquid Chromatography with UV detection to Liquid Chromatography with tandem mass spectrometry).[2]

  • Changes in analytical instruments or software platforms.[2]

The objective of cross-validation is to identify and address any systematic bias between the methods being compared.[6]

A Tale of Two Methods: A Comparative Overview

The choice of an analytical method for substituted amino acids is often a balance between sensitivity, specificity, throughput, and the nature of the analyte and matrix. Two of the most prevalent techniques in modern bioanalytical laboratories are High-Performance Liquid Chromatography (HPLC) with derivatization and UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a robust and widely used technique for the analysis of amino acids.[7] Since most amino acids, including many substituted variants, lack a strong chromophore for UV detection, a derivatization step is essential.[8] This can be done either pre-column or post-column.[7]

  • Causality of Experimental Choices: Pre-column derivatization is often favored as it allows for the use of more versatile and efficient reversed-phase chromatography, leading to faster analysis times.[7] Common derivatizing agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary or secondary amine groups of the amino acids to form highly fluorescent or UV-absorbent derivatives.[7][9] The choice of derivatizing agent depends on the specific substituted amino acid and the desired sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high throughput.[10] This technique can often quantify amino acids without the need for derivatization, simplifying sample preparation.[7][11][12]

  • Causality of Experimental Choices: The high specificity of LC-MS/MS arises from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[13] This allows for the unequivocal identification and quantification of the analyte, even in complex biological matrices. The use of stable isotope-labeled internal standards is crucial to account for matrix effects and ensure high accuracy and precision.[12]

The following diagram illustrates the decision-making process when choosing an analytical method for substituted amino acid quantification.

Method_Selection_Workflow start Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity specificity High Specificity Needed? sensitivity->specificity High hplc HPLC with Derivatization sensitivity->hplc Low to Moderate throughput High Throughput Required? specificity->throughput Yes specificity->hplc No derivatization Is Derivatization Feasible? throughput->derivatization No lcms LC-MS/MS throughput->lcms Yes derivatization->lcms No derivatization->hplc Yes end Method Selected lcms->end hplc->end Cross_Validation_Workflow start Initiate Cross-Validation prep_qc Prepare QC Samples (LLOQ, Low, Mid, High) start->prep_qc select_is Select Incurred Samples start->select_is analyze_hplc Analyze Samples with HPLC-UV Method prep_qc->analyze_hplc analyze_lcms Analyze Samples with LC-MS/MS Method prep_qc->analyze_lcms select_is->analyze_hplc select_is->analyze_lcms compare_data Compare Data Sets analyze_hplc->compare_data analyze_lcms->compare_data qc_check QC Acceptance Criteria Met? (Accuracy & Precision) compare_data->qc_check is_check Incurred Sample Criteria Met? (≥67% within ±20%) qc_check->is_check Yes fail Investigate Discrepancies qc_check->fail No pass Cross-Validation Successful is_check->pass Yes is_check->fail No end Conclude Validation pass->end fail->start Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the outcome of a cross-validation study.

Table 1: Comparison of Quality Control Sample Data
QC LevelNominal Conc. (ng/mL)HPLC-UV Mean Conc. (ng/mL)HPLC-UV Accuracy (%)HPLC-UV Precision (CV%)LC-MS/MS Mean Conc. (ng/mL)LC-MS/MS Accuracy (%)LC-MS/MS Precision (CV%)
LLOQ109.898.07.510.2102.05.1
Low2524.598.05.225.5102.03.8
Medium250255.0102.04.1247.599.02.5
High750742.599.03.5757.5101.01.9
Table 2: Comparison of Incurred Sample Data
Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)Mean Result (ng/mL)Percent Difference (%)
IS-00115.214.815.0-2.7
IS-00245.848.247.05.1
IS-003123.5118.9121.2-3.8
IS-004356.1370.3363.23.9
IS-005689.4701.2695.31.7
...............
IS-02052.355.654.06.0

Conclusion

The cross-validation of analytical methods for quantifying substituted amino acids is a scientifically rigorous process that underpins the reliability of bioanalytical data. By understanding the principles behind different analytical techniques, designing robust validation experiments, and adhering to regulatory guidelines, researchers can ensure the seamless transition between methods and the long-term integrity of their data. This guide provides a framework for approaching this critical task with the expertise and trustworthiness required in the field of drug development.

References

  • Vertex AI Search. (2025, December 26).
  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability.
  • Lab Manager. (2025, October 1).
  • PubMed.
  • BioPharm International.
  • ICH. (2023, November 30).
  • GMP Platform. (2018, July 18).
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • IQVIA Laboratories. (2025, March 26).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (2020, April 29).
  • Slideshare.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • HHS.gov.
  • Objective criteria for statistical assessments of cross valid
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22).
  • Objective criteria for statistical assessments of cross valid
  • Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions.
  • PMDA.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • SciSpace. Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • PMC. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • PMC.
  • ResearchGate. (2018, May 2). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • PMDA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PubMed. (2006, April 15).
  • Benchchem.
  • Agilent.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
  • analysis of amino acids by high performance liquid chrom
  • Mass Spectrometry Amino Acids, Quantit
  • A Validated Method for the Quantific
  • Analytical Chemistry (ACS Publications). (2007, October 5). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • JOCPR.
  • Analytical Chemistry - ACS Publications. (2024, January 31). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • PMC. (2024, February 1). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • MDPI. (2024, May 28).
  • PMC. (2014, September 5).
  • Benchchem.
  • PMC. (2024, August 22).
  • Sigma-Aldrich.
  • U.S. Food and Drug Administration. (2018, May 24).
  • Amino Acid Substitution M
  • Bioinformatics | Oxford Academic.

Sources

Comparative

A Researcher's Guide to the Computational Conformational Analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate

This guide provides a comprehensive comparison of computational methodologies for the conformational analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate, a non-canonical amino acid ester. As direct experimental or com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of computational methodologies for the conformational analysis of Methyl 2-amino-3-(2-bromophenyl)propanoate, a non-canonical amino acid ester. As direct experimental or computational studies on this specific molecule are not extensively available in public literature, this document establishes a robust, field-proven workflow by synthesizing established principles from studies on analogous structures, such as substituted phenylalanines and other flexible drug-like molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's three-dimensional structure, which is a critical determinant of its biological activity and physicochemical properties.

The conformational landscape of a molecule dictates its interaction with biological targets, such as enzyme active sites or receptors. For a flexible molecule like Methyl 2-amino-3-(2-bromophenyl)propanoate, which possesses several rotatable bonds, a multitude of low-energy shapes (conformers) can exist in equilibrium. Identifying the most stable and biologically relevant conformers is paramount for applications in rational drug design and molecular modeling.[3][4]

Part 1: A Strategic, Multi-Tiered Approach to Conformational Analysis

A thorough and efficient conformational analysis follows a hierarchical workflow. We begin with a broad, computationally inexpensive search to identify a wide range of possible conformations, followed by progressively more accurate, and thus more computationally demanding, methods to refine the energies and geometries of the most promising candidates.[5][6]

Workflow Overview

The logical flow of a comprehensive conformational analysis is depicted below. This multi-step process ensures that the vast conformational space is explored efficiently without sacrificing the accuracy required for final energy evaluations.

cluster_0 Tier 1: Broad Conformational Search cluster_1 Tier 2: Filtering & Clustering cluster_2 Tier 3: High-Accuracy Refinement cluster_3 Tier 4: Final Energy & Analysis MM Molecular Mechanics (MM) Search (e.g., MMFF94s, OPLS3) Filter Energy Window Filtering (e.g., < 10 kcal/mol) MM->Filter SE Semi-Empirical Search (e.g., GFN2-xTB) SE->Filter Cluster RMSD Clustering Filter->Cluster DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Cluster->DFT_Opt DFT_SPE DFT Single Point Energy (Larger Basis Set) DFT_Opt->DFT_SPE Analysis Boltzmann Averaging & Property Calculation DFT_SPE->Analysis caption Workflow for Hierarchical Conformational Analysis.

Caption: Workflow for Hierarchical Conformational Analysis.

Tier 1: The Broad Sweep - Initial Conformational Search

The initial goal is to generate a diverse pool of conformations, covering as much of the potential energy surface as possible. For this, speed and efficiency are prioritized over absolute accuracy.[7][8]

Method Comparison: Molecular Mechanics vs. Semi-Empirical
MethodPrincipleTypical Force Field/LevelProsCons
Molecular Mechanics (MM) Uses classical physics (balls and springs) to model atomic interactions. Energy is calculated based on bond lengths, angles, dihedrals, and non-bonded interactions.[9][10]MMFF94s, OPLS3, AMBERVery Fast: Ideal for scanning large numbers of molecules or very flexible molecules.[3][11]Accuracy: Highly dependent on the quality of pre-defined parameters. May lack parameters for non-canonical residues.[9][12]
Semi-Empirical (e.g., GFN2-xTB) A simplified form of quantum mechanics that uses pre-calculated parameters to speed up calculations. It considers valence electrons.[8]GFN2-xTBGood Balance: Faster than DFT but more accurate and broadly applicable than many MM force fields, especially for unusual structures.[8]Slower than MM: Can be computationally intensive for very large-scale searches.

Expert Recommendation: For a novel structure like Methyl 2-amino-3-(2-bromophenyl)propanoate, a Molecular Mechanics search using a general-purpose force field like MMFF94s is an excellent starting point due to its speed.[3] However, given the presence of the bromo-phenyl group, cross-validation with a semi-empirical method like GFN2-xTB is highly recommended to ensure no significant conformational families are missed.[8]

Experimental Protocol: Molecular Mechanics Conformational Search

This protocol outlines a typical systematic search using common molecular modeling software (e.g., CONFLEX, Spartan, MOE).[12][13]

  • Structure Preparation: Build the 3D structure of Methyl 2-amino-3-(2-bromophenyl)propanoate. Ensure the correct stereochemistry (e.g., L-amino acid, (S)-configuration at Cα) is defined.

  • Force Field Selection: Choose the MMFF94s force field.

  • Define Rotatable Bonds: Identify all non-ring, single bonds. For this molecule, key dihedrals include:

    • C-Cα-Cβ-Cγ (chi1)

    • N-Cα-Cβ-Cγ (chi2)

    • Cα-C(O)-O-CH3 (ester torsion)

  • Search Parameters Setup:

    • Search Method: Systematic or Monte Carlo. A systematic search is often preferred for molecules with a moderate number of rotatable bonds.[14]

    • Energy Window: Set an energy cutoff of 10 kcal/mol above the global minimum found. This is a common threshold to ensure comprehensive exploration without retaining excessively high-energy structures.[3]

    • Minimization: Ensure each generated conformer is fully geometry-optimized using the selected force field.

  • Execution & Output: Run the search. The output will be a multi-conformer file (e.g., .sdf or .mol2) containing all unique conformers within the specified energy window, ranked by their calculated MM energy.

Tier 2 & 3: Refining the Candidates with Density Functional Theory (DFT)

After the initial broad search, the unique conformers identified must be re-optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this refinement step.[5][6]

Why DFT is Necessary

Molecular mechanics relies on pre-assigned parameters, which may not perfectly capture the subtle electronic effects of the bromine substituent or the specific hyperconjugation and steric interactions present. DFT calculates the electron distribution explicitly, providing more reliable geometries and relative energies.[15]

Method Comparison: Selecting a DFT Functional and Basis Set

The choice of functional and basis set is critical and involves a trade-off between accuracy and computational time.

Level of TheoryDescriptionProsCons
B3LYP/6-31G(d) A widely used hybrid functional with a Pople-style split-valence basis set including polarization functions on heavy atoms.[12]Robust & Fast (for DFT): A well-benchmarked standard for geometry optimizations of organic molecules.[16]Dispersion Forces: Does not inherently account for long-range van der Waals (dispersion) interactions, which can be important.[17]
ωB97X-D/def2-SVP A range-separated hybrid functional with an empirical dispersion correction. The def2-SVP basis set is a modern, efficient alternative to Pople sets.Includes Dispersion: The "-D" term explicitly corrects for dispersion, crucial for accurate interaction energies.[18][19]Slightly Slower: More computationally demanding than B3LYP/6-31G(d).
M06-2X/6-311+G(d,p) A meta-hybrid GGA functional known for good performance with non-covalent interactions.[17] The triple-zeta basis set with diffuse functions provides more flexibility.High Accuracy: Often provides very accurate energies for non-covalent interactions and thermochemistry.[17]Computationally Expensive: Significantly slower, typically reserved for final single-point energy calculations rather than full optimizations of many conformers.

Expert Recommendation: A two-step DFT approach is most efficient.

  • Geometry Optimization: Optimize all conformers from the MM search using B3LYP/6-31G(d) or ωB97X-D/def2-SVP . The latter is preferred if intramolecular non-covalent interactions (e.g., between the phenyl ring and the ester group) are expected to be significant.[18][19]

  • Single-Point Energy: For the lowest 5-10 conformers from the optimization step, perform a more accurate single-point energy calculation with a larger basis set like def2-TZVP to get more reliable final energy rankings.[20]

The Role of the Basis Set for Halogens

For molecules containing halogens like bromine, it is crucial to use a basis set that includes polarization functions (e.g., the 'd' in 6-31G(d)). These functions allow the electron orbitals to change shape, which is essential for accurately describing the polarizable nature of the bromine atom and its interactions.[21][22]

Considering the Solvent

Biological processes occur in water. Performing calculations in the "gas phase" (in vacuum) can be misleading. An implicit solvent model , such as the Polarization Continuum Model (PCM) or Solvation Model based on Density (SMD), should be used in the DFT calculations.[23][24] These models treat the solvent as a continuous medium with a specific dielectric constant, offering a good compromise between accuracy and computational cost.[25][26][27]

Experimental Protocol: DFT Refinement

This protocol outlines the refinement process using a quantum chemistry package like Gaussian.[12][28]

  • Input Preparation: Use the conformers generated from the Tier 1 MM search as starting geometries.

  • Calculation Setup (Optimization):

    • Job Type: Opt Freq (Optimize geometry and then run a frequency calculation).

    • Method: B3LYP or wB97XD.

    • Basis Set: 6-31G(d) or def2SVP.

    • Solvation: SCRF=(PCM, Solvent=Water).

    • Charge & Multiplicity: 0 and 1 (for the neutral molecule).

  • Execution: Submit the calculation for each conformer.

  • Validation: After completion, verify that the frequency calculation yielded no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a true energy minimum.

  • Data Analysis: Extract the final electronic energies (including solvation free energy) for all successfully optimized conformers and rank them.

Part 2: Comparative Analysis and Data Interpretation

The final step is to synthesize the data from all computational tiers to build a complete picture of the molecule's conformational preferences.

Comparative Data Summary (Hypothetical Results)

The table below illustrates the type of data you would generate and how different computational levels can alter the energetic ranking of conformers.

Conformer IDMMFF94s Relative Energy (kcal/mol)B3LYP/6-31G(d) Relative Free Energy (kcal/mol)Key Dihedral χ1 (C-Cα-Cβ-Cγ)Description
Conf-1 0.000.00-65°Global minimum, folded conformation
Conf-2 0.450.89178°Extended conformation
Conf-3 1.201.5570°Alternative folded conformation
Conf-4 0.952.50-175°High-energy extended state
Conf-5 2.104.80-90°Sterically hindered
Interpreting the Results
  • Energy Differences: Small energy differences (< 1-2 kcal/mol) between conformers at the DFT level suggest that these structures can co-exist in equilibrium at room temperature.

  • Boltzmann Distribution: The relative population of each conformer can be estimated using the Boltzmann distribution equation. This allows you to determine which conformers are most likely to be present and thus most relevant for biological interactions.

  • Structural Insights: The bromine atom and the phenyl ring introduce significant steric bulk, likely disfavoring certain dihedral angles.[1] Furthermore, non-covalent interactions, such as a potential interaction between the bromine lone pair and the ester carbonyl group, could stabilize specific folded conformations. DFT methods with dispersion correction are essential to capture such subtle effects accurately.[18][29]

Relationship between Computational Levels

This diagram illustrates the refinement process, where a large number of initial structures are funneled down to a few, accurately characterized low-energy conformers.

MM Molecular Mechanics (MMFF94s) ~50-100 unique conformers found DFT_Opt DFT Optimization (B3LYP/6-31G(d)) ~10-20 low-energy conformers refined MM->DFT_Opt Filter & Select (<10 kcal/mol) DFT_SPE DFT Single Point (def2-TZVP) 3-5 lowest energy conformers with highly accurate energies DFT_Opt->DFT_SPE Select Lowest Energy (<2-3 kcal/mol) caption Funneling process from broad search to high-accuracy energies.

Caption: Funneling process from broad search to high-accuracy energies.

References

  • CONFLEX Corporation. Optimization and conformation search using Gaussian program. CONFLEX Tutorials. Available from: [Link]

  • Řezáč, J., et al. (2011). Benchmarking density functional methods against the S66 and S66x8 datasets for non-covalent interactions. PubMed Central. Available from: [Link]

  • Meister, M., et al. (2021). Benchmarking London dispersion corrected density functional theory for noncovalent ion–π interactions. Royal Society of Chemistry. Available from: [Link]

  • Rashid, M. (2018). Implicit and Explicit Solvation Models in DFT? ResearchGate. Available from: [Link]

  • Sundararaman, R. (2022). From Implicit Solvation to Classical DFT. University of California, Berkeley. Available from: [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. Available from: [Link]

  • Gedeck, P., et al. (2017). Searching for bioactive conformations of drug-like ligands with current force fields: how good are we? PubMed Central. Available from: [Link]

  • Zhao, Y., & Truhlar, D. G. (2009). Benchmark Data for Noncovalent Interactions in HCOOH···Benzene Complexes and Their Use for Validation of Density Functionals. Journal of Chemical Theory and Computation. Available from: [Link]

  • Kiran, V. (2014). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. Office of Scientific and Technical Information. Available from: [Link]

  • CASTEP. Implicit solvation model. Materials Studio Documentation. Available from: [Link]

  • Sherrill, C. D., & Burns, L. A. Assessing the Performance of Density-Functional and Wavefunction Quantum Chemical Methods for Noncovalent Interactions. Georgia Institute of Technology. Available from: [Link]

  • Borgis, D., et al. (2005). Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models. The Journal of Physical Chemistry B. Available from: [Link]

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. UCSB Chemistry. Available from: [Link]

  • Gaussian, Inc. (2023). Conformational Search and Computing Boltzmann-Average Properties. YouTube. Available from: [Link]

  • Reddit user discussion. (2023). Recommendations for software that calculates the conformational energy of a molecule. Reddit. Available from: [Link]

  • van der Kant, R., & Oosterwijk, C. (2014). Molecular Mechanics. PubMed Central. Available from: [Link]

  • Pavlovicz, J., et al. (2022). Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions. Frontiers in Molecular Biosciences. Available from: [Link]

  • Gante, J., et al. (1999). Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. Journal of Peptide Science. Available from: [Link]

  • Garcia-Llinas, X., et al. (2023). Parameterization of non-natural amino acids for conformational search. UPCommons. Available from: [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available from: [Link]

  • OpenEye Scientific. Omega - Conformer Generation Software. OpenEye Scientific. Available from: [Link]

  • Computational Chemistry Online. Conformational Sampling. Computational Chemistry Online. Available from: [Link]

  • Gaussian, Inc. Grid Search. Gaussian.com. Available from: [Link]

  • Verma, R. P., & Hansch, C. (2011). Molecular Mechanics Force Fields and their Applications in Drug Design. ResearchGate. Available from: [Link]

  • Liu, T., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available from: [Link]

  • Lee, J., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Available from: [Link]

  • Nilawati, et al. (2026). COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. ResearchGate. Available from: [Link]

  • Andzelm, J., et al. (2004). Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. Journal of Computational Chemistry. Available from: [Link]

  • Perola, E., & Charifson, P. S. (2004). Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry. Available from: [Link]

  • Walker, M., et al. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Taylor & Francis Online. Available from: [Link]

  • Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Available from: [Link]

  • Rizzi, A., et al. (2024). Machine-learned molecular mechanics force fields from large-scale quantum chemical data. Royal Society of Chemistry. Available from: [Link]

  • Singh, S. K., & Asthana, B. P. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. Available from: [Link]

  • Cimas, A., et al. (2007). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. Available from: [Link]

  • Liu, T., et al. (2023). CONFPASS: fast DFT re-optimizations of structures from conformation searches. ChemRxiv. Available from: [Link]

  • Theoretical Molecular Modeling. (2020). Conformation Analysis with gaussian 09. YouTube. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2025). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org. Available from: [Link]

  • Chin, Y. E., et al. (2017). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS One. Available from: [Link]

  • Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. Available from: [Link]

  • Jaffe, E. K. (2019). Conformational selection turns on phenylalanine hydroxylase. PubMed Central. Available from: [Link]

  • Sugiyama, Y., et al. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. Available from: [Link]

  • Reddit user discussion. (2023). Which Basis Set and Functional to use when? Reddit. Available from: [Link]

  • Smith, D. A., & Bitar, J. (2005). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. ResearchGate. Available from: [Link]

  • Singh, A. K., & Ahmad, S. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega. Available from: [Link]

  • Galindo-Iranzo, P., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI. Available from: [Link]

Sources

Validation

benchmarking the synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate against other methods

Methyl 2-amino-3-(2-bromophenyl)propanoate (commonly known as 2-bromophenylalanine methyl ester) is a highly valued chiral building block in modern drug discovery. It serves as a critical precursor for synthesizing compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-amino-3-(2-bromophenyl)propanoate (commonly known as 2-bromophenylalanine methyl ester) is a highly valued chiral building block in modern drug discovery. It serves as a critical precursor for synthesizing complex indoline-2-carboxylic acids, LAT1-targeting PET tracers, and novel D1 positive allosteric modulators for Lewy Body Dementia[1].

However, accessing this molecule with high enantiomeric excess (ee) and at a scalable cost presents a significant synthetic challenge. This guide objectively benchmarks four distinct synthetic methodologies—ranging from traditional esterification to advanced C-H functionalization and biocatalysis—analyzing the mechanistic causality, experimental protocols, and scalability of each.

Direct Esterification of 2-Bromophenylalanine

The most straightforward route to the target molecule is the direct esterification of commercially available (R)- or (S)-2-bromophenylalanine.

Mechanistic Causality: The reaction utilizes thionyl chloride ( SOCl2​ ) in methanol. The slow addition of SOCl2​ to methanol at 0 °C exothermically generates anhydrous hydrogen chloride and methyl chlorosulfite. The HCl protonates the amino group (preventing side reactions), while the carboxylic acid is activated into an acyl chloride intermediate. Methanol then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form the methyl ester.

Self-Validating Protocol:

  • Suspend 1.0 eq of enantiopure 2-bromophenylalanine in anhydrous methanol (10 mL/g) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add 1.5 eq of SOCl2​ . Validation Check: The reaction mixture will bubble ( SO2​ and HCl gas evolution) and the opaque suspension will gradually transition into a clear, homogeneous solution, indicating the formation of the soluble ester hydrochloride salt.

  • Reflux the solution at 65 °C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain) until the baseline starting material is fully consumed.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate to yield the free base.

Pros & Cons: Yields are exceptionally high (>95%) with complete retention of stereochemistry. However, the economic viability is strictly bottlenecked by the high cost of enantiopure 2-bromophenylalanine.

Asymmetric Phase-Transfer Catalysis (Schiff Base Alkylation)

When starting from cheaper, achiral building blocks, the asymmetric alkylation of a glycine Schiff base is a highly effective alternative.

Mechanistic Causality: N-(diphenylmethylene)glycine methyl ester is deprotonated by a mild base (e.g., Cs2​CO3​ or KOH ) to form an enolate. A chiral phase-transfer catalyst (PTC)—such as a Maruoka-type spiro binaphthyl catalyst or a modified cinchona alkaloid—forms a tight, structured ion pair with the enolate. This chiral pocket sterically shields one face of the enolate, forcing the electrophile (2-bromobenzyl bromide) to attack exclusively from the unhindered face, establishing the stereocenter with high enantioselectivity.

Self-Validating Protocol:

  • Dissolve 1.0 eq of N-(diphenylmethylene)glycine methyl ester and 1.1 eq of 2-bromobenzyl bromide in toluene/DCM.

  • Add 1–5 mol% of the chosen chiral PTC and cool the mixture to -20 °C.

  • Add solid Cs2​CO3​ (or aqueous KOH for biphasic systems) and stir vigorously. Validation Check: Chiral HPLC analysis of reaction aliquots should confirm >95% ee of the alkylated imine intermediate.

  • Quench the reaction with 1M citric acid or 1N HCl and stir at room temperature for 2 hours to hydrolyze the diphenylmethylene protecting group.

  • Basify the aqueous layer and extract with DCM to isolate the target primary amine.

Pros & Cons: Delivers excellent enantiopurity (>95% ee) from inexpensive starting materials. The primary drawback is the high cost of the proprietary chiral PTC and the energy demands of cryogenic cooling.

Directed Ortho-Palladation and Halogenation

An elegant, late-stage functionalization approach involves the directed C-H activation of cheap, readily available L-phenylalanine methyl ester [2].

Mechanistic Causality: The primary amine of L-phenylalanine methyl ester acts as a directing group, coordinating to Pd(OAc)2​ to form a stable, five-membered palladacycle intermediate (C-H activation at the ortho position). Subsequent oxidative addition of elemental bromine ( Br2​ ) yields a transient Pd(IV) complex. Reductive elimination then forms the C-Br bond. The palladium is subsequently stripped from the amine using a strong chelator like 1,10-phenanthroline.

Self-Validating Protocol:

  • Reflux equimolar amounts of L-phenylalanine methyl ester hydrochloride and Pd(OAc)2​ in acetonitrile for 6 days. Validation Check: A yellow/orange solid (the bromo-bridged cyclopalladated dimer) will precipitate upon the addition of excess NaBr .

  • Suspend the isolated palladacycle in CH2​Cl2​ and add 1.0 eq of Br2​ at room temperature.

  • To cleave the palladium, add 1,10-phenanthroline. Validation Check: A dark brown solid, [PdBr2​(phen)] , will immediately precipitate.

  • Filter the mixture to remove the palladium byproduct; the filtrate contains the highly pure (S)-2-bromophenylalanine methyl ester.

Pros & Cons: Bypasses the need for chiral starting materials by utilizing the natural chiral pool. However, the requirement for stoichiometric palladium in the standard protocol severely limits industrial scalability and inflates the E-factor.

Biocatalytic Synthesis via Phenylalanine Ammonia-Lyase (PAL)

Enzymatic synthesis represents the greenest approach, utilizing PAL enzymes to construct the chiral amino acid prior to esterification [3].

Mechanistic Causality: Phenylalanine ammonia-lyase (e.g., derived from Idiomarina loihiensis or Rhodotorula glutinis) catalyzes the non-reductive, highly stereoselective anti-addition of ammonia across the double bond of trans-2-bromocinnamic acid. The enzyme's active site contains a highly conserved 4-methylideneimidazole-5-one (MIO) prosthetic group that activates the substrate, ensuring strict (S)-enantioselectivity.

Self-Validating Protocol:

  • Suspend trans-2-bromocinnamic acid in an 8–10 wt% aqueous ammonia solution, adjusted to pH 9.25 with sulfuric acid.

  • Warm to 30 °C and add the PAL whole-cell biocatalyst (or purified enzyme).

  • Stir for 24–48 hours. Validation Check: HPLC monitoring will show the disappearance of the UV-active cinnamic acid peak and the emergence of the highly polar (S)-2-bromophenylalanine peak.

  • Centrifuge to remove the biocatalyst, evaporate the excess ammonia, and precipitate the amino acid.

  • Subject the isolated amino acid to the Direct Esterification protocol (Method 1) to yield the final methyl ester.

Pros & Cons: Offers perfect enantioselectivity (>99% ee) and a remarkably low environmental footprint. The main limitation is substrate inhibition, which requires the reaction to be run at relatively low concentrations (high aqueous volumes).

Quantitative Benchmarking Summary

Synthesis MethodStarting MaterialOverall YieldEnantiomeric Excess (ee)ScalabilityE-FactorCost-Efficiency
1. Direct Esterification 2-Bromophenylalanine> 95%Retained (>99%)HighLowLow (Expensive SM)
2. Asymmetric PTC Glycine Schiff Base85 - 90%> 95%MediumModerateModerate
3. Ortho-Palladation L-Phe-OMe~ 50%Retained (>99%)LowHighLow (Stoichiometric Pd)
4. Enzymatic (PAL) trans-2-Bromocinnamic acid> 80%> 99%MediumVery LowHigh

Mechanistic Visualizations

SyntheticRoutes Target Methyl 2-amino-3- (2-bromophenyl)propanoate SM1 2-Bromophenylalanine M1 Direct Esterification (SOCl2 / MeOH) SM1->M1 SM2 Glycine Schiff Base + 2-Bromobenzyl bromide M2 Asymmetric PTC Alkylation (Chiral Catalyst) SM2->M2 SM3 L-Phenylalanine methyl ester M3 Ortho-Palladation & Bromination SM3->M3 SM4 trans-2-Bromocinnamic acid + Ammonia M4 Enzymatic (PAL) + Esterification SM4->M4 M1->Target >95% Yield M2->Target 85-90% Yield >95% ee M3->Target ~50% Yield M4->Target >80% Yield >99% ee

Figure 1: Overview of the four primary synthetic pathways to Methyl 2-amino-3-(2-bromophenyl)propanoate.

PalladationMechanism SM L-Phe-OMe Pd_Complex Palladacycle Intermediate (Pd II) SM->Pd_Complex Pd(OAc)2 Pd_IV Oxidative Addition (Pd IV) Pd_Complex->Pd_IV Br2 Product_Complex Reductive Elimination (Bromo-Phe-OMe) Pd_IV->Product_Complex Final Target Molecule (Cleavage) Product_Complex->Final 1,10-phenanthroline

Figure 2: Mechanistic sequence of directed ortho-palladation and bromination of L-Phe-OMe.

References

  • Magnus, N. A., Buser, J. Y., Embry, M. C., & Kallman, N. J. (2020). Diastereoselective Pictet–Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. The Journal of Organic Chemistry, 85(11), 7510-7514.[Link]

  • Vicente, J., Saura-Llamas, I., García-López, J.-A., Calmuschi-Cula, B., & Bautista, D. (2007). Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. Organometallics, 26(10), 2768-2776.[Link]

  • Van Assema, F. B. J., & Sereinig, N. (2008). Method for producing optically active phenylalanine compounds from cinnamic acid derivatives employing a phenylalanine ammonia lyase derived from idiomarina loihiensis.

Safety & Regulatory Compliance

Safety

Methyl 2-amino-3-(2-bromophenyl)propanoate proper disposal procedures

Comprehensive Laboratory Guide: Disposal and Waste Management of Methyl 2-amino-3-(2-bromophenyl)propanoate As a brominated phenylalanine derivative, Methyl 2-amino-3-(2-bromophenyl)propanoate (CAS: 147890-64-0) is a val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Disposal and Waste Management of Methyl 2-amino-3-(2-bromophenyl)propanoate

As a brominated phenylalanine derivative, Methyl 2-amino-3-(2-bromophenyl)propanoate (CAS: 147890-64-0) is a valuable building block in drug development and peptide synthesis. However, the presence of the bromine atom fundamentally alters how this compound—and any associated experimental waste—must be managed at the end of its lifecycle[1].

This guide provides drug development professionals and laboratory scientists with the operational protocols and mechanistic rationale required to safely manage, segregate, and dispose of brominated organic waste in compliance with environmental and laboratory safety standards.

Hazard Profile and Waste Classification

Before initiating any disposal protocol, it is critical to understand the chemical causality behind the waste classification. Methyl 2-amino-3-(2-bromophenyl)propanoate is classified under Acute Toxicity (Category 4) and as a skin/eye irritant[1]. However, its primary disposal hazard stems from its halogenated nature.

Under standard Environmental Protection Agency (EPA) guidelines and Resource Conservation and Recovery Act (RCRA) principles, any organic waste containing halogens (Fluorine, Chlorine, Bromine, Iodine) must be strictly segregated from non-halogenated organic waste[2][3].

Table 1: Waste Classification and Compatibility Matrix

ParameterSpecification / ProtocolRationale
Primary Waste Stream Halogenated Organic Waste Bromine content requires specialized high-temperature incineration with caustic scrubbing to neutralize acidic byproducts[4].
Prohibited Streams Non-Halogenated Organics, Aqueous Drain, Regular TrashNon-halogenated waste is often repurposed for fuel blending. Combusting brominated compounds in standard boilers generates toxic brominated dioxins[5].
Compatible Solvents Dichloromethane (DCM), Chloroform, Halogenated mixturesCan be co-mingled with chlorinated solvents, provided no other reactive incompatibilities exist[5].
Incompatibilities Strong oxidizers, strong bases, active metalsRisk of exothermic reactions or accelerated degradation during storage[6].

Mechanistic Rationale: The Danger of Improper Segregation

The strict requirement to segregate Methyl 2-amino-3-(2-bromophenyl)propanoate into a designated Halogenated Organic Waste container is not merely bureaucratic; it is driven by combustion chemistry.

When non-halogenated organic waste is collected by Environmental Health and Safety (EHS) or commercial waste providers, it is frequently processed via "fuel blending"—meaning it is burned in industrial furnaces or cement kilns as a secondary fuel source[7]. These facilities operate at temperatures and conditions optimized for hydrocarbons (C, H, O, N).

If brominated compounds like Methyl 2-amino-3-(2-bromophenyl)propanoate are mistakenly introduced into this stream, the combustion process yields two severe hazards:

  • Hydrogen Bromide (HBr) Gas: The thermal breakdown of the bromophenyl group releases highly corrosive HBr gas, which standard furnaces are not equipped to scrub, leading to equipment degradation and environmental release.

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): Incomplete combustion of brominated aromatics at non-optimal temperatures facilitates the synthesis of PBDD/Fs[8]. These are highly toxic, environmentally persistent endocrine disruptors[8].

By segregating this compound into the halogenated stream, the waste is routed to specialized RCRA-permitted rotary kiln incinerators equipped with high-efficiency caustic scrubbers designed specifically to capture halogenated gases and destroy dioxin precursors at extreme temperatures[4][7].

Operational Disposal Protocol

To ensure a self-validating safety system within the laboratory, follow this step-by-step methodology for the disposal of Methyl 2-amino-3-(2-bromophenyl)propanoate and its solutions.

Step 1: Point-of-Generation Segregation

  • Identify a chemically resistant waste receptacle (e.g., HDPE or glass Winchester bottle) specifically designated for Halogenated Organic Waste[5].

  • Validation Check: Verify that the container's log does not contain incompatible materials such as strong oxidizers, alkali metals, or incompatible inorganic bases[3][6].

Step 2: Waste Transfer and Containerization

  • Working within a certified chemical fume hood, transfer the spent Methyl 2-amino-3-(2-bromophenyl)propanoate (solid or dissolved in solvent) into the waste container.

  • If cleaning glassware contaminated with the compound, the first solvent rinse (e.g., using DCM or methanol) must also be directed into the Halogenated Organic Waste container[2].

Step 3: Labeling and Documentation

  • Immediately update the waste container's attached inventory log.

  • Ensure the label explicitly states: "Hazardous Waste - Halogenated Organics" and list "Methyl 2-amino-3-(2-bromophenyl)propanoate" or "Brominated organics" as a constituent[2].

Step 4: Storage and EHS Handoff

  • Store the sealed waste container in a designated, well-ventilated flammable liquids cabinet (if mixed with flammable solvents) or a dedicated hazardous waste accumulation area[2][5].

  • Ensure secondary containment (e.g., a spill tray) is used to capture potential leaks[9].

  • Submit a waste pickup request to your institutional EHS department or licensed commercial waste handler once the container reaches 80% capacity. Never attempt to treat, neutralize, or incinerate halogenated waste in-house.

Waste Lifecycle Visualization

The following diagram illustrates the critical decision pathways for managing brominated organic waste to prevent environmental contamination.

Decision matrix for brominated organic waste segregation and disposal pathways.

References

  • NextSDS. "methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride - Chemical Substance Information." NextSDS.
  • Benchchem. "Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds." Benchchem.
  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess.
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA NEPIS.
  • Texas A&M University at Galveston. "Chemical Laboratory Safety and Hazard Communication Compliance Manual." TAMUG.
  • University of Pittsburgh. "Safety Manual EH&S Guideline Number: 04-001 - CHEMICAL HYGIENE PLAN." Pitt.edu.
  • CDN Science Pub. "Brominated flame retardants: sources, distribution, exposure pathways, and toxicity." CDN Science Pub.

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-3-(2-bromophenyl)propanoate

As a Senior Application Scientist, I recognize that handling unnatural halogenated amino acid derivatives requires moving beyond basic safety compliance. We must understand the physicochemical properties of the molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling unnatural halogenated amino acid derivatives requires moving beyond basic safety compliance. We must understand the physicochemical properties of the molecule to design a self-validating safety protocol.

Methyl 2-amino-3-(2-bromophenyl)propanoate (commonly supplied as a hydrochloride salt, CAS 147890-64-0) is a critical building block in peptide synthesis and drug discovery. However, its specific molecular architecture presents unique occupational hazards that demand rigorous Personal Protective Equipment (PPE) and engineering controls.

Here is your comprehensive, mechanistic guide to safely handling, solubilizing, and disposing of this compound.

Mechanistic Risk Assessment: The "Why" Behind the Hazards

To select the correct PPE, we must first understand how this specific molecule interacts with human biology and the laboratory environment. According to standard hazard classifications[1], this compound triggers multiple acute toxicity warnings.

  • Dermal Penetration (Acute Tox. 4 - H312 / Skin Irrit. 2 - H315): The addition of a methyl ester and an ortho-bromine atom to the phenylalanine scaffold significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances its ability to permeate the stratum corneum if dissolved in sweat or organic solvents (like DMF or DMSO)[1].

  • Aerosolization & Mucosal Irritation (Acute Tox. 4 - H332 / Eye Irrit. 2A - H319): As an amine hydrochloride salt, this compound exists as a finely divided, crystalline powder. These microparticles are highly susceptible to electrostatic aerosolization during weighing. Upon contact with the aqueous environment of the eyes or respiratory tract, the salt dissociates, causing localized pH drops and severe irritation (STOT SE 3)[1].

PPE Selection Matrix & Engineering Controls

Based on guidelines from[2] and [3], PPE must be scaled to the operational risk.

Hazard ClassRisk MechanismRequired PPE (Analytical Scale: <1g)Required PPE (Preparative Scale: >1g)
Inhalation Electrostatic dust aerosolizationChemical Fume Hood (Face velocity >100 fpm)Fume Hood + N95/P100 Particulate Respirator
Dermal Lipophilic solvent-assisted transportStandard Nitrile Gloves (5 mil) + Lab CoatDouble Nitrile Gloves (8 mil outer) + Impermeable Apron
Ocular Acidic mucosal irritationIndirect Vented Safety GogglesIndirect Vented Safety Goggles + Full Face Shield

Self-Validating Check: Never use standard safety glasses for this compound. Standard glasses lack orbital seals, leaving the eyes vulnerable to micro-dust clouds generated during vial opening[4].

Visualizing the Safety Architecture

Below is the logical workflow for mitigating exposure risks when handling halogenated amino acid powders.

Workflow cluster_0 Engineering Controls & PPE Start Hazard: Methyl 2-amino-3- (2-bromophenyl)propanoate HCl FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) Start->FumeHood Aerosol Risk Goggles Indirect Vented Goggles (Eye Irrit 2A Protection) FumeHood->Goggles Gloves Double Nitrile Gloves (Dermal Tox 4 Protection) FumeHood->Gloves Weighing Static-Free Weighing (Anti-static ionizer) Goggles->Weighing Gloves->Weighing Solubilization Solubilization in DMF/DMSO/Buffer Weighing->Solubilization Sealed Transfer Waste Halogenated Organic Waste Stream Solubilization->Waste Post-Reaction

Workflow for mitigating aerosol and dermal risks during the handling of halogenated amino acids.

ToxPathway Source Powder Aerosolization & Spill Event Inhalation Inhalation Route (H332, H336) Source->Inhalation Dermal Dermal Contact (H312, H315) Source->Dermal RespPPE Fume Hood / P100 Filter Inhalation->RespPPE Mitigated by SkinPPE Double Nitrile Gloves + Lab Coat Dermal->SkinPPE Mitigated by

Toxicological exposure pathways and corresponding PPE intervention points for fine powders.

Standard Operating Procedure: Handling & Solubilization

To ensure scientific integrity and safety, follow this step-by-step methodology. This protocol is designed as a closed-loop system where each step verifies the safety of the next[3].

Phase 1: Preparation & PPE Donning

  • Verify Engineering Controls: Check the chemical fume hood monitor. Ensure the face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding[2].

  • Don PPE: Put on a flame-resistant lab coat, indirect vented goggles, and a base layer of 4-mil nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don a second pair of 5-mil nitrile gloves over the first.

Phase 2: Static-Mitigated Weighing Causality Note: Hydrochloride salts build static charge. Using plastic spatulas can cause the powder to "jump," creating an inhalation hazard.

  • Place an anti-static zero-stat gun or ionizing bar near the analytical balance inside the fume hood.

  • Use a grounded, stainless-steel micro-spatula for transfer.

  • Pre-weigh a sealed glass vial (tare). Open the vial only inside the draft-protected zone of the hood.

  • Transfer the required mass of Methyl 2-amino-3-(2-bromophenyl)propanoate. Cap the vial tightly before removing it from the balance enclosure to prevent draft-induced aerosolization.

Phase 3: Solubilization

  • Inject your solvent (e.g., DMF, DMSO, or DCM) directly into the capped vial using a syringe through a septum, or carefully open the vial deep within the fume hood to add the solvent.

  • Vortex until completely dissolved. Validation: The transition from a hazardous aerosolizable powder to a contained liquid solution significantly reduces inhalation risk, though dermal risk remains high due to the solvent's permeability[4].

Phase 4: Doffing & Decontamination

  • Wipe down the balance and hood surface with a damp paper towel (water/ethanol mix) to capture any invisible micro-dust.

  • Remove the outer pair of gloves inside the hood, turning them inside out to trap any chemical residue. Dispose of them in the solid hazardous waste bin.

  • Wash hands immediately with soap and water after removing the inner gloves[5].

Spill Response and Disposal Plan

Emergency Spill Protocol[6]:

  • Solid Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent paper towels to suppress dust. Carefully scoop the towels and powder into a zip-lock bag using a disposable plastic dustpan.

  • Liquid Spill (in Solvent): Apply a commercial organic spill absorbent (e.g., Spill-X). Work from the perimeter inward to prevent spreading.

Waste Disposal Logistics: Because this compound contains a covalently bound halogen (Bromine), it must never be mixed with standard non-halogenated organic waste.

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Post-reaction filtrates must be routed to the "Liquid Halogenated Waste" carboy. Incineration facilities require strict separation of halogenated streams to prevent the formation of toxic dioxins during disposal[3].

References

  • NextSDS Chemical Database. "methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride SDS." CAS 147890-64-0. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R). U.S. Department of Labor, 2011. Available at: [Link]

  • Pillai SP, Bradberry S, Newcomer M, Pittas T, Mathern K. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers in Public Health, 2025 Jul 17;13:1586491. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.